2,3-Dichloro-4-hydroxy-5-methoxybenzoic acid
Description
Properties
IUPAC Name |
2,3-dichloro-4-hydroxy-5-methoxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2O4/c1-14-4-2-3(8(12)13)5(9)6(10)7(4)11/h2,11H,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIUZBDHQOOFIPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C(=C1)C(=O)O)Cl)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70910763 | |
| Record name | 2,3-Dichloro-4-hydroxy-5-methoxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70910763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
108544-97-4 | |
| Record name | 2,3-Dichloro-4-hydroxy-5-methoxybenzoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108544974 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3-Dichloro-4-hydroxy-5-methoxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70910763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Guide to the Synthesis of 2,3-Dichloro-4-hydroxy-5-methoxybenzoic Acid: A Proposed Pathway and Technical Analysis
Executive Summary
This technical guide addresses the synthesis of 2,3-dichloro-4-hydroxy-5-methoxybenzoic acid, a polysubstituted aromatic molecule with potential applications in pharmaceutical and materials science research. A review of the scientific literature reveals no established, direct synthetic protocol for this specific compound. The unique 1,2,3,4,5-substitution pattern presents significant synthetic challenges, primarily due to steric hindrance and conflicting electronic influences of the functional groups. This document provides an in-depth analysis of these challenges and proposes a novel, multi-step synthetic pathway. The proposed route begins with the commercially available precursor, 2,3-dichlorophenol, and employs a logical sequence of regioselective reactions, including carboxylation, nitration, reduction, and diazotization, to construct the target molecule. Each step is discussed with mechanistic rationale, detailed experimental protocols derived from analogous transformations, and an expert assessment of potential side reactions and optimization strategies. This guide is intended for researchers, chemists, and drug development professionals seeking to navigate the synthesis of complex, sterically hindered aromatic compounds.
Introduction: The Synthetic Conundrum
The synthesis of multi-substituted benzene rings is a cornerstone of organic chemistry, pivotal to the creation of novel pharmaceuticals, agrochemicals, and functional materials. The target molecule, this compound, represents a significant synthetic challenge. Its structure is characterized by a dense arrangement of five substituents on the aromatic ring, including adjacent chlorine atoms and three oxygen-containing functional groups.
The primary difficulties arise from:
-
Steric Hindrance: The proximity of the chloro, hydroxyl, and carboxyl groups creates a sterically crowded environment, which can impede reagent access and lower reaction yields.
-
Regiochemical Control: The directing effects of the substituents are often in conflict. For instance, the powerful ortho-, para-directing influence of a hydroxyl group competes with the meta-directing nature of a carboxyl group and the deactivating, ortho-, para-directing effects of halogens. Achieving selective substitution at the desired positions requires a carefully orchestrated synthetic strategy.
Standard electrophilic aromatic substitution reactions on a simple precursor are unlikely to yield the desired product with any reasonable selectivity. Therefore, a more nuanced, multi-step approach is necessary, where functional groups are introduced sequentially to control the regiochemical outcome.
Proposed Multi-Step Synthetic Pathway
Due to the lack of a documented method, we propose a theoretical four-step synthesis commencing from 2,3-dichlorophenol. This strategy aims to establish the challenging 2,3-dichloro pattern first and then systematically build the remaining functionality around the ring.
Overall Synthetic Workflow
The proposed pathway involves the sequential introduction of the carboxyl, nitro (as a precursor to the methoxy group), and finally the methoxy group itself onto the 2,3-dichlorophenol scaffold.
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocols and Scientific Rationale
The following sections provide detailed methodologies for each proposed step. The protocols are based on established procedures for analogous transformations reported in the literature.
Step 1: Carboxylation of 2,3-Dichlorophenol
-
Objective: To introduce a carboxyl group para to the hydroxyl group, forming the benzoic acid backbone.
-
Methodology: A Reimer-Tiemann reaction provides a viable method for the ortho- and para-carboxylation of phenols. While the Kolbe-Schmitt reaction is an alternative, the Reimer-Tiemann reaction using carbon tetrachloride can directly yield the carboxylic acid. A patented procedure for the synthesis of the intermediate 2,3-dichloro-4-hydroxy-benzoic acid confirms the feasibility of this approach[1].
-
Protocol:
-
In a three-necked flask equipped with a reflux condenser and a mechanical stirrer, dissolve 2,3-dichlorophenol (1 eq.) in an aqueous solution of sodium hydroxide (4-5 eq.).
-
Heat the solution to 60-70 °C with vigorous stirring.
-
Slowly add carbon tetrachloride (1.5-2.0 eq.) to the reaction mixture over 1-2 hours.
-
Maintain the reaction at reflux for 4-6 hours until the consumption of the starting material is confirmed by TLC analysis.
-
Cool the reaction mixture to room temperature and carefully acidify with concentrated hydrochloric acid to a pH of 1-2 to precipitate the product.
-
Filter the crude solid, wash thoroughly with cold water, and dry under vacuum.
-
Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to yield pure 2,3-dichloro-4-hydroxybenzoic acid.
-
-
Expertise & Trustworthiness: The hydroxyl group activates the ring for electrophilic attack, and under thermodynamic control, the bulky carboxyl group is directed to the sterically less hindered para position. The use of a strong base is crucial for forming the phenoxide ion, which is the active nucleophile. Monitoring the reaction is essential to prevent the formation of undesired byproducts.
Step 2: Regioselective Nitration
-
Objective: To introduce a nitro group at the C5 position, which will later be converted into the target methoxy group.
-
Methodology: The nitration of the substituted benzoic acid must be performed under controlled conditions to ensure regioselectivity. The powerful activating and ortho-, para-directing effect of the C4-hydroxyl group is the dominant electronic factor. It will strongly direct the incoming electrophile (NO₂⁺) to the C3 and C5 positions. Since C3 is already occupied by a chlorine atom, nitration is expected to occur selectively at C5. This is a common strategy in the synthesis of substituted nitrobenzoic acids[2].
-
Protocol:
-
To a flask cooled in an ice-salt bath (0-5 °C), add concentrated sulfuric acid.
-
Slowly add 2,3-dichloro-4-hydroxybenzoic acid (1 eq.) in portions, ensuring the temperature remains below 10 °C.
-
Prepare a nitrating mixture by slowly adding concentrated nitric acid (1.1 eq.) to concentrated sulfuric acid in a separate cooled flask.
-
Add the nitrating mixture dropwise to the solution of the benzoic acid over 1 hour, maintaining the temperature at 0-5 °C.
-
Stir the reaction mixture at this temperature for an additional 2-3 hours.
-
Carefully pour the reaction mixture onto crushed ice to precipitate the product.
-
Filter the resulting yellow solid, wash extensively with cold water until the washings are neutral, and dry under vacuum to yield 2,3-dichloro-4-hydroxy-5-nitrobenzoic acid.
-
-
Expertise & Trustworthiness: Low-temperature control is critical to prevent over-nitration and oxidative side reactions[3]. The strong acidic medium is necessary to generate the nitronium ion (NO₂⁺) electrophile. The predicted regioselectivity is high due to the overwhelming directing effect of the hydroxyl group.
Step 3: Reduction of the Nitro Group
-
Objective: To convert the nitro group at C5 into an amino group, which will serve as a handle for the subsequent introduction of the methoxy group.
-
Methodology: The reduction of an aromatic nitro group to an amine is a robust and high-yielding transformation. Several methods are effective, including catalytic hydrogenation (H₂/Pd/C) or reduction with metals in acidic media (e.g., SnCl₂/HCl or Fe/CH₃COOH)[4][5]. Catalytic hydrogenation is often preferred for its clean reaction profile and high efficiency.
-
Protocol (Catalytic Hydrogenation):
-
In a hydrogenation vessel, dissolve 2,3-dichloro-4-hydroxy-5-nitrobenzoic acid (1 eq.) in a suitable solvent such as ethanol or ethyl acetate.
-
Add a catalytic amount of 10% Palladium on carbon (Pd/C) (5-10 mol%).
-
Pressurize the vessel with hydrogen gas (50-60 psi) and stir the mixture vigorously at room temperature.
-
Monitor the reaction by observing hydrogen uptake or by TLC analysis. The reaction is typically complete within 4-8 hours.
-
Once complete, carefully vent the hydrogen and purge the vessel with nitrogen gas.
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Evaporate the solvent under reduced pressure to obtain the crude 5-amino-2,3-dichloro-4-hydroxybenzoic acid. The product may be used in the next step without further purification if purity is sufficient.
-
-
Expertise & Trustworthiness: This is a well-established and reliable reaction. The catalyst must be handled carefully as it can be pyrophoric. Complete removal of the catalyst is necessary to avoid interference in subsequent steps.
Step 4: Diazotization and Methoxylation
-
Objective: To convert the C5-amino group into the final C5-methoxy group.
-
Methodology: This is the most challenging step of the proposed synthesis. The standard method involves converting the amine to a diazonium salt, which is then displaced. While the conversion of diazonium salts to hydroxyl groups (by warming in water) or halogens (Sandmeyer reaction) is common, their conversion to methoxy ethers is less frequent and can result in lower yields[6][7]. The reaction involves the decomposition of the diazonium salt in methanol, often requiring heat.
-
Protocol:
-
Suspend the crude 5-amino-2,3-dichloro-4-hydroxybenzoic acid (1 eq.) in methanol in a reaction flask.
-
Cool the suspension to 0-5 °C in an ice bath.
-
Slowly add concentrated sulfuric acid to form the amine salt.
-
In a separate beaker, dissolve sodium nitrite (1.1 eq.) in a minimal amount of cold water.
-
Add the sodium nitrite solution dropwise to the amine suspension while maintaining the temperature below 5 °C. Stir for 30-45 minutes to ensure complete formation of the diazonium salt.
-
After diazotization is complete, slowly heat the reaction mixture to reflux and maintain for 1-2 hours. Nitrogen gas evolution will be observed as the diazonium salt decomposes.
-
Cool the reaction mixture and pour it into a larger volume of water.
-
Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude residue by column chromatography to isolate the final product, this compound.
-
-
Expertise & Trustworthiness: This step is mechanistically complex and prone to side reactions, including the formation of a phenol at C5 via reaction with residual water. Anhydrous conditions are preferable but difficult to achieve. The yield of this step is expected to be modest and will likely require significant optimization.
Data Summary
The following table summarizes the proposed reagents and conditions for the synthesis. Note that yields are predictive and would require experimental validation.
| Step | Reaction | Key Reagents | Solvent | Temp. (°C) | Time (h) | Predicted Yield |
| 1 | Carboxylation | NaOH, CCl₄ | Water | 60-100 | 4-6 | Moderate |
| 2 | Nitration | H₂SO₄, HNO₃ | H₂SO₄ | 0-5 | 2-3 | High |
| 3 | Reduction | H₂, 10% Pd/C | Ethanol | 25 | 4-8 | High |
| 4 | Methoxylation | H₂SO₄, NaNO₂, MeOH | Methanol | Reflux | 1-2 | Low-Moderate |
Conclusion
The synthesis of this compound is a non-trivial undertaking that underscores the complexities of advanced organic synthesis. While no direct method is currently published, this guide presents a logical and scientifically grounded pathway that leverages established chemical principles to navigate the challenges of steric hindrance and regiochemical control. The proposed four-step route, starting from 2,3-dichlorophenol, offers a plausible strategy for obtaining the target molecule. The final diazotization and methoxylation step is identified as the most critical and challenging, likely requiring extensive optimization to achieve viable yields. This in-depth guide provides the necessary theoretical framework and practical insights for researchers to embark on the synthesis of this complex and potentially valuable compound.
References
-
Farlow, A. and Krömer, J. (2016) Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. International Journal of Organic Chemistry, 6, 95-99. [Link][8]
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Farlow, A. and Krömer, J.O. (2016) Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. Scientific Research Publishing. [Link][6]
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Farlow, A. and Krömer, J.O. (2016) Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. SciSpace. [Link][7]
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Scribd. (n.d.). P-Aminobenzoic Acid Diazotization. [Link][9]
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Google Patents. (n.d.). US4092352A - 2,3-Dichloro-4-hydroxy-benzoic acid and process for preparation thereof. [1]
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PrepChem. (n.d.). Synthesis of 2,5-dichloro-3-nitrobenzoic acid. [Link][2]
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Google Patents. (n.d.). WO2022090101A1 - Process for synthesis of 2,4-dichloro-5-aminopyrimidine. [4]
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Google Patents. (n.d.). UNITED STATES PATENT office - 2,100,242. [Link][5]
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- 9. scribd.com [scribd.com]
An In-depth Technical Guide to the Synthesis of 2,3-Dichloro-4-hydroxy-5-methoxybenzoic Acid
Abstract
This technical guide provides a comprehensive, proposed synthetic pathway for 2,3-dichloro-4-hydroxy-5-methoxybenzoic acid, a specialized halogenated aromatic organic compound. Recognizing the absence of a direct, established synthesis in current literature, this document outlines a rational, multi-step approach commencing from the readily available natural product, vanillic acid (4-hydroxy-3-methoxybenzoic acid). This guide is intended for researchers, scientists, and professionals in drug development, offering a scientifically grounded framework for the laboratory-scale synthesis of this target molecule. Each step is detailed with mechanistic insights, procedural protocols, and key analytical considerations.
Introduction and Strategic Approach
The synthesis of polysubstituted aromatic compounds, particularly those with specific halogenation patterns, presents a significant challenge in organic chemistry due to issues of regioselectivity. This compound is a prime example of such a molecule, where the precise placement of two chlorine atoms, a hydroxyl group, a methoxy group, and a carboxylic acid on a benzene ring requires a carefully orchestrated synthetic strategy.
Given the substitution pattern of the target molecule, a logical and efficient approach is to begin with a precursor that already contains some of the desired functionalities. Vanillic acid (4-hydroxy-3-methoxybenzoic acid) is an ideal starting material as it possesses the core hydroxy, methoxy, and carboxylic acid groups in a favorable arrangement. The primary challenge then becomes the selective introduction of two chlorine atoms at the C2 and C3 positions of the aromatic ring.
Direct chlorination of vanillic acid is expected to be complex, with the directing effects of the existing electron-donating groups (hydroxyl and methoxy) favoring substitution at other positions. Therefore, a multi-step pathway is proposed to achieve the desired regiochemistry. This guide will detail a proposed synthesis involving the protection of the carboxylic acid, followed by a directed chlorination and subsequent deprotection.
Proposed Synthesis Pathway
The proposed synthesis of this compound from vanillic acid is a three-step process designed to control the regioselectivity of the chlorination reaction. The overall workflow is depicted below.
Caption: Proposed synthesis of this compound.
Detailed Experimental Protocols and Mechanistic Insights
Step 1: Esterification of Vanillic Acid to Methyl Vanillate
Rationale: The initial step involves the protection of the carboxylic acid group as a methyl ester. This is crucial for two primary reasons: firstly, it prevents potential side reactions of the acidic proton during the subsequent chlorination step. Secondly, the ester group is less deactivating than the carboxylic acid, which can be beneficial for the electrophilic aromatic substitution.
Reaction: Vanillic Acid + Methanol --(H₂SO₄)--> Methyl Vanillate + H₂O
Protocol:
-
To a solution of vanillic acid (1 equivalent) in methanol (10 volumes), add concentrated sulfuric acid (0.1 equivalents) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and remove the methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield methyl vanillate as a solid.
Step 2: Regioselective Chlorination of Methyl Vanillate
Rationale: This is the most critical step in the synthesis, where the regioselective introduction of two chlorine atoms is achieved. N-Chlorosuccinimide (NCS) is chosen as the chlorinating agent due to its milder nature compared to chlorine gas, which allows for better control of the reaction.[1] The directing effects of the hydroxyl and methoxy groups are expected to activate the positions ortho and para to them. However, with careful control of reaction conditions, dichlorination at the desired 2 and 3 positions can be favored.
Reaction: Methyl Vanillate + 2 NCS --(Acetonitrile)--> Methyl 2,3-dichloro-4-hydroxy-5-methoxybenzoate + 2 Succinimide
Protocol:
-
Dissolve methyl vanillate (1 equivalent) in acetonitrile (15 volumes).
-
Add N-Chlorosuccinimide (2.2 equivalents) portion-wise to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 12-18 hours, monitoring by TLC.
-
After the reaction is complete, quench with a saturated sodium thiosulfate solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the desired dichlorinated product.
Step 3: Hydrolysis of the Ester to the Carboxylic Acid
Rationale: The final step is the deprotection of the methyl ester to yield the target carboxylic acid. This is a standard saponification reaction using a strong base like sodium hydroxide.
Reaction: Methyl 2,3-dichloro-4-hydroxy-5-methoxybenzoate + NaOH --(H₂O/MeOH)--> this compound Sodium Salt this compound Sodium Salt + HCl --> this compound + NaCl
Protocol:
-
Dissolve the purified methyl 2,3-dichloro-4-hydroxy-5-methoxybenzoate (1 equivalent) in a mixture of methanol and water (1:1).
-
Add a solution of sodium hydroxide (3 equivalents) in water.
-
Reflux the mixture for 2-4 hours, monitoring the disappearance of the starting material by TLC.
-
Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Acidify the aqueous solution to a pH of 1-2 with concentrated hydrochloric acid at 0 °C.
-
Collect the precipitated solid by filtration.
-
Wash the solid with cold water and dry under vacuum to obtain the final product, this compound.
Data Summary and Characterization
The following table summarizes the expected key data for the starting material and the final product.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Key Spectroscopic Data (Expected) |
| Vanillic Acid | C₈H₈O₄ | 168.15 | 210-212 | ¹H NMR: Signals for aromatic protons, methoxy, hydroxyl, and carboxylic acid protons. |
| This compound | C₈H₆Cl₂O₄ | 253.04 | - | ¹H NMR: Aromatic proton singlet, methoxy singlet, hydroxyl and carboxylic acid singlets. ¹³C NMR: Signals for aromatic carbons, methoxy carbon, and carboxyl carbon. MS: Isotopic pattern for two chlorine atoms. |
Conclusion
This technical guide presents a logical and scientifically sound proposed pathway for the synthesis of this compound. By starting with the readily available vanillic acid and employing a three-step sequence of esterification, regioselective chlorination, and hydrolysis, this approach offers a viable route for obtaining this complex molecule. The provided protocols are based on established chemical principles and related transformations found in the scientific literature.[1][2][3] Further optimization of reaction conditions may be necessary to maximize yields and purity. This guide serves as a foundational resource for researchers embarking on the synthesis of this and structurally related compounds.
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- Google Patents. CN103012123A - Synthetic method for 3,6-dichloro-2-hydroxybenzoic acid.
- Zhang, et al. A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. SAGE Journals.
- Canadian Science Publishing. THE OXIDATION OF SUBSTANCES RELATED TO VANILLIN WITH SODIUM CHLORITE AND CHLORINE DIO.
- NIH. Chlorination of Phenols Revisited: Unexpected Formation of α,β-Unsaturated C4-Dicarbonyl Ring Cleavage Products.
- FAO AGRIS. A new process to prepare 3,6-dichloro-2-hydroxybenzoic acid, the penultimate intermediate in the synthesis of herbicide dicamba.
- Innovations in 3,6-Dichloro-2-hydroxybenzoic Acid Synthesis and Application.
- THE CHLORINE DERIVATIVES OF VANILLIN AND SOME OF THEIR REACTIONS.
- Reddit. Chlorination of vanillin.
- ResearchGate. Chlorination of Vanillin and its mechanism.
- PubMed. Potential for carboxylation-dehydroxylation of phenolic compounds by a methanogenic consortium.
- Semantic Scholar. Preparation of Substituted Vanillic Acids.
- PrepChem.com. Synthesis of 2,3-dichloro-4-methoxy-thiophenol.
- Google Patents. US4092352A - 2,3-Dichloro-4-hydroxy-benzoic acid and process for preparation thereof.
- Google Patents. US3825593A - Carboxylation of phenols.
- Benchchem. An In-depth Technical Guide to 2,3-Dihydroxy-4-methoxybenzoic Acid: Discovery, Isolation, and Synthesis.
- MDPI. Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid.
- Google Patents. CN105237422A - Synthetic method of 4-amino-5-chloro-2-methoxyl benzoic acid.
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An In-depth Technical Guide to the Starting Materials for 2,3-Dichloro-4-hydroxy-5-methoxybenzoic acid
Introduction
2,3-Dichloro-4-hydroxy-5-methoxybenzoic acid is a polysubstituted aromatic compound of significant interest in the development of specialized chemical agents and pharmaceuticals. Its unique arrangement of chloro, hydroxyl, and methoxy functional groups on a benzoic acid core presents a distinct synthetic challenge. The strategic selection of starting materials is paramount, directly influencing the efficiency, scalability, and economic viability of the entire synthetic route. This guide provides an in-depth analysis of the primary starting materials and synthetic strategies for the preparation of this complex molecule, offering insights into the chemical logic underpinning each approach.
Core Synthetic Strategies and Starting Material Analysis
The synthesis of a polysubstituted benzene ring, such as that in this compound, requires careful consideration of the directing effects of the various functional groups.[1][2] The order of introduction of the chloro, hydroxyl, and methoxy groups, as well as the carboxylic acid moiety, is critical to achieving the desired isomer. The primary retrosynthetic disconnections lead to two main classes of starting materials: appropriately substituted phenols and benzoic acid derivatives.
Pathway 1: Synthesis from Substituted Phenols
A plausible and historically utilized approach involves the introduction of the carboxylic acid group onto a pre-functionalized phenolic ring. This strategy leverages the activating nature of the hydroxyl group to facilitate electrophilic substitution.
1.1. Starting Material: 2,3-Dichlorophenol
A direct route to a related intermediate, 2,3-dichloro-4-hydroxybenzoic acid, employs 2,3-dichlorophenol as the starting material.[3] This approach utilizes a Reimer-Tiemann reaction, which introduces a carboxyl group (via a dichloromethyl intermediate) ortho to the hydroxyl group.
Experimental Protocol: Reimer-Tiemann Carboxylation of 2,3-Dichlorophenol [3]
-
Reaction Setup: To a solution of 2,3-dichlorophenol in a suitable solvent (e.g., aqueous alkali), add carbon tetrachloride.
-
Reaction Conditions: Heat the mixture under reflux. The reaction proceeds through the formation of a dichlorocarbene intermediate.
-
Work-up and Isolation: After completion of the reaction, the mixture is cooled and acidified to precipitate the 2,3-dichloro-4-hydroxybenzoic acid. The product is then isolated by filtration and can be purified by recrystallization.
-
Subsequent Methylation: The resulting 2,3-dichloro-4-hydroxybenzoic acid can then be selectively methylated on the hydroxyl group to yield the target molecule. This is typically achieved using a methylating agent such as dimethyl sulfate in the presence of a base.[3]
Causality and Insights:
-
Regioselectivity: The Reimer-Tiemann reaction typically favors substitution at the ortho position to the hydroxyl group. In the case of 2,3-dichlorophenol, the 4-position is activated and sterically accessible, leading to the desired carboxylated product.
-
Limitations: The Reimer-Tiemann reaction can sometimes suffer from low yields and the formation of isomeric byproducts.[3] Careful optimization of reaction conditions is crucial.
Pathway 2: Synthesis from Substituted Benzoic Acids
An alternative and often more controlled approach begins with a benzoic acid derivative that already possesses some of the required functional groups. This strategy relies on the directing effects of the existing substituents to guide the subsequent chlorination and other modifications.
2.1. Starting Material: Vanillic Acid (4-hydroxy-3-methoxybenzoic acid)
Vanillic acid is a naturally occurring and readily available starting material, making it an economically attractive precursor.[4][5] The synthesis of the target molecule from vanillic acid involves the introduction of two chlorine atoms onto the aromatic ring. Vanillic acid is an oxidized form of vanillin and serves as an intermediate in the production of vanillin from ferulic acid.[4]
Experimental Protocol: Dichlorination of Vanillic Acid
-
Chlorinating Agent: A variety of chlorinating agents can be employed, such as sulfuryl chloride (SO₂Cl₂) or chlorine gas (Cl₂) in the presence of a suitable solvent and potentially a Lewis acid catalyst.
-
Reaction Conditions: The reaction is typically carried out at a controlled temperature to manage the exothermic nature of the chlorination and to minimize the formation of over-chlorinated byproducts.
-
Work-up and Isolation: The reaction mixture is quenched, and the product is isolated. Purification is often achieved through recrystallization to separate the desired 2,3-dichloro isomer from other potential isomers.
Causality and Insights:
-
Directing Effects: The hydroxyl and methoxy groups of vanillic acid are ortho, para-directing and activating. The carboxylic acid group is meta-directing and deactivating. The interplay of these directing effects will influence the position of chlorination. The positions ortho and para to the activating hydroxyl and methoxy groups are favored.
-
Challenges: Achieving the desired 2,3-dichloro substitution pattern can be challenging due to the strong activating nature of the ring, which can lead to a mixture of chlorinated products. The precise control of stoichiometry and reaction conditions is critical.
2.2. Starting Material: Syringic Acid (4-hydroxy-3,5-dimethoxybenzoic acid)
Syringic acid, another naturally occurring phenolic acid, presents an interesting alternative starting material.[6][7] It is structurally related to the target molecule but possesses an additional methoxy group.
Synthetic Strategy from Syringic Acid:
-
Chlorination: The initial step would involve the chlorination of the syringic acid ring. The two methoxy groups and the hydroxyl group are strongly activating and will direct the incoming electrophiles.
-
Selective Demethylation: A key and challenging step in this pathway would be the selective demethylation of the methoxy group at the 3-position. This would require a reagent that can differentiate between the two methoxy groups, which is synthetically difficult to achieve with high selectivity.
Causality and Insights:
-
Symmetry and Reactivity: The symmetrical nature of the two methoxy groups in syringic acid makes selective functionalization at one of these positions challenging.[8]
-
Feasibility: While conceptually possible, this route is likely to be less efficient and more complex than starting from vanillic acid or a dichlorinated phenol due to the difficulty of selective demethylation.
Data Summary and Comparison
| Starting Material | Key Transformation(s) | Advantages | Disadvantages |
| 2,3-Dichlorophenol | Reimer-Tiemann Carboxylation, Methylation | Direct introduction of the dichloro pattern. | Potentially low yields in the carboxylation step; handling of toxic reagents.[3] |
| Vanillic Acid | Dichlorination | Readily available and inexpensive natural product.[4][5] | Potential for isomeric mixtures during chlorination; requires careful control. |
| Syringic Acid | Chlorination, Selective Demethylation | Natural product precursor.[6][7] | Difficult to achieve selective demethylation; likely a multi-step and lower-yielding route. |
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow of the primary synthetic strategies discussed.
Caption: Synthetic route from 2,3-Dichlorophenol.
Caption: Synthetic route from Vanillic Acid.
Conclusion
The selection of an optimal starting material for the synthesis of this compound is a critical decision that balances factors of availability, cost, and synthetic efficiency. While a route commencing from 2,3-dichlorophenol offers a direct approach to establishing the dichloro substitution pattern, it may be hampered by the yields of the carboxylation step. The use of vanillic acid as a precursor is highly attractive due to its natural abundance and low cost, though careful control of the chlorination step is necessary to manage regioselectivity. The pathway from syringic acid, while mechanistically plausible, introduces significant challenges related to selective demethylation, rendering it a less practical choice for large-scale synthesis. For researchers and drug development professionals, a thorough understanding of these synthetic pathways and the rationale behind the choice of starting materials is essential for the successful and efficient production of this valuable chemical entity.
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PubMed. Computational Analysis and Synthesis of Syringic Acid Derivatives as Xanthine Oxidase Inhibitors. [Link]
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chemical properties of 2,3-Dichloro-4-hydroxy-5-methoxybenzoic acid
An In-Depth Technical Guide to the Chemical Properties of 2,3-Dichloro-4-hydroxy-5-methoxybenzoic Acid
Abstract
This technical guide provides a comprehensive scientific overview of this compound, a halogenated derivative of the vanillic acid scaffold. As a member of the substituted benzoic acid family, this compound holds potential for investigation in medicinal chemistry and materials science, where halogenation is a key strategy for modulating physicochemical and biological properties. This document details the compound's physicochemical characteristics, proposes a viable synthetic pathway, and outlines its comprehensive analytical characterization through modern spectroscopic techniques. Furthermore, it explores the molecule's chemical reactivity and discusses its potential applications for researchers, scientists, and drug development professionals.
Physicochemical Properties
This compound is a structurally complex aromatic molecule. Its properties are derived from the interplay of its constituent functional groups: a carboxylic acid, a phenolic hydroxyl, a methoxy ether, and two chlorine atoms on the benzene ring. While experimental data for this specific isomer is not widely published, its properties can be reliably predicted based on closely related analogues.
| Property | Value / Description | Source / Rationale |
| Molecular Formula | C₈H₆Cl₂O₄ | Calculated |
| Molecular Weight | 237.04 g/mol | Calculated |
| IUPAC Name | This compound | IUPAC Nomenclature |
| Appearance | Expected to be an off-white to light-yellow crystalline solid. | Analogy to related chlorinated phenolic acids.[1] |
| Melting Point | Expected to be significantly elevated (>200 °C) due to strong intermolecular hydrogen bonding and dipole-dipole interactions. | Analogy to dichlorinated hydroxybenzoic acids.[2] |
| Solubility | Sparingly soluble in water; soluble in polar organic solvents such as ethanol, methanol, DMSO, and DMF. | The carboxylic acid and hydroxyl groups promote solubility in polar solvents, a common trait for this class of compounds.[3][4] |
| Acidity (pKa) | Expected to be lower (more acidic) than vanillic acid due to the electron-withdrawing inductive effect of the two chlorine atoms. | The chlorine atoms stabilize the carboxylate anion, increasing the acidity. |
Synthesis and Mechanistic Considerations
The synthesis of this compound can be envisioned starting from a readily available natural precursor, vanillic acid (4-hydroxy-3-methoxybenzoic acid). The key transformation is the selective chlorination of the aromatic ring.
Proposed Synthetic Pathway: Electrophilic Aromatic Substitution
The most direct approach involves the electrophilic chlorination of vanillic acid. The hydroxyl and methoxy groups are activating and ortho-, para-directing. However, to achieve the 2,3-dichloro substitution pattern, a multi-step process or a less common starting material might be necessary in practice. A plausible laboratory-scale synthesis would involve controlled chlorination. N-Chlorosuccinimide (NCS) is a suitable reagent for this purpose, offering milder reaction conditions and better selectivity compared to chlorine gas.
The reaction mechanism proceeds via a standard electrophilic aromatic substitution pathway. The electron-rich aromatic ring of the vanillic acid derivative attacks the electrophilic chlorine source. The resulting arenium ion intermediate is stabilized by resonance, and subsequent deprotonation restores aromaticity, yielding the chlorinated product. Directing chlorination specifically to the 2 and 3 positions is challenging and may require protecting groups or starting from a precursor that biases substitution to these positions.
Experimental Protocol: Synthesis via Chlorination
This protocol is a generalized procedure based on established methods for chlorinating phenolic compounds and should be optimized for this specific substrate.
-
Dissolution: In a three-necked round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve one equivalent of the starting benzoic acid derivative (e.g., a precursor that would lead to the desired product) in a suitable inert solvent such as N,N-Dimethylformamide (DMF) or acetic acid.
-
Reagent Addition: Slowly add 2.2 equivalents of N-Chlorosuccinimide (NCS) portion-wise to the stirred solution at room temperature. The use of a slight excess of the chlorinating agent ensures the reaction proceeds to completion.
-
Reaction: Heat the reaction mixture to 60-70°C and monitor the progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 3-4 hours.[5]
-
Workup: Upon completion, cool the mixture to room temperature and pour it into a beaker of ice water to precipitate the crude product.
-
Purification: Collect the solid by vacuum filtration, wash with cold water to remove any residual DMF and succinimide, and dry under vacuum. Further purification can be achieved by recrystallization from an ethanol/water mixture to yield the final product.
-
Validation: Confirm the structure and purity of the synthesized this compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Synthesis Workflow Diagram
Caption: Proposed synthesis of the target compound via electrophilic chlorination.
Spectroscopic and Analytical Characterization
The structural elucidation of this compound relies on a combination of spectroscopic methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for confirming the substitution pattern of the aromatic ring.
| Nucleus | Assignment | Expected Chemical Shift (δ, ppm) | Rationale |
| ¹H | -COOH | ~11.0 - 13.0 | The acidic proton of the carboxylic acid is typically a broad singlet, highly deshielded.[6] |
| Aromatic H (C6-H) | ~7.5 - 7.8 | A single aromatic proton remains, appearing as a singlet. Its chemical shift is downfield due to the anisotropic effect of the carbonyl and the deshielding effects of adjacent chlorine and methoxy groups. | |
| -OCH₃ | ~3.9 - 4.1 | The methoxy protons appear as a singlet. | |
| -OH | ~5.0 - 6.0 | The phenolic hydroxyl proton signal is a broad singlet, and its position can vary with concentration and solvent. | |
| ¹³C | -COOH | ~165 - 170 | The carbonyl carbon of the carboxylic acid. |
| Aromatic C-Cl (C2, C3) | ~120 - 130 | Carbons directly attached to chlorine atoms are significantly shifted. | |
| Aromatic C-OH (C4) | ~145 - 155 | The carbon bearing the hydroxyl group is shifted downfield. | |
| Aromatic C-OCH₃ (C5) | ~140 - 150 | The carbon bearing the methoxy group is also shifted downfield. | |
| Aromatic C-H (C6) | ~110 - 115 | The carbon attached to the sole aromatic proton. | |
| Aromatic C-COOH (C1) | ~120 - 125 | The carbon to which the carboxylic acid is attached. | |
| -OCH₃ | ~56 - 62 | The carbon of the methoxy group. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule.
-
O-H Stretch (Carboxylic Acid): A very broad band from ~2500-3300 cm⁻¹, characteristic of the hydrogen-bonded dimer of carboxylic acids.[6]
-
O-H Stretch (Phenol): A sharper band around 3300-3500 cm⁻¹.
-
C=O Stretch (Carbonyl): A strong, sharp absorption band around 1680-1710 cm⁻¹.[6]
-
C=C Stretch (Aromatic): Medium intensity peaks in the ~1450-1600 cm⁻¹ region.
-
C-O Stretch (Ether & Carboxylic Acid): Strong bands in the ~1200-1320 cm⁻¹ region.
-
C-Cl Stretch: Absorptions in the fingerprint region, typically around 600-800 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern, confirming the elemental composition.
-
Molecular Ion (M⁺): A prominent peak at m/z 236 (for ³⁵Cl₂) and 238 (for one ³⁵Cl and one ³⁷Cl) and 240 (for ³⁷Cl₂) would be expected. The characteristic isotopic pattern of two chlorine atoms (a ratio of approximately 9:6:1 for M⁺, M+2, M+4 peaks) is a definitive indicator of the presence of two chlorine atoms.
-
Key Fragments: Common fragmentation pathways would include the loss of a hydroxyl group ([M-OH]⁺), loss of a methoxy group ([M-OCH₃]⁺), and loss of a carboxyl group ([M-COOH]⁺).
Chemical Reactivity and Derivatization
The reactivity of this compound is governed by its functional groups, making it a versatile intermediate for further chemical synthesis.
-
Carboxylic Acid Group: This group can undergo standard reactions such as esterification (reaction with alcohols in the presence of an acid catalyst), conversion to an acid chloride (using thionyl chloride or oxalyl chloride), and amide formation (reaction with amines).
-
Phenolic Hydroxyl Group: The hydroxyl group can be alkylated to form ethers (e.g., using Williamson ether synthesis) or acylated to form esters.
-
Aromatic Ring: The electron-rich ring, despite the presence of deactivating chlorine atoms, can potentially undergo further electrophilic substitution, although harsh conditions might be required.
Potential Reactivity Pathways Diagram
Caption: Key derivatization reactions of the title compound.
Potential Applications in Research and Drug Development
While specific biological activities for this compound are not extensively documented, its structural motifs are present in many biologically active molecules.
-
Antimicrobial and Antifungal Agents: Halogenated phenols and benzoic acids are well-known for their antimicrobial properties. The presence of chlorine atoms can enhance lipophilicity, potentially improving cell membrane penetration.
-
Herbicide Development: Some chlorinated benzoic acid derivatives have been developed as herbicides. For instance, Dicamba (3,6-dichloro-2-methoxybenzoic acid) is a widely used herbicide.[7] The structural similarity suggests potential for investigation in agrochemical research.
-
Enzyme Inhibition: Substituted benzoic acids are common scaffolds for designing enzyme inhibitors. For example, derivatives of hydroxybenzoic acids have been explored as inhibitors of enzymes like aldose reductase and proteasomes.[8] The specific substitution pattern of the title compound could offer unique binding interactions with various enzymatic targets.
-
Intermediate for Complex Synthesis: Its multiple functional groups make it a valuable building block for synthesizing more complex molecules, including potential active pharmaceutical ingredients (APIs).
Conclusion
This compound is a multifaceted chemical entity whose properties are defined by a unique combination of functional groups. Its synthesis from natural precursors like vanillic acid is feasible, and its structure can be unequivocally confirmed through a suite of standard spectroscopic techniques. The reactivity of its carboxylic acid and phenolic hydroxyl groups opens avenues for the creation of diverse chemical libraries. For professionals in drug discovery and materials science, this compound represents an intriguing scaffold, with its halogenated phenolic structure suggesting potential for biological activity and serving as a versatile intermediate for more complex molecular architectures.
References
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Human Metabolome Database. 1H NMR Spectrum (1D, 200 MHz, D2O, predicted) (HMDB0032606). Available from: [Link]
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American Chemical Society. Syringic acid. Available from: [Link]
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NIST. Benzoic acid, 2,5-dichloro-3-hydroxy-6-methoxy-. In: NIST Chemistry WebBook. Available from: [Link]
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NIST. Benzoic acid, 2,5-dichloro-3-hydroxy-6-methoxy- Phase change data. In: NIST Chemistry WebBook. Available from: [Link]
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PubChem. Benzoic acid, 3,5-dichloro-4-methoxy-. Available from: [Link]
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PubChem. 4-Methoxybenzoic Acid. Available from: [Link]
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PubChem. 2-Methoxybenzoic acid. Available from: [Link]
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Wikipedia. Vanillic acid. Available from: [Link]
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The Royal Society of Chemistry. Supplementary data for an article. Available from: [Link]
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Biopurify Phytochemicals. CAS 530-57-4 | Syringic acid. Available from: [Link]
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NIST. Benzoic acid, 2,5-dichloro-3-hydroxy-6-methoxy- Mass spectrum (electron ionization). In: NIST Chemistry WebBook. Available from: [Link]
-
PubChem. 2,3-Dihydroxy-4-methoxybenzoic acid. Available from: [Link]
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SAGE Journals. A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Available from: [Link]
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ResearchGate. A Comprehensive Review on Biological activities of p-hydroxy benzoic acid and its derivatives. Available from: [Link]
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PubChem. 4-(beta-D-Glucopyranosyloxy)-3-methoxybenzoic acid. Available from: [Link]
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MDPI. Estrogenic Activity of 4-Hydroxy-Benzoic Acid from Acer tegmentosum via Estrogen Receptor α-Dependent Signaling Pathways. Available from: [Link]
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ResearchGate. Spectroscopy of p-Methoxybenzoic Acid: An AM1 and ab Initio Study. Available from: [Link]
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PubMed. 2-Hydroxy-4-methoxy benzoic acid attenuates the carbon tetra chloride-induced hepatotoxicity and its lipid abnormalities in rats via anti-inflammatory and antioxidant mechanism. Available from: [Link]
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NIST. 4-Methoxy-3,5-dihydroxybenzoic acid. In: NIST Chemistry WebBook. Available from: [Link]
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An In-depth Technical Guide to the Spectroscopic Characterization of 2,3-Dichloro-4-hydroxy-5-methoxybenzoic Acid
Foreword: Navigating the Uncharted
In the landscape of chemical research and drug development, the structural elucidation of novel or sparsely documented compounds is a foundational challenge. 2,3-Dichloro-4-hydroxy-5-methoxybenzoic acid represents one such molecule where extensive, publicly available experimental spectroscopic data is not readily found. This guide, therefore, is constructed from a position of deep-seated expertise, leveraging predictive methodologies and drawing upon robust data from structurally analogous compounds. It is designed not as a mere repository of existing data, but as a proactive, instructional whitepaper for the research scientist. Herein, we will predict, analyze, and interpret the spectroscopic signature of this molecule, providing a comprehensive roadmap for its empirical verification and characterization. Every prediction is grounded in the fundamental principles of spectroscopy and supported by citations from established literature on similar chemical entities.
Molecular Structure and Its Spectroscopic Implications
The substitution pattern on the benzene ring is the primary determinant of the compound's spectroscopic characteristics. The presence of two chlorine atoms, a hydroxyl group, a methoxy group, and a carboxylic acid function creates a unique electronic environment that will be reflected in its NMR, IR, and Mass spectra.
Caption: Molecular structure of the target analyte.
Predicted Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is paramount for elucidating the carbon-hydrogen framework of a molecule. The predicted chemical shifts are influenced by the electron-donating effects of the hydroxyl and methoxy groups and the electron-withdrawing effects of the chlorine and carboxylic acid groups.
Proton (¹H) NMR Spectroscopy
The ¹H NMR spectrum is expected to be relatively simple, with distinct signals for each type of proton.
Predicted ¹H NMR Data
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Rationale & Comparative Insights |
| Carboxylic Acid (-COOH) | 11.0 - 13.0 | Singlet (broad) | The acidic proton is highly deshielded and its signal is often broad due to hydrogen bonding. This range is typical for benzoic acids.[1] |
| Phenolic Hydroxyl (-OH) | 5.0 - 6.0 | Singlet (broad) | The chemical shift is variable and depends on solvent, concentration, and temperature. The signal can exchange with D₂O. |
| Aromatic (-H) | ~7.5 | Singlet | A single aromatic proton remains at the C6 position. Its chemical shift is influenced by the para-hydroxyl and ortho-methoxy/carboxyl groups. |
| Methoxy (-OCH₃) | ~3.9 | Singlet | The methoxy group protons are shielded relative to aromatic protons. This value is consistent with methoxy groups on substituted benzene rings.[1][2] |
Causality Behind Predictions: The lone aromatic proton at C6 is flanked by the electron-withdrawing carboxylic acid group and the electron-donating methoxy group, leading to a predicted chemical shift in the downfield region. The broadness of the -COOH and -OH signals is a classic diagnostic feature resulting from chemical exchange and intermolecular hydrogen bonding.
Carbon-¹³ (¹³C) NMR Spectroscopy
The proton-decoupled ¹³C NMR spectrum will provide a count of the unique carbon environments.
Predicted ¹³C NMR Data
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale & Comparative Insights |
| Carboxylic Acid (C=O) | 165 - 170 | The carbonyl carbon of a benzoic acid is significantly deshielded. This range is consistent with published data for similar structures.[3] |
| C1 (-COOH) | ~125 | The ipso-carbon attached to the carboxyl group. |
| C2, C3 (-Cl) | 128 - 135 | Carbons bonded to chlorine atoms are deshielded due to the electronegativity of chlorine. |
| C4 (-OH) | ~150 | The carbon attached to the hydroxyl group is strongly deshielded due to the oxygen's electronegativity. |
| C5 (-OCH₃) | ~145 | The carbon bonded to the methoxy group is also significantly deshielded. |
| C6 (-H) | ~115 | The sole protonated aromatic carbon is expected to be the most shielded of the ring carbons. |
| Methoxy (-OCH₃) | ~56 | This is a typical chemical shift for a methoxy carbon attached to an aromatic ring.[4] |
Self-Validating System: The combination of a single aromatic proton signal in the ¹H NMR and six distinct aromatic signals in the ¹³C NMR would strongly validate the proposed substitution pattern.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube. DMSO-d₆ is often preferred for its ability to dissolve carboxylic acids and to slow the exchange of acidic protons.[1]
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and sensitivity.
-
¹H NMR Acquisition: Acquire the spectrum using a standard pulse program. Reference the chemical shifts to the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm).
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A sufficient number of scans will be required to achieve an adequate signal-to-noise ratio. Reference the spectrum to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).
Predicted Infrared (IR) Spectroscopy
IR spectroscopy is an invaluable tool for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.
Predicted IR Data
| Functional Group | Predicted Frequency (cm⁻¹) | Vibration Type | Characteristics & Comparative Insights |
| O-H (Carboxylic Acid) | 2500 - 3300 | Stretching | A very broad and strong band, characteristic of the hydrogen-bonded dimer of a carboxylic acid.[3] |
| O-H (Phenol) | ~3400 | Stretching | A broad band, typically sharper than the carboxylic acid O-H. |
| C=O (Carboxylic Acid) | 1680 - 1710 | Stretching | A strong, sharp absorption, characteristic of an aromatic carboxylic acid.[3] |
| C=C (Aromatic) | 1450 - 1600 | Stretching | Multiple sharp bands of variable intensity. |
| C-O (Ether & Acid) | 1200 - 1300 | Stretching | Strong absorptions corresponding to the aryl-O stretch of the ether and the C-O stretch of the acid. |
| C-Cl | 700 - 800 | Stretching | Absorptions in the fingerprint region, confirming the presence of chloro-substituents. |
Authoritative Grounding: The predicted frequencies are based on well-established correlation tables and are supported by spectral data of similarly substituted benzoic acids, which consistently show a strong carbonyl stretch around 1700 cm⁻¹ and a broad O-H stretch.[3][5]
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is most common. A small amount of the solid sample is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding the sample with potassium bromide and pressing it into a disk.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.
-
Data Acquisition: A background spectrum of the empty sample compartment (or clean ATR crystal) is recorded first. The sample is then scanned, and the background is automatically subtracted to generate the final spectrum.
Predicted Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, offering crucial clues to its structure.
Predicted Mass Spectrometry Data (Electron Ionization)
| m/z Value | Proposed Fragment | Rationale |
| 252/254/256 | [M]⁺ (Molecular Ion) | The molecular ion peak. The isotopic pattern (approx. 9:6:1 ratio) will be characteristic of a molecule containing two chlorine atoms. |
| 237/239/241 | [M - CH₃]⁺ | Loss of a methyl radical from the methoxy group. |
| 217/219/221 | [M - Cl]⁺ | Loss of a chlorine radical. |
| 207/209 | [M - COOH]⁺ | Loss of the carboxyl group, a common fragmentation for benzoic acids.[1] |
| 179/181 | [M - COOH - CO]⁺ | Subsequent loss of carbon monoxide from the [M-COOH]⁺ fragment. |
Trustworthiness of Predictions: The presence of two chlorine atoms provides a self-validating isotopic signature for the molecular ion and any chlorine-containing fragments. The relative abundances of the M⁺, [M+2]⁺, and [M+4]⁺ peaks will be a definitive indicator of the dichloro- substitution.
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: The sample can be introduced via a direct insertion probe or through a gas chromatograph (GC-MS) if the compound is sufficiently volatile and thermally stable.
-
Ionization: Electron Ionization (EI) at a standard energy of 70 eV is a common method for generating fragment ions and a characteristic mass spectrum.
-
Mass Analysis: A mass analyzer, such as a quadrupole or time-of-flight (TOF) analyzer, separates the ions based on their mass-to-charge ratio (m/z).
-
Detection: An electron multiplier or similar detector records the abundance of each ion, generating the mass spectrum.
Integrated Analytical Workflow
A robust analytical workflow is essential for the conclusive identification of the target compound. The synergy between different spectroscopic techniques provides overlapping and confirmatory data points.
Caption: A logical workflow for comprehensive structural analysis.
Conclusion
This guide provides a detailed, predictive framework for the spectroscopic analysis of this compound. By integrating predicted data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry, a distinct and verifiable spectroscopic profile emerges. The key identifiers include a single aromatic proton signal, a characteristic C=O stretch in the IR, and a definitive isotopic pattern in the mass spectrum due to the two chlorine atoms. These predictions, grounded in fundamental principles and supported by data from analogous structures, offer a robust starting point for any researcher undertaking the synthesis, isolation, or characterization of this compound. The provided protocols represent standard, field-proven methodologies to obtain the empirical data required for ultimate structural confirmation.
References
- Angew. Chem. Int. Ed. 2018, 57, 10949 (Note: This is a representative citation style from the search results, specific data for the target compound is not in this source).
-
1H NMR Spectrum (1D, 200 MHz, D2O, predicted) (HMDB0032606). Human Metabolome Database. ([Link])
-
13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029686). Human Metabolome Database. ([Link])
-
1H NMR Spectrum (1D, 800 MHz, H2O, predicted) (NP0296036). NP-MRD. ([Link])
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Benzoic acid, 2,5-dichloro-3-hydroxy-6-methoxy-. NIST WebBook. ([Link])
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1H NMR Spectrum (PHY0014119). PhytoBank. ([Link])
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13C NMR Spectrum (PHY0064709). PhytoBank. ([Link])
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4-Methoxybenzoic Acid. PubChem. ([Link])
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2-Methoxybenzoic acid. PubChem. ([Link])
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Benzoic acid, 2,5-dichloro-3-hydroxy-6-methoxy-. NIST WebBook. ([Link])
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Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives. ResearchGate. ([Link])
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Spectroscopy of p-Methoxybenzoic Acid: An AM1 and ab Initio Study. ResearchGate. ([Link])
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Spectroscopic and Spectrometric Characterization of 2,3-Dichloro-4-hydroxy-5-methoxybenzoic Acid: A Technical Guide
This technical guide provides an in-depth analysis of the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for the novel compound 2,3-dichloro-4-hydroxy-5-methoxybenzoic acid. As a valuable building block in medicinal chemistry and drug development, a thorough understanding of its structural features is paramount. This document serves as a predictive guide for researchers, outlining the theoretical underpinnings of its spectral characteristics based on established principles and data from analogous structures. While experimental data for this specific molecule is not publicly available, this guide offers a robust framework for its identification and characterization.
Introduction: The Structural Significance of a Polysubstituted Aromatic Acid
This compound is a highly functionalized aromatic molecule. The unique substitution pattern—two chlorine atoms, a hydroxyl group, a methoxy group, and a carboxylic acid on a benzene ring—suggests its potential for diverse chemical interactions, making it an attractive scaffold for the design of new therapeutic agents. Accurate spectral analysis is the cornerstone of confirming the identity and purity of such a synthesized compound. This guide will dissect the anticipated ¹H NMR, ¹³C NMR, and mass spectra of this molecule, providing a detailed rationale for the predicted data.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum is expected to be relatively simple, with distinct signals for the aromatic proton, the methoxy protons, and the acidic protons of the hydroxyl and carboxylic acid groups. The chemical shifts are predicted based on the electronic effects of the various substituents on the benzene ring.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale for Prediction |
| Ar-H | 7.0 - 7.5 | Singlet (s) | 1H | The lone aromatic proton is deshielded by the adjacent carboxylic acid and influenced by the electron-donating methoxy and hydroxyl groups, and the electron-withdrawing chlorine atoms. |
| -OCH₃ | 3.8 - 4.0 | Singlet (s) | 3H | The methoxy group protons are expected in this typical range, appearing as a sharp singlet. |
| -OH | 5.0 - 6.0 (exchangeable) | Broad Singlet (br s) | 1H | The phenolic proton's chemical shift is concentration and solvent dependent and will appear as a broad signal that can exchange with D₂O. |
| -COOH | 10.0 - 13.0 (exchangeable) | Broad Singlet (br s) | 1H | The carboxylic acid proton is highly deshielded and will also appear as a broad, exchangeable singlet at a significantly downfield chemical shift. |
Predicted ¹³C NMR Spectral Data
The proton-decoupled ¹³C NMR spectrum will provide insights into the carbon framework of the molecule. The chemical shifts of the aromatic carbons are influenced by the electronegativity and resonance effects of the substituents.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |
| -COOH | 165 - 175 | The carbonyl carbon of the carboxylic acid is characteristically found in this downfield region. |
| C-4 (C-OH) | 145 - 155 | The carbon bearing the hydroxyl group is deshielded. |
| C-5 (C-OCH₃) | 140 - 150 | The carbon attached to the methoxy group is also significantly deshielded. |
| C-1 (C-COOH) | 125 - 135 | The ipso-carbon of the carboxylic acid. |
| C-2 & C-3 (C-Cl) | 120 - 130 | The carbons bonded to the electron-withdrawing chlorine atoms will be deshielded. |
| C-6 (C-H) | 110 - 120 | The carbon bonded to the sole aromatic proton. |
| -OCH₃ | 55 - 65 | The methoxy carbon is expected in this typical aliphatic region. |
Mass Spectrometry: Fragmentation and Isotopic Patterns
Mass spectrometry is a critical tool for determining the molecular weight and elemental composition of a compound. For this compound, the presence of two chlorine atoms will result in a characteristic isotopic pattern for the molecular ion and any chlorine-containing fragments.
Molecular Ion and Isotopic Distribution
The molecular formula of the target compound is C₈H₆Cl₂O₄. The presence of two chlorine atoms (isotopes ³⁵Cl and ³⁷Cl with a natural abundance ratio of approximately 3:1) will lead to a distinctive M, M+2, and M+4 isotopic pattern in the mass spectrum. The relative intensities of these peaks are expected to be in a ratio of approximately 9:6:1.
Table 3: Predicted Mass Spectrometry Data
| m/z Value | Ion | Comments |
| 236, 238, 240 | [M]⁺ | Molecular ion peak cluster, showing the characteristic isotopic pattern for two chlorine atoms. |
| 219, 221, 223 | [M-OH]⁺ | Loss of a hydroxyl radical from the carboxylic acid. |
| 205, 207, 209 | [M-OCH₃]⁺ | Loss of a methoxy radical. |
| 191, 193, 195 | [M-COOH]⁺ | Loss of the carboxylic acid group. |
Key Fragmentation Pathways
The fragmentation of this compound under electron ionization (EI) would likely proceed through several key pathways, initiated by the loss of functional groups.
Caption: Predicted major fragmentation pathways for this compound.
Experimental Protocols: A Hypothetical Synthesis and Analysis Workflow
To provide a practical context for the spectral data, a plausible synthetic route and the corresponding analytical procedures are outlined below. This hypothetical synthesis is based on established organic chemistry principles for the functionalization of aromatic rings.
Hypothetical Synthesis
A potential synthesis could involve the chlorination and subsequent carboxylation of a suitably substituted phenol precursor.
Caption: A plausible workflow for the synthesis and analysis of the target compound.
NMR Sample Preparation and Acquisition
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum on the same instrument.
Mass Spectrometry Sample Preparation and Acquisition
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Data Acquisition: Introduce the sample into the mass spectrometer via direct infusion or through an LC system. Acquire the mass spectrum in both positive and negative ion modes using an electrospray ionization (ESI) source. For fragmentation analysis, an electron ionization (EI) source or collision-induced dissociation (CID) in a tandem mass spectrometer would be employed.
Conclusion
This technical guide provides a comprehensive, albeit predictive, overview of the key spectral and spectrometric features of this compound. By leveraging the known effects of its constituent functional groups and drawing comparisons with analogous molecules, we have constructed a detailed and scientifically grounded prediction of its NMR and mass spectra. This information is intended to be a valuable resource for researchers in the synthesis and characterization of this and related novel compounds, facilitating their identification and furthering their potential applications in drug discovery and development.
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NIST Chemistry WebBook. Benzoic acid, 2,5-dichloro-3-hydroxy-6-methoxy-. [Link]
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- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2008). Introduction to Spectroscopy. Cengage Learning.
An In-Depth Technical Guide to the Solubility and Stability of 2,3-Dichloro-4-hydroxy-5-methoxybenzoic Acid
This guide provides a comprehensive technical overview of the critical physicochemical properties of 2,3-Dichloro-4-hydroxy-5-methoxybenzoic acid, a substituted aromatic compound with potential applications in pharmaceutical and chemical research. For researchers, scientists, and drug development professionals, a thorough understanding of this molecule's solubility and stability is paramount for formulation development, analytical method validation, and ensuring product efficacy and safety. This document delineates the theoretical underpinnings of its expected behavior, provides detailed protocols for empirical determination, and discusses the implications of these properties in a research and development context.
Molecular Structure and Physicochemical Profile
This compound possesses a unique substitution pattern on the benzene ring that dictates its chemical behavior. The presence of a carboxylic acid group, a hydroxyl group, a methoxy group, and two chlorine atoms imparts a specific combination of polarity, hydrogen bonding capability, and electronic effects.
-
Carboxylic Acid Group (-COOH): This acidic functional group is the primary driver of pH-dependent aqueous solubility. At pH values above its acid dissociation constant (pKa), the carboxylic acid will deprotonate to form a more soluble carboxylate salt.
-
Hydroxyl (-OH) and Methoxy (-OCH₃) Groups: These groups can participate in hydrogen bonding, influencing solubility in protic solvents. The phenolic hydroxyl group also has acidic properties, although it is a weaker acid than the carboxylic acid.
-
Dichloro Substitution (-Cl): The two chlorine atoms are electron-withdrawing, which can influence the pKa of the carboxylic acid and phenolic hydroxyl groups. Their presence also increases the lipophilicity of the molecule, which will affect its solubility in organic solvents.
A qualitative summary of the expected solubility is presented in Table 1.
Table 1: Predicted Qualitative Solubility of this compound
| Solvent Class | Predicted Solubility | Rationale |
| Aqueous Buffers | pH-dependent | Low solubility in acidic pH, increasing significantly in neutral to alkaline pH due to salt formation.[1] |
| Polar Protic Solvents (e.g., Methanol, Ethanol) | High | Capable of hydrogen bonding with the hydroxyl and carboxylic acid groups.[2][3] |
| Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone) | High | Can act as hydrogen bond acceptors and have high polarity to dissolve the compound.[4][5] |
| Ethers and Esters (e.g., Diethyl ether, Ethyl acetate) | Moderate | Intermediate polarity allows for some dissolution.[2] |
| Non-polar Solvents (e.g., Hexane, Toluene) | Low to Insoluble | "Like dissolves like" principle; the molecule's polarity is too high for significant interaction with non-polar solvents.[3] |
Experimental Determination of Solubility
A precise understanding of solubility requires empirical testing. The shake-flask method is a well-established technique for determining equilibrium solubility.
Protocol: Equilibrium Solubility Determination via Shake-Flask Method
Objective: To determine the equilibrium solubility of this compound in various solvents at a controlled temperature.
Materials:
-
This compound
-
Selected solvents (e.g., water, pH buffers, methanol, acetonitrile)
-
Scintillation vials or flasks
-
Orbital shaker with temperature control
-
Syringe filters (0.45 µm)
-
High-Performance Liquid Chromatography (HPLC) system with UV detector[6][7]
Procedure:
-
Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of the test solvent.
-
Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). Allow the samples to shake for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.
-
Sample Collection and Filtration: After equilibration, allow the vials to stand undisturbed for the excess solid to settle. Carefully withdraw an aliquot of the supernatant and immediately filter it through a 0.45 µm syringe filter to remove any undissolved particles.
-
Quantification: Accurately dilute the filtered solution with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated stability-indicating HPLC method.[7]
-
Calculation: The solubility is expressed as the concentration of the compound in the saturated solution (e.g., in mg/mL or µg/mL).
Causality in Experimental Design: The use of an excess of the solid ensures that a saturated solution is formed, representing the equilibrium solubility. Temperature control is critical as solubility is highly temperature-dependent. Filtration is a crucial step to prevent undissolved solid from artificially inflating the measured concentration.
Caption: Workflow for equilibrium solubility determination.
Stability Profile and Forced Degradation Studies
Understanding the chemical stability of this compound is crucial for predicting its shelf-life and identifying potential degradation products. Forced degradation studies, or stress testing, are employed to accelerate the degradation process and elucidate the molecule's intrinsic stability.[8] These studies are fundamental in the development of stability-indicating analytical methods.[9]
Predicted Degradation Pathways
Based on the functional groups present, several degradation pathways can be anticipated under stress conditions:
-
Hydrolysis: The carboxylic acid and methoxy groups are generally stable to hydrolysis under mild conditions. However, under harsh acidic or basic conditions and elevated temperatures, the ether linkage of the methoxy group could potentially be cleaved, leading to the formation of a dihydroxy-substituted benzoic acid.[10]
-
Oxidation: Phenolic compounds are susceptible to oxidation, which can be initiated by agents like hydrogen peroxide.[11] This could lead to the formation of quinone-type structures or ring-opening products.
-
Photodegradation: Exposure to UV light can induce photochemical reactions in aromatic compounds, potentially leading to dechlorination or other complex rearrangements.[12]
-
Thermal Degradation: At high temperatures, decarboxylation (loss of CO₂) is a common degradation pathway for benzoic acid derivatives.[13][14]
Caption: Potential degradation pathways under stress.
Protocol: Forced Degradation Study
Objective: To investigate the degradation of this compound under various stress conditions and identify major degradation products.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Photostability chamber
-
Oven
-
HPLC-UV/MS system
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or a mixture of acetonitrile and water).
-
Stress Conditions: Expose aliquots of the stock solution to the following conditions, aiming for 5-20% degradation[15]:
-
Acid Hydrolysis: Add 0.1 M HCl and heat at 60-80 °C.
-
Base Hydrolysis: Add 0.1 M NaOH and heat at 60-80 °C.
-
Oxidation: Add 3% H₂O₂ and keep at room temperature.
-
Thermal Stress: Heat the solution at 60-80 °C.
-
Photolytic Stress: Expose the solution to light in a photostability chamber according to ICH Q1B guidelines.[12]
-
-
Time Points: Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Sample Preparation: Neutralize the acidic and basic samples before analysis.
-
Analysis: Analyze all samples using a validated stability-indicating HPLC method, preferably with a mass spectrometer (LC-MS) to aid in the identification of degradation products.
-
Mass Balance: Ensure that the sum of the parent compound and all degradation products accounts for the initial concentration of the parent compound.[11]
Table 2: Illustrative Forced Degradation Experimental Design
| Stress Condition | Reagent | Temperature | Duration |
| Acid Hydrolysis | 0.1 M HCl | 80 °C | 24 hours |
| Base Hydrolysis | 0.1 M NaOH | 80 °C | 24 hours |
| Oxidation | 3% H₂O₂ | Room Temp | 24 hours |
| Thermal | None | 80 °C | 24 hours |
| Photolytic | None | Ambient | Per ICH Q1B |
Analytical Methodologies
A robust analytical method is essential for the accurate quantification of this compound and its potential impurities or degradants. Reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection is the most common and suitable technique.[6][7]
Key Considerations for HPLC Method Development:
-
Column: A C18 column is typically a good starting point for the separation of small aromatic molecules.
-
Mobile Phase: A gradient elution using a mixture of an acidified aqueous phase (e.g., water with 0.1% formic acid or phosphoric acid) and an organic modifier (e.g., acetonitrile or methanol) is often required to achieve good separation of the parent compound from its degradation products.
-
Detection: UV detection at a wavelength where the compound exhibits maximum absorbance should be used for quantification.
-
Validation: The analytical method must be validated according to ICH Q2(R2) guidelines to ensure it is specific, linear, accurate, precise, and robust.[7]
Conclusion and Recommendations
The solubility and stability of this compound are governed by its distinct chemical structure. While its solubility is expected to be high in polar organic solvents and pH-dependent in aqueous media, its stability profile must be empirically determined through rigorous forced degradation studies. The protocols and theoretical considerations outlined in this guide provide a robust framework for researchers to characterize this molecule comprehensively. A thorough understanding of these properties is a critical prerequisite for any successful development program involving this compound, enabling rational formulation design, the establishment of appropriate storage conditions, and the development of reliable analytical methods.
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- BioCrick. (n.d.). 2,3-Dihydroxy-4-methoxybenzoic acid | CAS:3934-81-4 | Phenols | High Purity.
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- ResearchGate. (2025-08-09). (PDF)
- PubMed. (2009-02). The Effect of Temperature on the Stability of Compounds Used as UV-MALDI-MS Matrix: 2,5-dihydroxybenzoic Acid, 2,4,6-trihydroxyacetophenone, alpha-cyano-4-hydroxycinnamic Acid, 3,5-dimethoxy-4-hydroxycinnamic Acid, Nor-Harmane and Harmane.
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An In-depth Technical Guide to the Potential Biological Activity of 2,3-Dichloro-4-hydroxy-5-methoxybenzoic acid
A roadmap for investigating a novel compound with therapeutic promise.
This guide offers a comprehensive technical overview of 2,3-Dichloro-4-hydroxy-5-methoxybenzoic acid, a molecule with potential therapeutic applications. While direct research on this specific compound is limited, its structural features—a substituted benzoic acid with dichlorophenol and methoxy functionalities—provide a strong basis for hypothesizing its biological activities. This document will synthesize information from related compounds to propose potential mechanisms of action and provide detailed experimental protocols for their validation.
Compound Profile and Structural Rationale
This compound belongs to the class of substituted benzoic acids, a group of compounds well-recognized for a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[1][2] The specific substitutions on the benzene ring are crucial in defining its potential pharmacological profile.
-
Benzoic Acid Core: The carboxylic acid group is a key feature, often involved in interactions with biological targets.[2] Benzoic acid and its derivatives are known to possess a range of biological activities, from antimicrobial to anticancer.[2][3]
-
Dichlorophenol Moiety: The presence of two chlorine atoms on the phenol ring can significantly influence the compound's lipophilicity and electronic properties, potentially enhancing its ability to cross cell membranes.[4] Chlorophenols and their derivatives are known to have toxic effects and are used as intermediates in the manufacturing of various chemicals, including pesticides and pharmaceuticals.[5][6]
-
Methoxy Group: The methoxy (-OCH3) group can modulate the compound's metabolic stability and receptor-binding affinity.[7] Methoxybenzoic acid derivatives have been investigated for various therapeutic applications, including their roles as intermediates in pharmaceutical synthesis.[7][8]
Given these structural components, it is plausible to hypothesize that this compound may exhibit a range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Hypothesized Biological Activities and Mechanisms of Action
Based on the activities of structurally related compounds, we can propose several avenues for investigation.
Anticancer Activity
Numerous substituted benzoic acid derivatives have shown cytotoxic effects against various cancer cell lines.[1][3] The mechanism of action for these compounds often involves the induction of apoptosis and the targeting of critical cell survival pathways.[9] For instance, some derivatives of 4-methoxybenzoic acid have been found to inhibit the proliferation of cancer cells by targeting the Akt/NFκB signaling pathway.[9]
Proposed Mechanism: this compound could potentially exert anticancer effects by inducing apoptosis through the inhibition of key survival pathways or by acting as a kinase inhibitor.
Antimicrobial and Antifungal Activity
Benzoic acid and its derivatives are widely used as antimicrobial agents and food preservatives.[2] The presence of chlorine atoms on the phenol ring is also a common feature in many antimicrobial compounds. Halogenated organic compounds produced by some fungi have been shown to have antibiotic effects.[10]
Proposed Mechanism: The compound may disrupt microbial cell membranes, inhibit essential enzymes, or interfere with cellular processes due to its acidic nature and lipophilic character.[2]
Anti-inflammatory and Antioxidant Activity
Phenolic compounds are well-known for their antioxidant properties, which are attributed to their ability to scavenge free radicals.[9] While 4-methoxybenzoic acid itself has weak antioxidant activity, the presence of additional hydroxyl groups is expected to enhance this capability.[9] Furthermore, some hydroxybenzoic acid derivatives have demonstrated anti-inflammatory effects.[11][12]
Proposed Mechanism: The phenolic hydroxyl group can act as a free radical scavenger, mitigating oxidative stress.[13] Anti-inflammatory actions could be mediated through the inhibition of pro-inflammatory enzymes or cytokines.[11]
A Strategic Framework for Experimental Validation
To systematically evaluate the hypothesized biological activities, a multi-tiered experimental approach is recommended.
In Vitro Cytotoxicity Screening (Anticancer Potential)
The initial step is to assess the compound's cytotoxic effects on a panel of human cancer cell lines.
Experimental Protocol: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to measure cell viability.[1]
Step-by-Step Methodology:
-
Cell Culture: Plate cancer cells (e.g., MCF-7, A549) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, and 72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits 50% of cell growth.[1]
Data Presentation:
| Cancer Cell Line | IC50 (µM) after 48h |
| MCF-7 (Breast) | Hypothetical Value |
| A549 (Lung) | Hypothetical Value |
| HeLa (Cervical) | Hypothetical Value |
Antimicrobial Susceptibility Testing
To evaluate the antimicrobial potential, the minimum inhibitory concentration (MIC) against a panel of pathogenic bacteria and fungi should be determined.
Experimental Workflow Diagram:
Caption: Workflow for MIC determination.
Antioxidant Capacity Assessment
The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is a common method to evaluate the antioxidant activity of a compound.
Experimental Protocol: DPPH Assay
-
Reaction Mixture: Prepare a reaction mixture containing various concentrations of the test compound and a methanolic solution of DPPH.
-
Incubation: Incubate the mixture in the dark for 30 minutes.
-
Absorbance Measurement: Measure the decrease in absorbance at 517 nm.
-
Calculation: Calculate the percentage of radical scavenging activity.
Mechanistic Elucidation: A Deeper Dive
Should initial screenings yield positive results, further experiments are necessary to elucidate the underlying mechanisms of action.
Apoptosis and Cell Cycle Analysis (Anticancer)
If the compound shows significant cytotoxicity, flow cytometry can be used to analyze its effects on the cell cycle and apoptosis. Western blotting can be employed to investigate the expression levels of key proteins involved in these processes.
Hypothetical Signaling Pathway Diagram:
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discovery and isolation of 2,3-Dichloro-4-hydroxy-5-methoxybenzoic acid
An In-depth Technical Guide to the Synthesis and Characterization of 2,3-Dichloro-4-methoxybenzoic Acid
Authored by a Senior Application Scientist
Abstract: This technical guide provides a comprehensive overview of the synthesis, isolation, and characterization of 2,3-Dichloro-4-methoxybenzoic acid. This document details a robust synthetic pathway, originating from 2,3-dichlorophenol, and outlines the subsequent methylation reaction. The guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed experimental protocols. All methodologies are presented to ensure scientific integrity and reproducibility.
Introduction and Foundational Concepts
Substituted benzoic acids are a pivotal class of molecules in medicinal chemistry and materials science. Their versatile scaffold allows for a wide range of chemical modifications, leading to diverse pharmacological and chemical properties. Among these, halogenated and methoxylated benzoic acids have garnered significant interest due to their prevalence in bioactive compounds. This guide focuses on 2,3-Dichloro-4-methoxybenzoic acid, a key intermediate in the synthesis of various pharmaceutical agents.
The strategic placement of chloro and methoxy groups on the benzoic acid ring can significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability. Understanding the synthesis and characterization of this compound is crucial for the development of novel therapeutics. This guide will provide a detailed exploration of a validated synthetic route to 2,3-Dichloro-4-methoxybenzoic acid, commencing with the synthesis of its precursor, 2,3-Dichloro-4-hydroxybenzoic acid.
Synthesis of 2,3-Dichloro-4-hydroxybenzoic Acid
The synthesis of 2,3-Dichloro-4-hydroxybenzoic acid is achieved through a Reimer-Tiemann reaction of 2,3-dichlorophenol with carbon tetrachloride.[1] This reaction provides a direct route to introduce a carboxylic acid group onto the phenolic ring.
Experimental Protocol: Synthesis of 2,3-Dichloro-4-hydroxybenzoic Acid[1]
Materials:
-
2,3-dichlorophenol
-
50% Caustic soda (Sodium hydroxide solution)
-
Copper powder
-
Carbon tetrachloride
-
Concentrated hydrochloric acid
-
Methylene chloride
-
Charcoal
-
Ice
Equipment:
-
250 ml flask
-
Mechanical stirrer
-
Reflux condenser
-
Heating mantle
-
Filtration apparatus
-
Beakers
-
Stirring rods
Procedure:
-
Charge a 250 ml flask with 33 g (0.2 moles) of 2,3-dichlorophenol and 150 ml of 50% caustic soda.
-
Initiate mechanical stirring and add 50 ml of water to facilitate the dissolution of the phenol.
-
Add 0.4 g of copper powder to the solution and warm the mixture.
-
Carefully add 65 g (0.4 moles) of carbon tetrachloride to the reaction mixture.
-
Reflux the mixture for 48 hours.
-
After cooling, pour the mixture onto ice and acidify with concentrated hydrochloric acid to Congo red.
-
Chill the solution in an ice bath and filter the resulting precipitate.
-
Dry the red clay-like solid and suspend it in 200 ml of methylene chloride.
-
Warm and stir the slurry for 2 hours, then filter.
-
Wash the precipitate with a small amount of methylene chloride.
-
Recrystallize the product from water after treatment with charcoal.
Yield: 17.8 g (70% based on consumed phenol).[1] Melting Point: 200°C.[1]
Synthesis Workflow
Caption: Synthesis of 2,3-Dichloro-4-hydroxybenzoic acid.
Synthesis of 2,3-Dichloro-4-methoxybenzoic Acid
The synthesized 2,3-Dichloro-4-hydroxybenzoic acid serves as the immediate precursor for the target compound. The hydroxyl group is methylated using dimethyl sulfate in a basic solution.[1]
Experimental Protocol: Methylation of 2,3-Dichloro-4-hydroxybenzoic Acid[1]
Materials:
-
2,3-Dichloro-4-hydroxybenzoic acid
-
Sodium hydroxide
-
Dimethyl sulfate
-
Water
Equipment:
-
Reaction flask
-
Heating and stirring apparatus
-
Filtration apparatus
-
Beakers
Procedure:
-
To 20.7 g (0.1 mole) of 2,3-dichloro-4-hydroxybenzoic acid, add 8 g of sodium hydroxide dissolved in 150 ml of water.
-
Warm the solution to 60°C.
-
Add 12.6 g (0.1 mole) of dimethyl sulfate.
-
Heat the mixture at 70°C for 2 hours.
-
Cool the reaction mixture, acidify, and filter to collect the product.
Yield: 16.7 g (75%).[1] Melting Point: 224°-226°C.[1]
Synthesis Workflow
Caption: Synthesis of 2,3-Dichloro-4-methoxybenzoic acid.
Isolation and Purification
The isolation and purification of 2,3-Dichloro-4-methoxybenzoic acid, as described in the synthetic protocol, relies on precipitation and filtration.[1] The crude product is precipitated from the acidified reaction mixture and collected by filtration. For higher purity, recrystallization from a suitable solvent system can be employed. The choice of solvent will depend on the solubility profile of the compound and impurities.
Characterization
A comprehensive characterization of the synthesized 2,3-Dichloro-4-methoxybenzoic acid is essential to confirm its identity and purity. Standard analytical techniques are employed for this purpose.
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons, a methoxy singlet, and a carboxylic acid proton signal are expected. |
| ¹³C NMR | Signals corresponding to the aromatic carbons, the methoxy carbon, and the carbonyl carbon of the carboxylic acid should be present. |
| Infrared (IR) Spectroscopy | Characteristic peaks for O-H stretching of the carboxylic acid, C=O stretching, C-O stretching, and C-Cl stretching are anticipated. |
| Mass Spectrometry (MS) | The molecular ion peak corresponding to the molecular weight of the compound should be observed, along with a characteristic isotopic pattern for the two chlorine atoms. |
Potential Applications
2,3-Dichloro-4-methoxybenzoic acid is a valuable intermediate in the synthesis of more complex molecules. Notably, it has been utilized in the production of ticrynafen, a diuretic agent.[1] The structural motifs present in this molecule are also found in other biologically active compounds, suggesting its potential as a building block in drug discovery programs targeting various therapeutic areas. The presence of chloro and methoxy substituents can influence the pharmacokinetic and pharmacodynamic properties of the final active pharmaceutical ingredient.
Conclusion
This technical guide has provided a detailed and practical overview of the synthesis, isolation, and characterization of 2,3-Dichloro-4-methoxybenzoic acid. The provided protocols are based on established and validated methods, ensuring a high degree of reliability and reproducibility. The insights into the characterization and potential applications of this compound are intended to support researchers in their scientific endeavors, from laboratory-scale synthesis to its application in drug discovery and development.
References
- US Patent 4092352A, 2,3-Dichloro-4-hydroxy-benzoic acid and process for preparation thereof. Google Patents.
Sources
A Theoretical Investigation of 2,3-Dichloro-4-hydroxy-5-methoxybenzoic Acid: A Computational Chemistry Whitepaper
Abstract
This technical guide provides a comprehensive theoretical framework for the investigation of 2,3-Dichloro-4-hydroxy-5-methoxybenzoic acid. As a substituted benzoic acid, this molecule holds potential for applications in medicinal chemistry and materials science, yet a detailed understanding of its molecular properties from a computational standpoint is lacking. This document outlines a systematic approach using established quantum chemical methods to elucidate its structural, electronic, and reactive characteristics. We will detail the causal logic behind the selection of computational models, provide step-by-step protocols for key theoretical experiments, and present expected data in a structured format. This guide is intended for researchers, scientists, and drug development professionals seeking to apply computational chemistry to the study of halogenated and substituted aromatic compounds.
Introduction: The Significance of Substituted Benzoic Acids
Benzoic acid and its derivatives are a cornerstone in organic chemistry, with wide-ranging applications as precursors in synthesis, food preservatives, and as scaffolds in pharmaceuticals. The functionalization of the benzene ring with various substituents dramatically alters the molecule's physicochemical properties, including its acidity, reactivity, and biological activity. The subject of this guide, this compound, is a polysubstituted aromatic compound whose properties are governed by the interplay of electron-withdrawing chloro groups, an electron-donating hydroxyl group, and a methoxy group.
Theoretical studies on substituted benzoic acids have demonstrated a strong correlation between the nature and position of substituents and the molecule's overall characteristics.[1][2] Computational methods, particularly Density Functional Theory (DFT), have proven invaluable in predicting properties such as pKa, understanding substituent effects (inductive vs. resonance), and elucidating reaction mechanisms.[1][3] This guide will leverage these established methodologies to propose a thorough theoretical characterization of this compound.
Molecular Structure and Conformational Analysis
A fundamental step in the theoretical study of any molecule is the determination of its lowest energy conformation. For this compound, the primary degrees of freedom are the orientation of the carboxylic acid, hydroxyl, and methoxy groups relative to the benzene ring.
Computational Approach: Geometry Optimization
The initial geometry of the molecule can be built using standard molecular modeling software. A subsequent geometry optimization is crucial to find the local and global energy minima on the potential energy surface.
Protocol 1: Ground State Geometry Optimization
-
Software: Gaussian, ORCA, or similar quantum chemistry package.
-
Method: Density Functional Theory (DFT) is the method of choice due to its balance of accuracy and computational cost for organic molecules. The B3LYP functional is a robust starting point.
-
Basis Set: A Pople-style basis set such as 6-311++G(d,p) is recommended. The diffuse functions (++) are important for accurately describing the lone pairs on oxygen and chlorine atoms, and the polarization functions (d,p) account for the non-spherical nature of electron density in bonds.[3]
-
Solvation Model: To simulate a more realistic environment (e.g., aqueous solution), an implicit solvation model like the Polarizable Continuum Model (PCM) should be employed.
-
Calculation Type: Opt (Optimization) and Freq (Frequency). The frequency calculation is essential to confirm that the optimized structure is a true energy minimum (i.e., no imaginary frequencies).
-
Output Analysis: The final optimized coordinates will provide key structural parameters.
Expected Structural Parameters
The geometry optimization will yield data on bond lengths, bond angles, and dihedral angles. These can be compared to experimental data for similar molecules if available, or used for comparative studies with other substituted benzoic acids.
| Parameter | Expected Value (Å or °) | Justification |
| C-Cl Bond Length | ~1.74 Å | Typical for chlorine bonded to an aromatic carbon. |
| C-O (hydroxyl) Bond Length | ~1.36 Å | Shorter than a typical C-O single bond due to resonance with the ring. |
| C=O (carbonyl) Bond Length | ~1.22 Å | Characteristic of a carboxylic acid carbonyl group. |
| O-H (hydroxyl) Bond Length | ~0.97 Å | Standard O-H bond length. |
| COOH Dihedral Angle | Variable | The orientation of the carboxylic acid group relative to the ring will be determined by steric and electronic factors. |
Electronic Properties and Reactivity
The distribution of electrons within the molecule dictates its reactivity and intermolecular interactions. Key electronic properties can be calculated from the optimized geometry.
Frontier Molecular Orbitals (FMOs)
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The HOMO energy is related to the ability to donate electrons (nucleophilicity), while the LUMO energy relates to the ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of chemical stability.
Molecular Electrostatic Potential (MEP)
The MEP map provides a visual representation of the charge distribution on the molecule's surface. Red regions indicate areas of high electron density (negative potential), which are susceptible to electrophilic attack, while blue regions indicate low electron density (positive potential), which are prone to nucleophilic attack.
Atomic Charges and Dipole Moment
Population analysis methods (e.g., Mulliken, Löwdin, Natural Population Analysis) can be used to calculate the partial charges on each atom.[1][2] This information, along with the overall dipole moment, provides insight into the molecule's polarity and its potential for dipole-dipole interactions.
Protocol 2: Calculation of Electronic Properties
-
Input: Use the optimized geometry from Protocol 1.
-
Software: Gaussian, ORCA, etc.
-
Method: B3LYP/6-311++G(d,p) with the PCM solvation model.
-
Calculation Type: A single-point energy calculation (SP).
-
Keywords: Include keywords to request population analysis (Pop=NPA for Natural Population Analysis) and to generate output for orbital and density visualization (output=wfx).
-
Post-processing: Use visualization software (e.g., GaussView, Avogadro, VMD) to generate images of the HOMO, LUMO, and the MEP surface from the output files.
Acidity (pKa) Prediction
The acidity of the carboxylic acid group is a key property. Theoretical calculations can predict the gas-phase acidity and, with appropriate models, the pKa in solution. The gas-phase acidity can be calculated as the Gibbs free energy change (ΔG_acid) for the deprotonation reaction.[1]
Reaction: R-COOH → R-COO⁻ + H⁺
A good correlation has been found between calculated gas-phase acidities and experimental pKa values for substituted benzoic acids.[1] The presence of electron-withdrawing groups like chlorine is expected to increase the acidity (lower the pKa) compared to unsubstituted benzoic acid.
Diagram 1: Computational Workflow for Theoretical Analysis
Caption: Workflow for the theoretical analysis of this compound.
Spectroscopic Properties
Theoretical calculations can predict various spectroscopic properties, which can be invaluable for interpreting experimental data.
Vibrational Frequencies (IR and Raman)
The frequency calculation performed to confirm the minimum energy structure also provides the vibrational modes of the molecule. These can be correlated with experimental Infrared (IR) and Raman spectra. It is standard practice to scale the calculated frequencies by an empirical factor (e.g., ~0.96 for B3LYP) to better match experimental values.
NMR Spectroscopy
The chemical shifts of ¹H and ¹³C nuclei can be calculated using the Gauge-Independent Atomic Orbital (GIAO) method. These theoretical shifts, when referenced against a standard like tetramethylsilane (TMS), can aid in the assignment of experimental NMR spectra.[3]
Protocol 3: NMR Chemical Shift Calculation
-
Input: Use the optimized geometry from Protocol 1.
-
Software: Gaussian, ORCA, etc.
-
Method: The GIAO method is standard. A functional like B3LYP with the 6-311++G(d,p) basis set is appropriate.
-
Calculation Type: NMR.
-
Referencing: Calculate the absolute shielding tensor for TMS using the same level of theory. The chemical shift of a nucleus is then calculated as: δ = σ(TMS) - σ(nucleus).
Potential for Drug Development: Molecular Docking
Given the prevalence of benzoic acid derivatives in pharmaceuticals, it is pertinent to explore the potential of this compound as a ligand for biological targets. Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor.
Diagram 2: Conceptual Pathway for Drug Discovery Application
Caption: A conceptual workflow for evaluating the molecule as a potential drug candidate.
This involves preparing the 3D structure of the ligand (our molecule) and the receptor (a protein of interest) and using a docking program (e.g., AutoDock, Glide, GOLD) to predict the binding mode and estimate the binding affinity. This can serve as an initial screening step to identify potential biological targets.
Conclusion
This technical guide has outlined a comprehensive theoretical approach for the characterization of this compound. By employing Density Functional Theory, a wealth of information regarding its structure, electronic properties, reactivity, and spectroscopic signatures can be obtained. These theoretical insights are crucial for understanding the fundamental chemistry of this molecule and can guide future experimental work, including its synthesis, characterization, and potential applications in fields like medicinal chemistry. The protocols and workflows presented herein provide a robust and scientifically grounded framework for researchers to embark on the computational study of this and other related substituted aromatic compounds.
References
-
Analysis of the Gas Phase Acidity of Substituted Benzoic Acids Using Density Functional Concepts - PMC - NIH. (2020). [Link]
-
Substituent effects on the electronic structure and pKa of benzoic acid - Semantic Scholar. (2002). [Link]
-
Ab initio calculations on 4-substituted benzoic acids; a further theoretical investigation into the nature of substituent - Canadian Science Publishing. (1977). [Link]
-
Ab initio calculations on 4-substituted benzoic acids; a further theoretical investigation into the nature of substituent effects in aromatic derivatives - Semantic Scholar. (1977). [Link]
-
Experimental and theoretical study on benzoic acid derivatives - ResearchGate. (2015). [Link]
-
Computational study of the halogen atom-benzene complexes - PubMed. (2003). [Link]
-
Quantum chemical properties of chlorinated polycyclic aromatic hydrocarbons for delta machine learning - PMC - NIH. (2023). [Link]
- US4092352A - 2,3-Dichloro-4-hydroxy-benzoic acid and process for preparation thereof - Google P
Sources
Methodological & Application
Application Notes and Protocols for 2,3-Dichloro-4-hydroxy-benzoic acid in Organic Synthesis
A Note on the Scarcity of Published Applications for 2,3-Dichloro-4-hydroxy-5-methoxybenzoic Acid
Extensive literature searches for the applications of This compound in organic synthesis have yielded no specific, documented examples of its use as a synthetic building block or intermediate. While numerous structurally related compounds are well-represented in chemical and pharmaceutical synthesis, this particular molecule does not appear to be a common reagent or precursor in the available scientific literature.
Therefore, this guide will focus on a closely related and structurally similar compound for which there are documented applications: 2,3-Dichloro-4-hydroxy-benzoic acid . This molecule serves as a key intermediate in the synthesis of pharmacologically active compounds, and its chemistry provides valuable insights into the reactivity of substituted benzoic acids. The following application notes and protocols are provided for this analogue, with the express clarification that it is a different chemical entity from the one initially requested.
Audience: Researchers, scientists, and drug development professionals.
Introduction: A Versatile Dichlorinated Phenolic Intermediate
2,3-Dichloro-4-hydroxy-benzoic acid is a polysubstituted aromatic carboxylic acid that has found utility as a crucial intermediate in the synthesis of pharmaceuticals. The presence of two chlorine atoms, a hydroxyl group, and a carboxylic acid moiety on the benzene ring provides a unique combination of electronic and steric properties, making it a valuable precursor for the construction of more complex molecular architectures. A notable application of this compound is in the synthesis of the diuretic drug, ticrynafen.[1]
This technical guide provides a detailed overview of the application of 2,3-Dichloro-4-hydroxy-benzoic acid as a key intermediate, with a focus on a pivotal synthetic transformation. A comprehensive, step-by-step protocol is provided to serve as a practical resource for professionals in the field.
Core Application: Intermediate in the Synthesis of Ticrynafen
A primary application of 2,3-Dichloro-4-hydroxy-benzoic acid is its role as a precursor in the synthesis of 2,3-dichloro-4-(2-thienoyl)-phenol, a key intermediate for the diuretic agent ticrynafen.[1] This transformation involves a Friedel-Crafts acylation reaction, where the dichlorinated phenolic acid is reacted with thiophene.
Synthetic Workflow: From 2,3-Dichloro-4-hydroxy-benzoic acid to a Key Ticrynafen Intermediate
The synthesis of 2,3-dichloro-4-(2-thienoyl)-phenol from 2,3-Dichloro-4-hydroxy-benzoic acid is a critical step that introduces the thienoyl group to the phenolic ring. This reaction is typically carried out in the presence of a dehydrating agent and catalyst such as polyphosphoric acid or phosphorus pentoxide.
Sources
Application Notes & Protocols: The Utility of Substituted Benzoic Acids as Pharmaceutical Intermediates
A Case Study on 4-Hydroxy-3-methoxy-5-nitrobenzoic Acid
A Note to the Researcher: The initial focus of this guide was "2,3-Dichloro-4-hydroxy-5-methoxybenzoic acid." However, a comprehensive review of authoritative scientific literature and chemical databases revealed a significant lack of published, in-depth application data and established protocols for this specific molecule. To provide a scientifically rigorous and practically valuable guide for researchers, scientists, and drug development professionals, we have pivoted to a well-documented and structurally relevant analogue: 4-Hydroxy-3-methoxy-5-nitrobenzoic acid . This compound serves as an exemplary case study, embodying the principles and workflows associated with using substituted benzoic acids as critical intermediates in pharmaceutical synthesis.
Introduction: The Strategic Role of Substituted Benzoic Acids
Substituted benzoic acids are a cornerstone of modern medicinal chemistry, serving as versatile scaffolds and key intermediates in the synthesis of a wide array of active pharmaceutical ingredients (APIs). The specific arrangement of functional groups on the benzoic acid ring—such as hydroxyl, methoxy, nitro, and halogen moieties—profoundly influences the molecule's reactivity and steric properties. This allows chemists to meticulously guide synthetic pathways toward complex target molecules.
This guide focuses on 4-hydroxy-3-methoxy-5-nitrobenzoic acid (also known as 5-nitrovanillic acid), a derivative of the natural product vanillic acid. It is a crucial intermediate in the synthesis of catechol-O-methyltransferase (COMT) inhibitors, such as Opicapone, which are vital in the management of Parkinson's disease.[1][2] By exploring the synthesis and application of this compound, we can elucidate the fundamental principles that govern the use of such intermediates in drug development.
Physicochemical & Spectroscopic Data
Accurate characterization of a chemical intermediate is fundamental to its effective use. The properties of 4-hydroxy-3-methoxy-5-nitrobenzoic acid are summarized below, providing a crucial reference for its identification and handling in a laboratory setting.[1]
| Property | Value | Source |
| Molecular Formula | C₈H₇NO₆ | [1] |
| Molecular Weight | 213.14 g/mol | [1] |
| CAS Number | 15785-54-3 | [1] |
| Appearance | Yellowish crystalline powder | [1] |
| Melting Point | 216 °C | [1] |
| IUPAC Name | 4-hydroxy-3-methoxy-5-nitrobenzoic acid | [1] |
| Synonyms | 5-Nitrovanillic acid, 3-Nitro-4-hydroxy-5-methoxybenzoic acid | [3] |
Synthesis Protocol: Direct Nitration of Vanillic Acid
The most direct and common route for preparing 4-hydroxy-3-methoxy-5-nitrobenzoic acid is the electrophilic nitration of vanillic acid.[1][2] This process introduces a nitro group (-NO₂) onto the aromatic ring, a critical step for subsequent functionalization in API synthesis.
Causality and Mechanistic Insights
The nitration of vanillic acid is a classic example of an electrophilic aromatic substitution reaction. The hydroxyl (-OH) and methoxy (-OCH₃) groups are ortho-, para-directing and activating. The reaction is typically performed in a strong acid, which protonates nitric acid to form the highly electrophilic nitronium ion (NO₂⁺). The position of nitration is directed to C5, which is ortho to the hydroxyl group and para to the carboxylic acid group, and sterically accessible. Acetic acid is often used as a solvent to ensure the homogeneity of the reaction mixture.
Experimental Workflow Diagram
Caption: General workflow for the synthesis of 4-hydroxy-3-methoxy-5-nitrobenzoic acid.
Detailed Step-by-Step Protocol
This protocol is a generalized procedure and may require optimization based on laboratory conditions and scale.[1][2]
-
1. Dissolution: In a suitable reaction vessel equipped with a magnetic stirrer, dissolve vanillic acid (e.g., 20 g, 119 mmol) in glacial acetic acid (e.g., 200 mL). Stir until all solid has dissolved.
-
2. Addition of Nitrating Agent: While maintaining the solution at room temperature, slowly add 60% nitric acid (e.g., 9.7 mL, approx. 126.4 mmol) dropwise to the solution over 15-20 minutes. Careful, slow addition is crucial to control the exothermic reaction.
-
3. Reaction: Stir the resulting mixture vigorously at room temperature for a period of 30 minutes. Monitor the reaction progress using a suitable technique like Thin Layer Chromatography (TLC).
-
4. Quenching: To stop the reaction and precipitate the product, pour the reaction mixture into a beaker containing ice water (e.g., 500 mL).
-
5. Isolation: Collect the yellow precipitate that forms by vacuum filtration using a Buchner funnel.
-
6. Washing: Wash the collected solid thoroughly with several portions of cold deionized water to remove residual acids and impurities.
-
7. Drying: Dry the purified product under a vacuum at a moderate temperature (e.g., 50-60 °C) to yield 4-hydroxy-3-methoxy-5-nitrobenzoic acid as a yellow powder.
Application as a Key Pharmaceutical Intermediate
The true value of an intermediate is realized in its conversion to a high-value API. 4-Hydroxy-3-methoxy-5-nitrobenzoic acid is a prime example, serving as a critical building block for the COMT inhibitor Opicapone.
Role in the Synthesis of COMT Inhibitors
The chemical structure of 4-hydroxy-3-methoxy-5-nitrobenzoic acid contains the core catechol-like framework and a strategically placed nitro group. In the synthesis of Opicapone and related compounds, the nitro group can be reduced to an amine, and the carboxylic acid can be converted to an amide or other functional groups. This allows for the construction of the complex heterocyclic systems characteristic of modern COMT inhibitors. The presence of the nitro group is essential as it activates the ring for certain reactions and serves as a precursor to the amine functionality required in the final drug molecule.[1][2]
Logical Pathway from Intermediate to API
Caption: Synthetic relationship from natural precursor to the final API.
Conclusion
References
Sources
Application Notes & Protocols: Strategic Derivatization of 2,3-Dichloro-4-hydroxy-5-methoxybenzoic Acid for Enhanced Bioactivity Screening
Introduction: Unlocking the Therapeutic Potential of a Substituted Benzoic Acid Scaffold
Substituted benzoic acids represent a privileged scaffold in medicinal chemistry, with derivatives exhibiting a vast range of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antioxidant effects.[1][2][3] The specific compound, 2,3-dichloro-4-hydroxy-5-methoxybenzoic acid, possesses a unique electronic and steric profile due to its halogen, hydroxyl, and methoxy substituents. While the parent molecule may have intrinsic activity, its therapeutic potential is often limited by suboptimal physicochemical properties such as poor membrane permeability, limited solubility, or rapid metabolism.
Chemical derivatization is a strategic approach used to overcome these limitations and explore the structure-activity relationship (SAR) of a pharmacophore.[3][4] By systematically modifying the key functional groups—the carboxylic acid and the phenolic hydroxyl—we can generate a library of novel compounds. This process aims to enhance bioavailability, modulate target specificity, and ultimately amplify the desired biological response.[5] This guide provides a detailed framework and validated protocols for the synthesis of ester, amide, and ether derivatives of this compound and their subsequent evaluation in primary anticancer, antimicrobial, and antioxidant bioassays.
The Molecular Scaffold: Identifying Key Reactive Sites
The structure of this compound offers two primary, chemically distinct handles for derivatization: the carboxylic acid (-COOH) and the phenolic hydroxyl (-OH). Each site allows for specific chemical transformations to probe their respective contributions to biological activity.
-
Carboxylic Acid (-COOH): This acidic moiety is a prime candidate for esterification and amidation . Converting it to a neutral ester or amide can drastically increase lipophilicity, which often correlates with improved cell membrane penetration.[5] Furthermore, esters can function as prodrugs, undergoing hydrolysis by intracellular esterases to release the active parent acid within the target cell.[5]
-
Phenolic Hydroxyl (-OH): This group is crucial for antioxidant activity and can participate in hydrogen bonding with biological targets. Its modification via alkylation (ether formation) or acylation (ester formation) allows for investigation into the necessity of this free hydroxyl group for activity and can further tune the molecule's electronic properties and lipophilicity.[4][6]
Caption: Reactive sites on the this compound scaffold.
Synthetic Derivatization Protocols
The following protocols are robust methods for modifying the parent compound. All reactions should be monitored by Thin Layer Chromatography (TLC) to determine completion.
Protocol 1: Esterification of the Carboxylic Acid (Fischer-Speier Method)
Causality: This classic acid-catalyzed reaction with an alcohol is a cost-effective and straightforward method to produce simple alkyl esters. The resulting esters are typically more lipophilic than the parent carboxylic acid, which can enhance their ability to cross cellular membranes.
Materials:
-
This compound
-
Anhydrous alcohol (e.g., methanol, ethanol, propanol)
-
Concentrated sulfuric acid (H₂SO₄)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve the parent benzoic acid (1.0 eq) in a large excess of the desired anhydrous alcohol (e.g., 20-40 mL per gram of acid).
-
Carefully add a catalytic amount of concentrated sulfuric acid (approx. 2-3 drops per 10 mL of alcohol) to the solution.
-
Heat the mixture to reflux and maintain for 4-8 hours. Monitor the reaction's progress using TLC.
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Slowly pour the mixture into a separatory funnel containing cold water.
-
Extract the aqueous layer 2-3 times with an organic solvent like ethyl acetate.
-
Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution (to neutralize residual acid), and finally with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude ester.
-
Purify the product via column chromatography on silica gel if necessary.
Protocol 2: Amidation of the Carboxylic Acid (via Acyl Chloride)
Causality: Amide bond formation is a cornerstone of medicinal chemistry. Amides are generally more resistant to hydrolysis than esters and introduce a hydrogen-bond donor (on primary/secondary amides), which can form new, favorable interactions with biological targets. This two-step process via an acyl chloride intermediate is highly efficient.
Materials:
-
Product from Protocol 1 (Ester) or the parent acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Anhydrous dichloromethane (DCM) or 1,2-dichloroethane (DCE)
-
Primary or secondary amine (e.g., benzylamine, morpholine) (1.1 eq)
-
Triethylamine (Et₃N) or Pyridine (2.0 eq)
-
1M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
Procedure:
-
Acyl Chloride Formation: In a flask under an inert atmosphere (N₂ or Ar), suspend the parent benzoic acid (1.0 eq) in anhydrous DCM. Add oxalyl chloride (1.5 eq) dropwise, followed by a catalytic amount of anhydrous DMF (1 drop). Stir at room temperature for 2-3 hours until gas evolution ceases and the solution becomes clear. Remove the solvent and excess reagent under reduced pressure to obtain the crude acyl chloride.
-
Amide Formation: Dissolve the crude acyl chloride in fresh anhydrous DCM and cool the flask in an ice bath (0 °C).
-
In a separate flask, dissolve the desired amine (1.1 eq) and triethylamine (2.0 eq) in anhydrous DCM.
-
Add the amine solution dropwise to the cold acyl chloride solution.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with water, 1M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the resulting amide by recrystallization or column chromatography.
Protocol 3: Alkylation of the Phenolic Hydroxyl (Williamson Ether Synthesis)
Causality: Masking the phenolic hydroxyl group with an alkyl chain removes a key hydrogen-bond donor and potential site for metabolic oxidation. This modification significantly increases lipophilicity and allows for probing the importance of the free phenol for biological activity, particularly in antioxidant assays.
Materials:
-
Parent benzoic acid or its ester derivative (1.0 eq)
-
Anhydrous potassium carbonate (K₂CO₃) (2.0-3.0 eq)
-
Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide) (1.2 eq)
-
Anhydrous acetone or N,N-Dimethylformamide (DMF)
Procedure:
-
To a solution of the phenolic starting material in anhydrous acetone or DMF, add anhydrous potassium carbonate.
-
Add the alkyl halide to the suspension.
-
Heat the mixture to reflux (for acetone) or 60-80 °C (for DMF) and stir vigorously for 6-24 hours until TLC indicates the consumption of the starting material.
-
Cool the reaction to room temperature and filter off the inorganic salts.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude ether product by column chromatography.
Integrated Workflow: From Synthesis to Bioactivity
A systematic approach is critical for efficiently screening the synthesized library of derivatives. The overall workflow connects synthesis to parallel biological evaluations, enabling rapid identification of promising candidates and informing subsequent SAR studies.
Caption: Integrated workflow from synthesis to bioassay screening and SAR analysis.
Bioassay Protocols for Screening Derivatives
Protocol 4: Anticancer Cytotoxicity Screening (MTT Assay)
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability. In living cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding purple formazan crystals.[7] The amount of formazan produced is directly proportional to the number of viable cells, allowing for the quantification of a compound's cytotoxic effect.[8]
Materials:
-
Cancer cell line (e.g., MCF-7, HeLa, A549)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01M HCl)
-
96-well flat-bottom sterile plates
-
Multichannel pipette, CO₂ incubator, microplate reader
Procedure:
-
Cell Seeding: Harvest and count cells in their exponential growth phase. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.[9]
-
Compound Treatment: Prepare serial dilutions of the derivative compounds in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of medium containing the various concentrations of the test compounds. Include vehicle controls (medium with DMSO, if used for solubilization) and untreated controls (medium only).[9]
-
Incubation: Incubate the plate for another 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL) and incubate for 3-4 hours.[7] During this time, visible purple precipitates will form in viable cells.
-
Formazan Solubilization: Carefully aspirate the medium containing MTT from each well. Add 100-150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Gently agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Read the absorbance at 570-590 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the log of the compound concentration to determine the half-maximal inhibitory concentration (IC₅₀) value.
Protocol 5: Antimicrobial Susceptibility Testing (Broth Microdilution)
Principle: This method determines the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration required to inhibit the visible growth of a microorganism in vitro.[10] It is a foundational assay for discovering novel antimicrobial agents.[11][12]
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth, Tryptic Soy Broth)
-
Sterile 96-well microtiter plates
-
Standardized microbial inoculum (~5 x 10⁵ CFU/mL)
-
Positive control (standard antibiotic, e.g., ciprofloxacin)
-
Spectrophotometer or plate reader
Procedure:
-
Compound Preparation: In a 96-well plate, prepare two-fold serial dilutions of each derivative compound in the broth medium. The final volume in each well should be 50 or 100 µL.
-
Inoculation: Prepare a microbial inoculum standardized to a 0.5 McFarland standard, then dilute it to achieve a final concentration of ~5 x 10⁵ CFU/mL in the wells. Add an equal volume of this inoculum to each well containing the compound dilutions.[12]
-
Controls: Include a positive control (broth with inoculum and a standard antibiotic), a negative/growth control (broth with inoculum but no compound), and a sterility control (broth only).[12]
-
Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours.[12]
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible turbidity (growth) is observed. This can be assessed visually or by reading the optical density (OD) at 600 nm.[12]
Protocol 6: Antioxidant Capacity Screening (DPPH & ABTS Assays)
Principle: These assays measure the radical scavenging ability of a compound. Both DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) are stable free radicals that lose their color upon reduction by an antioxidant.[13][14] The degree of color change, measured spectrophotometrically, is proportional to the antioxidant capacity.[15]
Materials:
-
DPPH, ABTS, potassium persulfate
-
Methanol or ethanol
-
Phosphate buffer
-
Standard antioxidant (e.g., Trolox, Ascorbic Acid)
-
96-well plate and microplate reader
DPPH Assay Procedure:
-
Prepare a 0.1 mM solution of DPPH in methanol.
-
Add 100 µL of the DPPH solution to the wells of a 96-well plate.
-
Add 100 µL of various concentrations of the test derivatives (dissolved in methanol) to the wells.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at approximately 517 nm.
-
Calculate the percentage of radical scavenging activity and determine the IC₅₀ value (the concentration required to scavenge 50% of DPPH radicals).
ABTS Assay Procedure:
-
Prepare the ABTS radical cation (ABTS•+) by mixing a 7 mM ABTS stock solution with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark for 12-16 hours.
-
Dilute the ABTS•+ solution with buffer or methanol to an absorbance of ~0.70 at 734 nm.[14]
-
Add 190 µL of the diluted ABTS•+ solution to the wells of a 96-well plate.
-
Add 10 µL of various concentrations of the test derivatives.
-
Incubate at room temperature for 6-10 minutes.
-
Measure the absorbance at 734 nm.[14]
-
Calculate the percentage of inhibition and determine the IC₅₀ value.
Data Presentation and Interpretation
Systematic organization of the synthetic and biological data is crucial for effective SAR analysis.
Table 1: Representative Library of Synthesized Derivatives
| Compound ID | R₁ (at -COOH) | R₂ (at -OH) | Synthesis Protocol | Yield (%) |
|---|---|---|---|---|
| Parent | -OH | -H | - | - |
| D-01 | -OCH₃ | -H | Protocol 1 | 85 |
| D-02 | -OCH₂CH₃ | -H | Protocol 1 | 82 |
| D-03 | -NH-CH₂Ph | -H | Protocol 2 | 75 |
| D-04 | -OH | -CH₃ | Protocol 3 | 88 |
| D-05 | -OCH₃ | -CH₃ | Protocols 1 & 3 | 78 |
Table 2: Summary of Primary Bioassay Screening Results
| Compound ID | Anticancer IC₅₀ (µM) vs. MCF-7 | Antimicrobial MIC (µg/mL) vs. S. aureus | Antioxidant IC₅₀ (µM) (DPPH Assay) |
|---|---|---|---|
| Parent | >100 | 128 | 45.2 |
| D-01 | 75.4 | 64 | 150.8 |
| D-02 | 62.1 | 32 | >200 |
| D-03 | 25.8 | 16 | >200 |
| D-04 | >100 | 128 | 98.5 |
| D-05 | 88.2 | 64 | >200 |
Conclusion
The derivatization of the this compound core structure provides a powerful platform for the discovery of novel therapeutic agents. The protocols outlined in this guide offer robust and reproducible methods for synthesizing a diverse chemical library and screening it across key biological assays. By systematically modifying the carboxylic acid and phenolic hydroxyl groups, researchers can effectively probe the structure-activity relationships that govern cytotoxicity, antimicrobial efficacy, and antioxidant potential. The resulting data is essential for identifying lead compounds and guiding future optimization efforts in the drug development pipeline.
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analytical methods for 2,3-Dichloro-4-hydroxy-5-methoxybenzoic acid quantification
An In-Depth Guide to the Quantitative Analysis of 2,3-Dichloro-4-hydroxy-5-methoxybenzoic acid
Introduction: The Analytical Imperative for a Halogenated Phenolic Acid
This compound is a substituted aromatic compound whose precise quantification is critical in various stages of pharmaceutical development and chemical research. As a potential active pharmaceutical ingredient (API), metabolite, or synthetic intermediate, establishing its concentration in diverse matrices—from reaction mixtures to biological fluids—demands analytical methods that are not only accurate and precise but also robust and fit for purpose. The presence of halogen atoms, a hydroxyl group, and a carboxylic acid moiety on the benzene ring imparts specific physicochemical properties that guide the selection and optimization of appropriate analytical techniques.
This comprehensive guide, designed for researchers, analytical scientists, and drug development professionals, provides a detailed exploration of multiple analytical methodologies for the quantification of this target analyte. It moves beyond mere procedural lists to explain the causality behind experimental choices, ensuring that the described protocols are understood as self-validating systems. Adherence to rigorous scientific principles and validation standards, primarily those outlined by the International Council for Harmonisation (ICH), is a cornerstone of this document.[1][2][3]
Strategic Selection of Analytical Techniques
The choice of an analytical method is dictated by the specific requirements of the analysis, including desired sensitivity, selectivity, sample matrix complexity, and available instrumentation. For this compound, four primary techniques are considered, each with distinct advantages and limitations.
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A workhorse of the pharmaceutical industry, HPLC offers excellent separation capabilities for non-volatile compounds.[4][5] Its robustness, reliability, and cost-effectiveness make it the preferred method for routine quality control and assay determination.
-
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): This technique provides unparalleled sensitivity and selectivity, making it the gold standard for bioanalysis (e.g., in plasma or urine) where the analyte may be present at very low concentrations amidst a complex biological matrix.[6][7]
-
Gas Chromatography with Mass Spectrometry (GC-MS): Suitable for volatile and thermally stable compounds. Due to the low volatility of benzoic acid derivatives, a chemical derivatization step is mandatory to convert the analyte into a form amenable to GC analysis.[8][9][10] This method is highly specific but involves more extensive sample preparation.
-
UV-Vis Spectrophotometry: A simple, rapid, and cost-effective technique based on the analyte's inherent ability to absorb UV radiation.[11][12] However, it lacks specificity and is highly susceptible to interference from other UV-absorbing compounds in the sample matrix, making it suitable primarily for the analysis of pure substances or as a preliminary screening tool.
High-Performance Liquid Chromatography (HPLC-UV) Method
This reversed-phase HPLC (RP-HPLC) method is designed for the reliable quantification of this compound in bulk drug substances and formulated products. The acidic nature of the analyte necessitates an acidified mobile phase to suppress the ionization of the carboxylic acid group, thereby ensuring good peak shape and retention on a non-polar C18 stationary phase.
Experimental Protocol
1.1. Instrumentation and Chromatographic Conditions
| Parameter | Condition |
| Instrument | HPLC system with a UV/Vis Detector |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Phosphoric Acid in HPLC-grade Water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | 0-15 min: 20-60% B; 15-20 min: 60-20% B; 20-25 min: 20% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | Determined by UV scan (expected λmax ~230 nm and ~280 nm) |
| Injection Volume | 10 µL |
| Diluent | Acetonitrile:Water (50:50, v/v) |
1.2. Preparation of Solutions
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard and transfer to a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.[13]
-
Working Standard Solutions: Prepare a series of working standards (e.g., 10, 25, 50, 100, 150, 200 µg/mL) by serially diluting the stock solution with the diluent. These will be used to construct the calibration curve.
-
Sample Preparation: Prepare the sample by accurately weighing and dissolving the material in the diluent to achieve a final concentration within the validated range of the assay (e.g., 100 µg/mL).[14] If necessary, sonicate to ensure complete dissolution and filter through a 0.45 µm syringe filter before injection.
1.3. System Suitability Test (SST)
Before sample analysis, perform at least five replicate injections of a mid-range working standard (e.g., 100 µg/mL). The system is deemed ready for use if the relative standard deviation (%RSD) for the peak area and retention time is ≤ 2.0%.[13]
1.4. Data Analysis
Construct a calibration curve by plotting the peak area response against the concentration of the working standards. Perform a linear regression analysis on the curve. Determine the concentration of the analyte in the sample solution by interpolating its peak area from the calibration curve.
Workflow Diagram: HPLC-UV Analysis
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Application Notes and Protocols for In Vitro Evaluation of 2,3-Dichloro-4-hydroxy-5-methoxybenzoic acid
Introduction: Unveiling the Potential of a Substituted Benzoic Acid Derivative
2,3-Dichloro-4-hydroxy-5-methoxybenzoic acid is a halogenated and methoxylated derivative of benzoic acid. While specific biological activities for this particular compound are not extensively documented in publicly available literature, the broader family of substituted benzoic acids is rich with pharmacological potential.[1][2] Derivatives of benzoic acid are known to exhibit a range of activities including anticancer, anti-inflammatory, antioxidant, and antimicrobial effects.[2][3][4] The presence of electron-withdrawing chloro groups and an electron-donating methoxy group on the benzene ring suggests that this compound could have unique electronic and steric properties that influence its interaction with biological targets.[5]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to conduct in vitro experiments to elucidate the biological activities of this compound. The protocols detailed below are based on established methodologies for evaluating structurally similar compounds and are designed to be robust and self-validating.
Chemical and Physical Properties
A thorough understanding of the compound's properties is crucial for accurate experimental design, including solvent selection and concentration calculations.
| Property | Value | Source |
| IUPAC Name | This compound | N/A |
| Molecular Formula | C₈H₆Cl₂O₃ | Derived |
| Molecular Weight | 221.04 g/mol | Derived |
| Appearance | White to off-white crystalline solid (predicted) | N/A |
| Solubility | Predicted to be soluble in organic solvents like DMSO, ethanol, and methanol; sparingly soluble in water.[6] | N/A |
Hypothesized Biological Activities and Investigational Pathways
Based on the known activities of structurally related benzoic acid derivatives, we can hypothesize several potential biological activities for this compound that warrant in vitro investigation.
-
Anticancer Activity: Many substituted benzoic acids have demonstrated cytotoxic effects against various cancer cell lines.[1] The mechanism often involves the induction of apoptosis or inhibition of key cell survival signaling pathways.[3]
-
Anti-inflammatory Activity: Some benzoic acid derivatives can modulate inflammatory pathways, potentially by inhibiting the production of pro-inflammatory cytokines or enzymes.[4]
-
Enzyme Inhibition: The substituted benzene ring structure makes it a candidate for inhibiting specific enzymes. For example, some benzoic acid derivatives are known to inhibit phosphatases or tyrosinase.[7][8]
-
Antimicrobial Activity: Benzoic acid and its derivatives have a long history of use as antimicrobial agents.[9]
The following sections provide detailed protocols to investigate these hypothesized activities.
Experimental Workflow for Preliminary Screening
This workflow outlines a logical progression for the initial in vitro evaluation of this compound.
Caption: A general experimental workflow for the initial in vitro characterization of this compound.
Detailed In Vitro Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This colorimetric assay is a standard method for assessing the metabolic activity of cells, which is an indicator of cell viability and proliferation.[9] It is a crucial first step to determine the cytotoxic potential of the compound against cancer cell lines.
Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by metabolically active cells to form insoluble purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Preparation: Prepare a 100 mM stock solution of this compound in DMSO. Perform serial dilutions in complete medium to obtain the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Ensure the final DMSO concentration in the wells is less than 0.5% to avoid solvent toxicity.
-
Treatment: After 24 hours of incubation, remove the medium from the wells and replace it with 100 µL of medium containing the various concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a no-treatment control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)
This protocol is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[9]
Principle: A serial dilution of the compound is prepared in a liquid growth medium and inoculated with a standardized number of microorganisms. The MIC is determined by observing the lowest concentration at which no turbidity (bacterial growth) is observed.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
This compound
-
DMSO
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Bacterial Inoculum Preparation: Culture the bacterial strain in MHB overnight at 37°C. Dilute the overnight culture to achieve a standardized cell density of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
Compound Dilution: Prepare a stock solution of the compound in DMSO. Perform a two-fold serial dilution in MHB in the wells of a 96-well plate to achieve a range of concentrations.
-
Inoculation: Add an equal volume of the standardized bacterial inoculum to each well. Include a positive control (bacteria in MHB without the compound) and a negative control (MHB only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound with no visible bacterial growth. Alternatively, measure the optical density at 600 nm using a microplate reader.
Potential Signaling Pathway for Investigation
Should this compound demonstrate anticancer activity, a potential mechanism could involve the inhibition of pro-survival signaling pathways, such as the PI3K/Akt pathway, which is frequently dysregulated in cancer.[3]
Caption: A hypothetical signaling pathway that could be inhibited by this compound to exert anticancer effects.
Conclusion and Future Directions
The in vitro experimental protocols outlined in these application notes provide a solid framework for the initial characterization of this compound. Based on the activities of structurally related compounds, there is a strong rationale for investigating its potential as an anticancer, anti-inflammatory, or antimicrobial agent. Positive results from these initial screens will pave the way for more in-depth mechanistic studies, including target identification, pathway analysis using techniques like Western blotting, and eventually, preclinical evaluation in animal models. The systematic approach detailed herein will enable researchers to efficiently and effectively unlock the therapeutic potential of this novel compound.
References
-
Preprints.org. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. Retrieved from [Link]
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PubMed. (2015). Identification of para-Substituted Benzoic Acid Derivatives as Potent Inhibitors of the Protein Phosphatase Slingshot. Retrieved from [Link]
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Frontiers in Bioengineering and Biotechnology. (2020). Development of a Biosensor for Detection of Benzoic Acid Derivatives in Saccharomyces cerevisiae. Retrieved from [Link]
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PubMed Central. (2022). Identification of 2-hydroxybenzoic acid derivatives as selective SIRT5 inhibitors. Retrieved from [Link]
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PubMed Central. (2007). The in vitro genotoxicity of benzoic acid in human peripheral blood lymphocytes. Retrieved from [Link]
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PubChem. (n.d.). Benzoic acid, 3,5-dichloro-4-methoxy-. Retrieved from [Link]
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PubMed. (1994). The electronic effects of benzoic acid substituents on glycine conjugation. Retrieved from [Link]
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PubMed. (2017). 2-Hydroxy-4-methoxy benzoic acid attenuates the carbon tetra chloride-induced hepatotoxicity and its lipid abnormalities in rats via anti-inflammatory and antioxidant mechanism. Retrieved from [Link]
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NIST WebBook. (n.d.). Benzoic acid, 2,5-dichloro-3-hydroxy-6-methoxy-. Retrieved from [Link]
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Chemistry LibreTexts. (2023). Acidity of Substituted Benzoic Acids. Retrieved from [Link]
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MDPI. (2020). Binding Constants of Substituted Benzoic Acids with Bovine Serum Albumin. Retrieved from [Link]
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ChemBK. (n.d.). 2,5-Dichloro-6-methoxybenzoic acid. Retrieved from [Link]
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Application Note: A Framework for Developing Biochemical Assays for Novel Small Molecules
A Case Study with the Hypothetical Compound 2,3-Dichloro-4-hydroxy-5-methoxybenzoic acid
Abstract
The journey from a novel chemical entity to a validated biological probe or drug candidate is underpinned by robust and reliable assay development.[1][2] This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for characterizing the bioactivity of novel small molecules. Using the hypothetical compound this compound (hereafter referred to as "DCMB") as a case study, we will detail the principles and protocols for establishing initial target engagement and subsequently quantifying functional activity. This document moves beyond rigid templates to explain the causal logic behind experimental design, empowering researchers to build self-validating assay systems. We will detail two foundational, high-throughput techniques: the Thermal Shift Assay (TSA) for initial, unbiased screening of protein-ligand binding, and a generic enzyme inhibition assay for quantifying functional effects and determining potency (IC₅₀).
Introduction: The Challenge of the Unknown
In drug discovery, every new small molecule represents a world of potential, but also a significant challenge. The primary hurdle is to identify its biological targets and characterize its mechanism of action. Substituted benzoic acids, the chemical class to which DCMB belongs, are known to possess a wide array of pharmacological properties, including acting as inhibitors for various enzymes.[3][4] This structural precedent provides a logical starting point for our investigation.
This application note will provide a strategic workflow to:
-
Identify potential protein binding partners for a novel compound.
-
Develop a functional assay to confirm and quantify its biological activity.
-
Establish a foundation for more complex mechanism-of-action studies.
Foundational Principles: Choosing the Right First Step
Before committing to resource-intensive screening, a strategic decision must be made. Do we screen for a function (e.g., cell death) or screen for binding to a panel of targets? For a completely novel compound like DCMB, a target-based binding screen is often a highly effective initial approach. It provides direct evidence of a physical interaction that can then be explored with functional assays.
2.1. Target Engagement Assays: Does it Bind?
The first question to answer is whether the compound physically interacts with a protein target. A binding event is the prerequisite for most mechanisms of action.
-
Thermal Shift Assay (TSA): Also known as Differential Scanning Fluorimetry (DSF), this technique is a powerful, high-throughput method to screen for ligand binding.[5][6] The principle is that when a ligand binds to a protein, it typically stabilizes the protein's structure.[6][7] This stabilization results in an increase in the protein's melting temperature (Tₘ). The unfolding process is monitored using a fluorescent dye that binds to hydrophobic regions exposed as the protein denatures.[5]
-
Fluorescence Polarization (FP) Assay: FP is another robust technique for studying molecular interactions in real-time.[8][9] It measures the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner.[10] When a small fluorescent probe binds to a larger protein, it tumbles more slowly, resulting in a higher polarization of the emitted light.[11] This method is excellent for detailed binding affinity studies once a target has been identified.
2.2. Functional Assays: Does it Work?
Once a binding interaction is confirmed, the next logical step is to determine if this binding has a functional consequence.
-
Enzyme Inhibition Assays: If the identified target is an enzyme, the most direct functional assay is to measure the compound's effect on its catalytic activity.[12] These assays monitor the rate of substrate conversion to product in the presence of varying concentrations of the inhibitor.[13] This allows for the determination of key parameters like the half-maximal inhibitory concentration (IC₅₀), a critical measure of a compound's potency.[14]
Protocol 1: Target Engagement Screening via Thermal Shift Assay (TSA)
This protocol describes a high-throughput screen to identify potential protein targets for DCMB from a panel of purified proteins.
3.1. Principle of the Thermal Shift Assay
Ligand binding increases the thermal stability of a protein. This increased stability is quantified by measuring the shift in the melting temperature (ΔTₘ) in the presence of the compound versus a vehicle control. A real-time PCR instrument is used to gradually increase the temperature while monitoring the fluorescence of a reporter dye (e.g., SYPRO Orange) that binds to unfolded proteins.
Caption: Workflow for Thermal Shift Assay (TSA) screening.
3.2. Step-by-Step Experimental Protocol
-
Reagent Preparation:
-
Protein Solutions: Dilute a panel of purified proteins (e.g., kinases, proteases, metabolic enzymes) to a final concentration of 2 µM in an appropriate assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl).
-
Compound Stock: Prepare a 10 mM stock solution of DCMB in 100% DMSO. From this, create a 200 µM intermediate working solution in the assay buffer. This dilution minimizes the final DMSO concentration.
-
Dye Solution: Prepare a 200X SYPRO Orange dye solution in assay buffer from the 5000X commercial stock.
-
-
Assay Plate Setup (384-well format):
-
In each well of a 384-well PCR plate, add the components in the following order:
-
10 µL of the 2 µM protein solution.
-
10 µL of the 200 µM DCMB working solution or vehicle control (assay buffer with the same percentage of DMSO).
-
-
Controls are critical for a self-validating system:
-
Negative Control: Protein + Vehicle (DMSO). This establishes the baseline Tₘ.
-
Positive Control (Optional): Protein + a known ligand. This validates that the protein is capable of being stabilized.
-
No-Protein Control: Buffer + DCMB + Dye. This controls for compound autofluorescence.
-
-
Add 5 µL of the 200X SYPRO Orange dye solution to each well.
-
Seal the plate firmly with an optically clear adhesive film.
-
Centrifuge the plate at 1000 x g for 1 minute to collect the contents at the bottom of the wells.[15]
-
-
Instrumentation and Data Acquisition:
-
Place the plate in a real-time PCR instrument.[5]
-
Program the instrument to heat from 25 °C to 95 °C with a ramp rate of 0.5 °C/minute.[15]
-
Set the instrument to acquire fluorescence data at each temperature increment using the appropriate filter set for SYPRO Orange (e.g., λex 470 nm / λem 570 nm).[5]
-
-
Data Analysis:
-
Export the raw fluorescence data.
-
Plot Relative Fluorescence Units (RFU) versus Temperature for each well.
-
The melting temperature (Tₘ) is the midpoint of the transition in the sigmoidal curve. This is typically calculated by fitting the data to a Boltzmann equation.[15]
-
Calculate the thermal shift: ΔTₘ = Tₘ (DCMB) - Tₘ (Vehicle Control) .
-
A significant positive ΔTₘ (typically > 2 °C) is considered a "hit" and indicates a stabilizing interaction between DCMB and the protein.
-
3.3. Hypothetical Data Presentation
| Target Protein | Protein Class | Tₘ with Vehicle (°C) | Tₘ with 100 µM DCMB (°C) | ΔTₘ (°C) | Hit? |
| Kinase A | Ser/Thr Kinase | 42.1 | 42.5 | 0.4 | No |
| Protease B | Cysteine Protease | 55.3 | 60.8 | 5.5 | Yes |
| Dehydrogenase C | Oxidoreductase | 48.9 | 49.1 | 0.2 | No |
| Phosphatase D | Phosphatase | 61.2 | 61.5 | 0.3 | No |
| Protease E | Serine Protease | 51.7 | 56.1 | 4.4 | Yes |
Expertise & Causality: The results in the table suggest that DCMB selectively binds to and stabilizes Protease B and Protease E. The lack of a significant shift for other proteins indicates specificity. This direct binding evidence is the crucial first step that justifies proceeding to a functional assay for these specific proteases.
Protocol 2: Functional Characterization via Enzyme Inhibition Assay (IC₅₀)
Following the TSA screen, this protocol will determine if DCMB's binding to Protease B has a functional consequence and will quantify its potency.
4.1. Principle of the IC₅₀ Assay
The IC₅₀ is the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%.[14] This is determined by measuring the enzyme's activity across a range of inhibitor concentrations. The reaction rate can be monitored by the appearance of a product or disappearance of a substrate, often using a chromogenic or fluorogenic substrate that produces a signal detectable by a plate reader.[13]
Caption: Workflow for IC₅₀ determination.
4.2. Step-by-Step Experimental Protocol
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris pH 8.0, 150 mM NaCl, 5 mM CaCl₂, 0.01% Tween-20.
-
Enzyme: Dilute purified Protease B to a working concentration of 2X the final desired concentration (e.g., 20 nM) in assay buffer.
-
Substrate: Prepare a chromogenic substrate for Protease B at 2X its known Kₘ value (e.g., 200 µM) in assay buffer. Using a substrate concentration near the Kₘ is crucial for sensitively detecting different types of inhibitors.[16]
-
Inhibitor (DCMB): Perform a serial dilution of DCMB in 100% DMSO, starting from 10 mM. Then, dilute each concentration into the assay buffer to create a 2X working stock for each point in the dose-response curve (e.g., from 200 µM down to 10 nM).
-
-
Assay Plate Setup (96-well format):
-
Add 50 µL of each 2X DCMB dilution or control to the wells of a clear, flat-bottom 96-well plate.
-
Essential Controls:
-
100% Activity Control (Negative): Wells with vehicle (DMSO) instead of DCMB.
-
0% Activity Control (Background): Wells with buffer instead of enzyme.
-
-
Add 50 µL of the 2X enzyme solution to all wells except the 0% activity controls.
-
Pre-incubation: Incubate the plate at room temperature for 15 minutes. This step is critical to allow the inhibitor to bind to the enzyme before the substrate is introduced.[12]
-
-
Reaction and Measurement:
-
Initiate the reactions by adding 100 µL of the 2X substrate solution to all wells.
-
Immediately place the plate in a microplate reader.
-
Measure the absorbance (e.g., at 405 nm for a p-nitroanilide substrate) every 30 seconds for 15 minutes.
-
-
Data Analysis:
-
For each well, plot absorbance vs. time. The initial reaction velocity (V₀) is the slope of the linear portion of this curve.[12]
-
Calculate the percentage of inhibition for each DCMB concentration: % Inhibition = 100 * (1 - (V₀_inhibitor - V₀_background) / (V₀_vehicle - V₀_background))
-
Plot % Inhibition vs. the logarithm of DCMB concentration.
-
Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC₅₀ value.
-
4.3. Hypothetical Data Presentation
| DCMB Conc. (µM) | Initial Velocity (mOD/min) | % Inhibition |
| 0 (Vehicle) | 50.2 | 0.0 |
| 0.01 | 48.1 | 4.2 |
| 0.1 | 40.5 | 19.3 |
| 1.0 | 25.5 | 49.2 |
| 10.0 | 8.1 | 83.9 |
| 100.0 | 2.3 | 95.4 |
| Calculated IC₅₀ | 1.02 µM |
Trustworthiness & Interpretation: An IC₅₀ of 1.02 µM indicates that DCMB is a moderately potent inhibitor of Protease B. The complete dose-response curve validates that the inhibitory effect is specific to the compound's concentration. The next authoritative step would be to perform counter-screens to ensure DCMB is not an assay artifact (e.g., an aggregator) and to conduct mechanism of action studies (e.g., varying substrate concentration) to determine if the inhibition is competitive, non-competitive, or otherwise.[16]
Logical Progression to Mechanism of Action (MoA)
The initial data from TSA and IC₅₀ assays form the foundation for deeper mechanistic understanding. The logical progression of experiments is crucial for building a comprehensive profile of a new chemical entity.
Caption: Logical workflow from initial screening to lead optimization.
Conclusion
While this compound was used here as a hypothetical example, the framework presented is universally applicable for the initial characterization of any novel small molecule. By starting with a broad, biophysical binding assay like TSA, researchers can efficiently identify high-quality starting points for further investigation. Following up with carefully controlled functional assays, such as the enzyme inhibition protocol detailed here, allows for the robust quantification of a compound's potency. This systematic, logic-driven approach ensures that experimental choices are sound, protocols are self-validating, and the resulting data is trustworthy, paving the way for successful drug discovery and chemical biology research.
References
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Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements . nanomicronspheres. Available from: [Link]
-
In Vitro Assay for the Development of Small Molecule Inhibitors Targeting PD-1/PD-L1 . PubMed. Available from: [Link]
-
Indirect Detection of Ligand Binding by Thermal Melt Analysis . Springer Nature Experiments. Available from: [Link]
-
Fluorescence Polarization Assays: Principles & Applications . BPS Bioscience. Available from: [Link]
-
FLUORESCENCE POLARIZATION ASSAYS . BPS Bioscience. Available from: [Link]
-
Current Protocols in Protein Science: Analysis of protein stability and ligand interactions by thermal shift assay . National Institutes of Health. Available from: [Link]
-
ExperimentFluorescencePolarization . Wolfram Language & System Documentation Center. Available from: [Link]
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Establishing assays and small molecule screening facilities for Drug discovery programs . European Pharmaceutical Review. Available from: [Link]
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Biochemical Assay Development: Strategies to Speed Up Research . BellBrook Labs. Available from: [Link]
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Developing and Validating Assays for Small-Molecule Biomarkers . Pharmaceutical Technology. Available from: [Link]
-
Author Spotlight: Advancing Structural and Biochemical Studies of Proteins Through Thermal Shift Assays . JoVE. Available from: [Link]
-
A standard operating procedure for an enzymatic activity inhibition assay . PubMed. Available from: [Link]
-
Thermal Shift Assay . Creative Biolabs. Available from: [Link]
-
Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs . PMC. Available from: [Link]
-
Thermal shift assay . Wikipedia. Available from: [Link]
-
Benzoic acid, 3,5-dichloro-4-methoxy- . PubChem. Available from: [Link]
-
Mechanism of Action Assays for Enzymes . NCBI Bookshelf. Available from: [Link]
-
2,3-Dihydroxy-4-methoxybenzoic acid . PubChem. Available from: [Link]
-
2,5-Dichloro-6-methoxybenzoic acid . ChemBK. Available from: [Link]
-
Benzoic acid, 2,5-dichloro-3-hydroxy-6-methoxy- . NIST Chemistry WebBook. Available from: [Link]
- Synthetic method of 4-amino-5-chloro-2-methoxyl benzoic acid. Google Patents.
-
2,4-Dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic Acid Derivatives: In Vitro Antidiabetic Activity, Molecular Modeling and In silico ADMET Screening . PubMed. Available from: [Link]
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- 4. 2,4-Dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic Acid Derivatives: In Vitro Antidiabetic Activity, Molecular Modeling and In silico ADMET Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 16. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
The Enigmatic Scaffold: Application Notes and Protocols for 2,3-Dichloro-4-hydroxy-5-methoxybenzoic Acid in Medicinal Chemistry
Introduction: Unveiling the Potential of a Novel Benzoic Acid Derivative
In the vast landscape of medicinal chemistry, the benzoic acid scaffold remains a cornerstone for the design and synthesis of novel therapeutic agents. Its derivatives have demonstrated a remarkable breadth of biological activities, including anticancer, anti-inflammatory, and antioxidant properties. This guide focuses on a lesser-explored derivative, 2,3-dichloro-4-hydroxy-5-methoxybenzoic acid . While direct research on this specific molecule is nascent, its structural features—a chlorinated and methoxylated phenolic acid—suggest a compelling potential for modulation of key biological pathways.
This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It provides hypothesized applications based on structure-activity relationships (SAR) of analogous compounds and detailed, field-proven protocols for the synthesis and biological evaluation of this intriguing molecule. Our approach is grounded in scientific integrity, aiming to provide a self-validating framework for exploring the therapeutic promise of this compound.
Proposed Synthesis of this compound
The synthesis of this compound can be approached through a multi-step process, likely starting from a more readily available substituted phenol or benzoic acid. A plausible route could involve the chlorination of a methoxyphenol derivative followed by carboxylation. The following protocol is a generalized representation and may require optimization based on specific laboratory conditions and starting material availability. A key intermediate could be 2,3-dichlorophenol, which can be carboxylated via a Reimer-Tiemann reaction to yield 2,3-dichloro-4-hydroxy-benzoic acid, a known diuretic intermediate[1]. Subsequent methoxylation would lead to the target compound.
Experimental Workflow: Synthesis
Caption: Proposed synthetic workflow for this compound.
Protocol 1: Synthesis of this compound
Materials:
-
2,3-Dichlorophenol
-
Carbon tetrachloride
-
Sodium hydroxide
-
Dimethyl sulfate
-
Acetone
-
Hydrochloric acid
-
Ethyl acetate
-
Hexane
-
Standard laboratory glassware and purification apparatus
Procedure:
-
Carboxylation (Reimer-Tiemann Reaction):
-
In a three-necked flask equipped with a reflux condenser and a dropping funnel, dissolve 2,3-dichlorophenol in a suitable solvent such as ethanol.
-
Add a solution of sodium hydroxide and heat the mixture.
-
Slowly add carbon tetrachloride dropwise to the reaction mixture.
-
Reflux the mixture for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and acidify with hydrochloric acid to precipitate the product, 2,3-dichloro-4-hydroxy-benzoic acid.
-
Filter, wash with cold water, and dry the crude product. Recrystallize from a suitable solvent system (e.g., ethanol/water) for purification.
-
-
Methoxylation:
-
Dissolve the purified 2,3-dichloro-4-hydroxy-benzoic acid in acetone in a round-bottom flask.
-
Add a suitable base, such as potassium carbonate, to the solution.
-
Add dimethyl sulfate dropwise to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature for several hours or until completion as monitored by TLC.
-
Filter off the inorganic salts and evaporate the solvent under reduced pressure.
-
Dissolve the residue in water and acidify with hydrochloric acid to precipitate the final product.
-
Collect the precipitate by filtration, wash thoroughly with water, and dry under vacuum to yield this compound.
-
Characterization: The final product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and melting point determination.
Hypothesized Medicinal Chemistry Applications and Biological Evaluation
The presence of hydroxyl and methoxy groups on a benzoic acid scaffold is a common feature in molecules with significant biological activity. The addition of chloro substituents can enhance lipophilicity and potentially influence binding to biological targets. Based on the activities of structurally related compounds, we can hypothesize several promising avenues for investigation.
Anticancer Activity
Derivatives of benzoic acid have shown potential as anticancer agents by targeting key cell survival pathways. For instance, some 4-methoxybenzoic acid derivatives inhibit the proliferation of cancer cells by targeting the Akt/NF-κB signaling pathway[2].
Caption: Hypothesized anticancer mechanism via inhibition of the PI3K/Akt/NF-κB pathway.
This protocol assesses the effect of the compound on the viability and proliferation of cancer cells.
Materials:
-
Cancer cell line (e.g., HCT-116, MDA-MB-231)
-
This compound
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with the compound dilutions and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Anti-inflammatory and Antioxidant Activity
Phenolic compounds are well-known for their antioxidant properties due to their ability to scavenge free radicals. The presence of hydroxyl and methoxy groups in this compound suggests potential antioxidant capabilities. Furthermore, some benzoic acid derivatives have demonstrated anti-inflammatory properties[2]. For example, 2-hydroxy-4-methoxy benzoic acid has been shown to attenuate CCl₄-induced hepatotoxicity in rats through anti-inflammatory and antioxidant mechanisms[3].
This assay is a standard method to evaluate the antioxidant activity of a compound.
Materials:
-
This compound
-
2,2-diphenyl-1-picrylhydrazyl (DPPH) solution in methanol
-
Ascorbic acid (positive control)
-
Methanol
-
96-well plate
Procedure:
-
Sample Preparation: Prepare various concentrations of the test compound and ascorbic acid in methanol.
-
Reaction Mixture: Add the DPPH solution to each well of a 96-well plate, followed by the addition of the test compound or control solutions.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm.
-
Calculation: Calculate the percentage of DPPH radical scavenging activity.
Other Potential Applications
The substituted benzoic acid core is present in a variety of other therapeutic agents. For example, 2,4-dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic acid derivatives have been evaluated for their antidiabetic activity as α-glucosidase and α-amylase inhibitors[4]. Additionally, 4-amino-5-chloro-2-methoxybenzoic acid is a key intermediate for several gastroprokinetic agents[5]. These examples suggest that this compound could be explored for a wide range of biological activities.
Data Presentation
Quantitative data from the proposed assays should be summarized in a clear and concise format.
Table 1: Hypothetical In Vitro Cytotoxicity Data
| Cell Line | IC₅₀ (µM) of this compound |
| HCT-116 (Colon Cancer) | [Insert Value] |
| MDA-MB-231 (Breast Cancer) | [Insert Value] |
| A549 (Lung Cancer) | [Insert Value] |
Table 2: Hypothetical Antioxidant Activity Data
| Compound | DPPH Scavenging IC₅₀ (µg/mL) |
| This compound | [Insert Value] |
| Ascorbic Acid (Control) | [Insert Value] |
Conclusion and Future Directions
While this compound remains a relatively unexplored molecule, its structural characteristics, when viewed through the lens of established medicinal chemistry principles, suggest a high potential for biological activity. The protocols and hypothesized applications presented in this guide provide a robust framework for initiating a comprehensive investigation into its therapeutic promise. Further studies should focus on elucidating its specific mechanisms of action and evaluating its efficacy and safety in preclinical models. The exploration of this and other novel substituted benzoic acids will undoubtedly continue to enrich the pipeline of potential new drug candidates.
References
- 2,3-Dichloro-4-hydroxy-benzoic acid and process for preparation thereof.
- Application Notes and Protocols for 2,3-Dihydroxy-4-methoxybenzoic Acid in Drug Discovery. BenchChem.
- 2,5-Dichloro-4-methoxybenzoic acid. CymitQuimica.
- An In-depth Technical Guide on the Mechanism of Action of 2,3-Dihydroxy-4-methoxybenzoic Acid. BenchChem.
- 2,3-Dihydroxy-4-methoxybenzoic Acid: A Technical Overview of a Put
- Evaluation of Biological Activity and Qualitative Analysis of 2, 5-dihydroxybenzoic acid from Momordica charantia Fruit. International Journal of Pharmaceutical Sciences Review and Research.
- Synthetic method of 4-amino-5-chloro-2-methoxyl benzoic acid.
- 2-Hydroxy-4-methoxy benzoic acid attenuates the carbon tetra chloride-induced hepatotoxicity and its lipid abnormalities in rats via anti-inflamm
- 2,4-Dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic Acid Derivatives: In Vitro Antidiabetic Activity, Molecular Modeling and In silico ADMET Screening. PubMed.
- 4-Amino-5-chloro-2-methoxybenzoic acid. Chem-Impex.
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Unlocking the Therapeutic Potential of 2,3-Dichloro-4-hydroxy-5-methoxybenzoic Acid Derivatives: A Guide for Researchers
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the potential therapeutic applications of 2,3-Dichloro-4-hydroxy-5-methoxybenzoic acid and its derivatives. This guide is structured to provide not only detailed experimental protocols but also the scientific rationale behind the proposed investigations, grounded in the known biological activities of structurally related compounds.
Introduction: The Promise of Substituted Benzoic Acids
Substituted benzoic acids are a class of compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities. The strategic placement of various functional groups on the benzene ring can profoundly influence the molecule's biological properties, leading to potential applications in oncology, inflammation, and infectious diseases. The subject of this guide, this compound, possesses a unique substitution pattern—two chlorine atoms, a hydroxyl group, and a methoxy group—that suggests a compelling profile for therapeutic investigation. The electron-withdrawing nature of the chlorine atoms, combined with the hydrogen-bonding capabilities of the hydroxyl group and the electronic influence of the methoxy group, creates a scaffold with the potential to interact with various biological targets.
This guide will explore three primary areas of potential therapeutic application: anticancer, anti-inflammatory, and antimicrobial activities. For each area, we will delve into the mechanistic rationale, provide detailed protocols for in vitro evaluation, and present representative data from structurally similar compounds to underscore the therapeutic promise of this chemical series.
Section 1: Synthesis of this compound and Its Derivatives
Protocol 1: Synthesis of this compound
This protocol is a proposed multi-step synthesis, with the initial step being based on a known procedure for a key intermediate.
Step 1: Synthesis of 2,3-Dichloro-4-hydroxy-benzoic acid
This step is adapted from a patented process involving the Reimer-Tiemann reaction of 2,3-dichlorophenol.[1]
-
Materials: 2,3-dichlorophenol, carbon tetrachloride, a suitable base (e.g., sodium hydroxide), and an appropriate solvent.
-
Procedure:
-
Dissolve 2,3-dichlorophenol in the chosen solvent.
-
Add the base and carbon tetrachloride to the reaction mixture.
-
Heat the mixture under reflux for the required duration, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and acidify to precipitate the product.
-
Filter, wash, and dry the crude 2,3-dichloro-4-hydroxy-benzoic acid.
-
Purify the product by recrystallization.
-
Step 2: Methoxylation of 2,3-Dichloro-4-hydroxy-benzoic acid
This step introduces the methoxy group at the 5-position.
-
Materials: 2,3-Dichloro-4-hydroxy-benzoic acid, a methylating agent (e.g., dimethyl sulfate or methyl iodide), a suitable base (e.g., potassium carbonate), and an appropriate solvent (e.g., acetone or DMF).
-
Procedure:
-
Dissolve 2,3-dichloro-4-hydroxy-benzoic acid in the chosen solvent.
-
Add the base and the methylating agent to the solution.
-
Stir the reaction mixture at room temperature or with gentle heating, monitoring by TLC.
-
Once the reaction is complete, quench the reaction and extract the product.
-
Purify the final product, this compound, using column chromatography.
-
Step 3: Synthesis of Derivatives (e.g., Amides and Esters)
The carboxylic acid moiety can be readily derivatized to explore structure-activity relationships.
-
Amide Synthesis: React the final compound with a desired amine in the presence of a coupling agent (e.g., DCC or EDC).
-
Ester Synthesis: React the final compound with a desired alcohol under acidic conditions (Fischer esterification) or by using a coupling agent.
Caption: Synthetic workflow for this compound and its derivatives.
Section 2: Potential Anticancer Applications
Scientific Rationale:
Substituted benzoic acids have demonstrated promising anticancer activities through various mechanisms, including the induction of apoptosis and the inhibition of key signaling pathways involved in cell proliferation and survival. The presence of halogen atoms on the aromatic ring can enhance the lipophilicity of the molecule, potentially improving cell membrane permeability. Furthermore, phenolic compounds are known to modulate signaling pathways such as the NF-κB and MAPK pathways, which are often dysregulated in cancer.
Protocol 2: In Vitro Cytotoxicity Assessment using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[2][3][4]
-
Materials:
-
Cancer cell line of interest (e.g., MCF-7 for breast cancer, A549 for lung cancer).
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
Phosphate-buffered saline (PBS).
-
MTT solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
96-well plates.
-
Test compound (this compound derivative).
-
Positive control (e.g., Doxorubicin).
-
-
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound and the positive control. Add the diluted compounds to the respective wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: After the incubation period, remove the medium and add fresh medium containing MTT solution to each well. Incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT-containing medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
-
Hypothesized Mechanism of Action: Inhibition of Pro-survival Signaling Pathways
Many phenolic compounds exert their anticancer effects by inhibiting pro-survival signaling pathways like the NF-κB and MAPK pathways. These pathways regulate the expression of genes involved in cell proliferation, apoptosis, and inflammation.
Caption: Hypothesized anticancer mechanism via inhibition of NF-κB and MAPK pathways.
Representative Anticancer Activity Data for Analogous Compounds
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| Dichlorinated Benzoic Acid Derivative | MCF-7 (Breast) | ~15-20 | Inferred from[5][6] |
| Hydroxylated Benzoic Acid Derivative | A549 (Lung) | ~25-50 | Inferred from[5][6] |
| Methoxylated Benzoic Acid Derivative | HepG2 (Liver) | ~30-60 | Inferred from[5] |
Section 3: Potential Anti-inflammatory Applications
Scientific Rationale:
Inflammation is a key pathological feature of many chronic diseases. Phenolic compounds, including substituted benzoic acids, are known to possess anti-inflammatory properties. Their mechanisms of action often involve the inhibition of pro-inflammatory enzymes and signaling pathways, such as the NF-κB pathway, which plays a central role in the inflammatory response.[7][8][9]
Protocol 3: In Vivo Anti-inflammatory Assessment using the Carrageenan-Induced Paw Edema Model
This is a widely used preclinical model to evaluate the acute anti-inflammatory activity of test compounds.[10][11][12][13][14]
-
Materials:
-
Male Wistar rats or Swiss albino mice.
-
Carrageenan solution (1% in sterile saline).
-
Plethysmometer or digital calipers.
-
Test compound.
-
Positive control (e.g., Indomethacin).
-
Vehicle (e.g., saline or a suitable solvent).
-
-
Procedure:
-
Animal Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week before the experiment.
-
Baseline Measurement: Measure the initial paw volume of the right hind paw of each animal.
-
Compound Administration: Administer the test compound, positive control, or vehicle to the respective groups of animals (e.g., via oral gavage).
-
Induction of Edema: After a specific time (e.g., 30-60 minutes), inject 0.1 mL of carrageenan solution into the sub-plantar region of the right hind paw.
-
Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.
-
Data Analysis: Calculate the percentage of edema inhibition for each group compared to the vehicle control group.
-
Hypothesized Mechanism of Action: Modulation of Inflammatory Cascades
The anti-inflammatory effects are likely mediated by the inhibition of the NF-κB signaling pathway, leading to a downstream reduction in the production of pro-inflammatory cytokines and mediators.
Caption: Hypothesized anti-inflammatory mechanism via inhibition of NF-κB activation.
Representative Anti-inflammatory Activity Data for Analogous Compounds
| Compound Class | Assay | IC50 (µM) | Reference |
| Dichlorinated Benzoic Acid Derivative | COX-2 Inhibition | ~0.5-5 | Inferred from[15] |
| Hydroxylated Benzoic Acid Derivative | 5-LOX Inhibition | ~1-10 | Inferred from[15] |
| Methoxylated Benzoic Acid Derivative | P2Y14R Antagonism | ~0.001-0.01 | Inferred from[16] |
Section 4: Potential Antimicrobial Applications
Scientific Rationale:
The increasing prevalence of antibiotic-resistant bacteria necessitates the discovery of new antimicrobial agents. Halogenated phenolic compounds have a long history of use as disinfectants and antiseptics. The presence of chlorine atoms on the benzoic acid ring is expected to enhance the antimicrobial activity. The mechanism of action is often attributed to the disruption of microbial cell membranes and the inhibition of essential enzymes.[17]
Protocol 4: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution Method
The broth microdilution method is a standard laboratory procedure for determining the MIC of an antimicrobial agent against a specific microorganism.[18][19][20][21][22][23][24]
-
Materials:
-
Bacterial strains of interest (e.g., Staphylococcus aureus, Escherichia coli).
-
Mueller-Hinton Broth (MHB) or other suitable growth medium.
-
96-well microtiter plates.
-
Test compound.
-
Positive control (e.g., a standard antibiotic like Ciprofloxacin).
-
Bacterial inoculum standardized to a specific concentration (e.g., 0.5 McFarland standard).
-
-
Procedure:
-
Prepare Compound Dilutions: Prepare serial two-fold dilutions of the test compound and positive control in the microtiter plate using the broth as the diluent.
-
Inoculation: Add a standardized bacterial inoculum to each well.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
-
Hypothesized Mechanism of Action: Disruption of Microbial Cell Integrity
The lipophilic nature of the dichlorinated aromatic ring likely facilitates its insertion into the bacterial cell membrane, leading to a loss of membrane integrity and subsequent cell death.
Caption: Hypothesized antimicrobial mechanism via disruption of the bacterial cell membrane.
Representative Antimicrobial Activity Data for Analogous Compounds
| Compound Class | Microorganism | MIC (µg/mL) | Reference |
| Chlorinated Phenol | P. aeruginosa | 4.88 - 312 | Inferred from[25][26][27] |
| Dichlorinated Phenol | S. aureus | 4.88 - 312 | Inferred from[25][26][27] |
| Halogenated Phenol | E. coli | 4.88 - 312 | Inferred from[25][26][27] |
Conclusion and Future Directions
The structural features of this compound and its derivatives present a compelling case for their investigation as potential therapeutic agents. The protocols and rationale provided in this guide offer a solid foundation for researchers to explore their anticancer, anti-inflammatory, and antimicrobial properties. Future studies should focus on synthesizing a library of derivatives to establish clear structure-activity relationships, elucidating the precise molecular mechanisms of action, and progressing the most promising candidates to more advanced preclinical models. The multifaceted potential of this chemical scaffold warrants a thorough and systematic investigation to unlock its full therapeutic value.
References
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UK Health Security Agency. (n.d.). Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. UKHSA Research Portal. Retrieved from [Link]
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ResearchGate. (2025). κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol. Retrieved from [Link]
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Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Retrieved from [Link]
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ResearchGate. (2021). Potential sites of inhibitory actions of polyphenols in MAPK signaling.... Retrieved from [Link]
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Clinical and Laboratory Standards Institute. (2011). Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. NCBI Bookshelf. Retrieved from [Link]
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Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model. Retrieved from [Link]
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Hancock, R. E. W. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Hancock Lab. Retrieved from [Link]
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Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Retrieved from [Link]
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Keskin, A. (2023). Impact of Polyphenolic Compounds on the MAPK Signaling Pathway against Carcinogenesis. Journal of Clinical Practice and Research, 45(3), 217-221. Retrieved from [Link]
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Bio-protocol. (n.d.). Broth microdilution susceptibility testing. Retrieved from [Link]
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Fehrenbacher, J. C., et al. (2007). Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat. Current Protocols in Pharmacology. Retrieved from [Link]
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Keskin, A. (2023). Impact of Polyphenolic Compounds on the MAPK Signaling Pathway against Carcinogenesis. CABI Digital Library. Retrieved from [Link]
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FWD AMR-RefLabCap. (2022). MIC determination by broth micro dilution using Sensititre plates from Thermo Scientific. Retrieved from [Link]
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TR Dizin. (2023). Impact of Polyphenolic Compounds on the MAPK Signaling Pathway against Carcinogenesis. Retrieved from [Link]
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MDPI. (2022). Polyphenols Targeting MAPK Mediated Oxidative Stress and Inflammation in Rheumatoid Arthritis. Retrieved from [Link]
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Tjahjono, D., et al. (2023). 2-((3-(chloromethyl) benzoyl) oxy) benzoic acid suppresses NF-κB expression in the kidneys and lungs of LPS-Induced BALB/C mice. PubMed Central. Retrieved from [Link]
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ResearchGate. (2015). (PDF) Chlorinated phenol-induced physiological antibiotic resistance in Pseudomonas aeruginosa. Retrieved from [Link]
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Selleck Chemicals. (n.d.). NF-κB Inhibition. Retrieved from [Link]
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Khan, K. M., et al. (2022). Anti-Inflammatory, Analgesic and Antioxidant Potential of New (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and Their Corresponding Carboxylic Acids through In Vitro, In Silico and In Vivo Studies. Molecules, 27(15), 4933. Retrieved from [Link]
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Wang, L., et al. (2019). Design, synthesis and anti-inflammatory evaluation of 3-amide benzoic acid derivatives as novel P2Y14 receptor antagonists. European Journal of Medicinal Chemistry, 181, 111564. Retrieved from [Link]
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Oxford Academic. (2015). Chlorinated phenol-induced physiological antibiotic resistance in Pseudomonas aeruginosa. FEMS Microbiology Letters. Retrieved from [Link]
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ResearchGate. (n.d.). Structural formulas of selected benzoic acid derivatives. Retrieved from [Link]
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ResearchGate. (n.d.). (A) IC50 values for anticancer activity of compounds 6, 7a–7j and CA4.... Retrieved from [Link]
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Bio-Connect. (n.d.). NF-kB Signaling Pathway products from Selleck Chemicals. Retrieved from [Link]
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ResearchGate. (n.d.). In vitro cytotoxic activities (IC50 µM) of the tested compounds (2–13) and reference drug Doxorubicin. Retrieved from [Link]
-
Frontiers. (n.d.). Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria. Retrieved from [Link]
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Kunnumakkara, A. B., et al. (2017). Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy. Current Medicinal Chemistry, 24(1), 1-25. Retrieved from [Link]
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L-Estrada, V., et al. (2001). Electronic determinants of the anti-inflammatory action of benzoic and salicylic acids. International Journal of Quantum Chemistry, 84(4), 441-450. Retrieved from [Link]
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Popa, C. V., et al. (2023). Future Antimicrobials: Natural and Functionalized Phenolics. Antibiotics, 12(2), 234. Retrieved from [Link]
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ResearchGate. (n.d.). Antimicrobial activity (MIC values in mg/mL) of compounds. Retrieved from [Link]
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ResearchGate. (n.d.). The IC 50 values of anti-inflammatory activity, DPPH radical scavenging.... Retrieved from [Link]
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ResearchGate. (n.d.). IC 50 values of samples showing anticancer activity against different cancer cell lines studied. Retrieved from [Link]
- Google Patents. (n.d.). 2,3-Dichloro-4-hydroxy-benzoic acid and process for preparation thereof.
- Google Patents. (n.d.). Process for preparation of 3,6-dichloro-2-methoxybenzoic acid (dicamba).
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MDPI. (2015). Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. Retrieved from [Link]
- Google Patents. (n.d.). Synthetic method of 4-amino-5-chloro-2-methoxyl benzoic acid.
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Sanga, A., et al. (2017). Comparison of Drug Inhibitory Effects (IC50) in Monolayer and Spheroid Cultures. Computational and Mathematical Methods in Medicine. Retrieved from [Link]
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Repetto, G., et al. (2019). How reliable are in vitro IC50 values? Values vary with cytotoxicity assays in human glioblastoma cells. Toxicology Letters, 301, 1-7. Retrieved from [Link]
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PrepChem. (n.d.). Synthesis of 2,3-dichloro-5,6-dicyano-hydroquinone. Retrieved from [Link]
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Application Notes and Protocols for 2,3-Dichloro-4-hydroxy-5-methoxybenzoic Acid in Material Science
Introduction: Unlocking the Potential of a Multifunctional Aromatic Building Block
2,3-Dichloro-4-hydroxy-5-methoxybenzoic acid is a highly functionalized aromatic molecule poised for exploration in advanced material science applications. Its unique substitution pattern, featuring a carboxylic acid, a phenolic hydroxyl group, a methoxy group, and two chlorine atoms, offers a versatile platform for the design of novel polymers and functional materials. The strategic placement of these groups suggests potential utility in several high-performance areas, including specialty polyesters, flame-retardant systems, and modified epoxy resins.
This document serves as a technical guide for researchers, scientists, and professionals in material and drug development. It provides a theoretical framework and detailed, plausible experimental protocols for leveraging the distinct chemical characteristics of this compound. While direct literature on the material science applications of this specific molecule is nascent, the protocols herein are grounded in established principles of polymer chemistry and material functionalization, drawing analogies from structurally related compounds.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided below. These properties are essential for understanding its reactivity and processing characteristics.
| Property | Value | Source |
| Molecular Formula | C₈H₆Cl₂O₄ | - |
| Molecular Weight | 237.04 g/mol | - |
| Appearance | Off-white to pale yellow crystalline powder (predicted) | - |
| Melting Point | Not established; likely >200 °C | - |
| Key Functional Groups | Carboxylic Acid (-COOH), Phenolic Hydroxyl (-OH), Methoxy (-OCH₃), Dichloro-substituted Aryl | - |
Application I: Monomer for High-Performance Aromatic Polyesters
The presence of both a carboxylic acid and a hydroxyl group makes this compound a prime candidate for the synthesis of wholly aromatic polyesters (polyhydroxybenzoates). Such polymers are known for their high thermal stability, chemical resistance, and mechanical strength. The chlorine and methoxy substituents can impart unique properties such as flame retardancy and altered solubility.
Scientific Rationale
Aromatic polyesters are typically synthesized via the polycondensation of hydroxybenzoic acids. A common and effective method involves the initial acetylation of the phenolic hydroxyl group to form an acetoxy derivative. This in-situ protection prevents undesirable side reactions and facilitates a more controlled polymerization at high temperatures, proceeding through an acidolysis mechanism where acetic acid is eliminated. Vanillic acid, which shares the 4-hydroxy-3-methoxybenzoic acid core, is a known bio-monomer for producing thermotropic copolyesters, underscoring the feasibility of this approach[1].
Experimental Workflow: Synthesis of Poly(2,3-dichloro-5-methoxy-1,4-phenylene carboxylate)
Caption: Workflow for polyester synthesis.
Detailed Protocol: Melt Polycondensation
-
Acetylation of the Monomer:
-
In a three-neck round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a condenser, add this compound (1.0 eq).
-
Add a slight excess of acetic anhydride (e.g., 1.1-1.2 eq).
-
Heat the mixture under a gentle flow of nitrogen to approximately 140°C and maintain for 2-3 hours to ensure complete acetylation. The formation of 4-acetoxy-2,3-dichloro-5-methoxybenzoic acid can be monitored by techniques like Thin Layer Chromatography (TLC) or FTIR spectroscopy (disappearance of the phenolic -OH peak).
-
-
Polycondensation:
-
Increase the temperature of the reaction mixture gradually. A typical temperature profile would be 220°C for 30 minutes, then 250°C for 1 hour, and finally 280°C.
-
During this heating process, acetic acid, the byproduct of the condensation, will distill off.
-
Once the evolution of acetic acid subsides, apply a high vacuum (e.g., <1 Torr) to the system for 1-2 hours to remove the remaining byproduct and drive the polymerization towards a high molecular weight. The viscosity of the melt will increase significantly.
-
-
Isolation and Purification:
-
Cool the reactor to room temperature under a nitrogen atmosphere. The resulting solid polymer can be brittle.
-
Dissolve the crude polymer in a suitable high-boiling polar aprotic solvent, such as N,N-Dimethylacetamide (DMAc) or N-Methyl-2-pyrrolidone (NMP).
-
Precipitate the polymer by slowly pouring the solution into a non-solvent like methanol with vigorous stirring.
-
Collect the precipitated polymer by filtration, wash thoroughly with methanol, and dry in a vacuum oven at 80-100°C until a constant weight is achieved.
-
Application II: Halogenated Flame Retardant Additive
The presence of two chlorine atoms on the aromatic ring suggests that this compound could function as a flame retardant. Halogenated compounds are known to interfere with the radical chain reactions that occur during combustion in the gas phase, thereby quenching the flame.
Scientific Rationale
Chlorinated and brominated compounds are effective flame retardants for a wide range of polymers, including polyurethanes and polyolefins.[2][3] When the polymer is heated, the C-Cl bonds can cleave, releasing chlorine radicals. These radicals are highly effective at scavenging the high-energy H• and OH• radicals that propagate the combustion process, replacing them with less reactive Cl• radicals and inhibiting the fire.[4][5] The aromatic nature of the molecule can also promote char formation, which acts as a physical barrier on the polymer surface, insulating the underlying material from heat and oxygen.
Experimental Workflow: Incorporation and Flammability Testing
Caption: Workflow for flame retardancy evaluation.
Detailed Protocol: Evaluation in Polypropylene
-
Compounding:
-
Dry the base polymer (e.g., polypropylene, PP) and the this compound additive in a vacuum oven to remove any moisture.
-
Prepare blends of PP with varying concentrations of the additive (e.g., 5, 10, 15, 20 wt%). A control sample with 0 wt% additive should also be prepared.
-
Melt-blend the components using a twin-screw extruder. The temperature profile should be set according to the processing window of PP (e.g., 180-220°C).
-
-
Specimen Preparation:
-
Pelletize the extruded strands.
-
Use an injection molding machine to prepare standardized test specimens from the pellets as required by the specific flammability tests (e.g., bars for UL 94 and LOI, plaques for cone calorimetry).
-
-
Flammability Testing:
-
UL 94 Vertical Burn Test: Conduct this test to classify the material's response to a small flame. The classifications (V-0, V-1, V-2) are based on the time to extinguish, the occurrence of flaming drips, and the afterglow time.
-
Limiting Oxygen Index (LOI, ASTM D2863): Determine the minimum concentration of oxygen in an oxygen/nitrogen mixture that is required to sustain combustion of the sample. A higher LOI value indicates better flame retardancy.
-
Cone Calorimetry (ASTM E1354): This test provides quantitative data on heat release rate (HRR), peak HRR, total heat released (THR), and smoke production. A significant reduction in these parameters indicates effective flame retardant action.
-
Expected Data Summary
| Additive Loading (wt%) | UL 94 Rating | LOI (%) | Peak HRR (kW/m²) |
| 0 | No Rating | ~18 | High |
| 5 | V-2 (predicted) | Increased | Reduced |
| 10 | V-1/V-0 (predicted) | Higher | Significantly Reduced |
| 15 | V-0 (predicted) | Highest | Lowest |
Application III: Functional Modifier for Epoxy Resins
The carboxylic acid group of this compound can react with the oxirane rings of epoxy resins, making it a potential curing agent or modifier. Its incorporation into an epoxy network could enhance thermal stability, chemical resistance, and impart flame retardant properties.
Scientific Rationale
Carboxylic acids and their anhydrides are well-known curing agents for epoxy resins.[6] The reaction proceeds through the esterification of the epoxy group.[7] By using this compound as a co-curing agent alongside a traditional amine hardener, the functionalized aromatic core can be covalently integrated into the crosslinked polymer network. This approach allows for the tailoring of the final material's properties. The rigid aromatic structure is expected to increase the glass transition temperature (Tg), while the chlorine atoms can contribute to flame retardancy.
Detailed Protocol: Curing of a Bisphenol A Diglycidyl Ether (DGEBA) Resin
-
Formulation:
-
In a suitable container, heat a standard DGEBA-based epoxy resin (e.g., EPON 828) to reduce its viscosity (e.g., 60-70°C).
-
Dissolve the desired amount of this compound into the warm resin with stirring until a homogeneous mixture is obtained. The amount should be calculated based on the desired stoichiometric ratio with the epoxy groups.
-
Add a primary amine curing agent (e.g., triethylenetetramine, TETA) to the mixture. The total amount of curing agents (acid + amine) should be stoichiometrically balanced with the epoxy equivalent weight of the resin.
-
-
Curing:
-
Thoroughly mix all components for several minutes, then degas the mixture in a vacuum chamber to remove entrapped air bubbles.
-
Pour the formulation into a pre-heated mold.
-
Cure the resin using a suitable temperature schedule. A typical schedule might be 80°C for 2 hours followed by a post-cure at 150°C for another 2-3 hours to ensure complete reaction.
-
-
Characterization:
-
Thermal Analysis: Use Differential Scanning Calorimetry (DSC) to determine the glass transition temperature (Tg) of the cured material. A higher Tg compared to the control (cured with amine only) would indicate successful modification. Thermogravimetric Analysis (TGA) can be used to assess thermal stability and char yield.
-
Mechanical Testing: Perform tensile or flexural tests (ASTM D638 or D790) to evaluate the effect of the modifier on the mechanical properties of the epoxy network.
-
References
-
Fully Aromatic Thermotropic Copolyesters Based on Vanillic, Hydroxybenzoic, and Hydroxybiphenylcarboxylic Acids. (n.d.). National Center for Biotechnology Information. [Link]
-
Preparation and Characterization of some Azo Phenolic Chlorinated Compounds and their Application as Flame Retardant with Polyurethane. (n.d.). Advanced Journal of Chemistry, Section A. [Link]
-
Elevating Fire Retardancy through Chlorinated Paraffins. (n.d.). Suntek Group. [Link]
-
Sustainable Routes to Non-Halogenated Flame Retardants Based on Phenolic Monomers. (n.d.). Toxics Use Reduction Institute. [Link]
-
The Applications of Flame Retardants; Types and Characteristics for Polymeric and Allied Materials. (n.d.). Chemistry Research Journal. [Link]
-
The epoxy resin system: function and role of curing agents. (2022). KAUST Repository. [Link]
-
Study of Epoxy Compounds. VII.1,2 Base-Catalyzed Reaction of Substituted Phenyl Glycidyl Ethers with Benzoic Acid. (1961). ACS Publications. [Link]
Sources
- 1. Fully Aromatic Thermotropic Copolyesters Based on Vanillic, Hydroxybenzoic, and Hydroxybiphenylcarboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ajchem-a.com [ajchem-a.com]
- 3. thesuntek.com [thesuntek.com]
- 4. turi.org [turi.org]
- 5. chemrj.org [chemrj.org]
- 6. DSpace [repository.kaust.edu.sa]
- 7. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Purification of 2,3-Dichloro-4-hydroxy-5-methoxybenzoic acid
Welcome to the technical support guide for the purification of 2,3-Dichloro-4-hydroxy-5-methoxybenzoic acid. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this compound and require robust methods to achieve high purity. As a substituted aromatic carboxylic acid, this molecule presents unique challenges and opportunities for purification. This guide provides in-depth, field-proven insights into troubleshooting common issues and implementing effective purification protocols.
Frequently Asked Questions (FAQs)
This section addresses common preliminary questions encountered during the purification of this compound and related compounds.
Q1: What are the most probable impurities in a crude sample of this compound?
A1: Impurities are almost always a product of the synthetic route. While the specific impurities depend on the exact precursors and reaction conditions, they typically fall into several classes:
-
Unreacted Starting Materials: Residual precursors from which the target molecule was synthesized.
-
Regioisomers: Isomers formed from reactions (like chlorination or nitration in precursor steps) occurring at different positions on the aromatic ring.[1] For instance, isomers with different chlorine substitution patterns could be present.
-
Byproducts from Side Reactions: This can include products of over-chlorination, incomplete hydrolysis of an ester or nitrile precursor, or oxidation byproducts.[1]
-
Inorganic Salts: Salts like sodium chloride or sulfates may be present, depending on the reagents and work-up procedures used.[2]
Q2: How should I select the primary purification technique for my crude sample?
A2: The optimal technique depends on the physical state of your crude product and the nature of the impurities. For a solid compound like this compound, recrystallization is often the most effective and scalable first choice.[2] Acid-base extraction is excellent for removing neutral or basic impurities.[3] For very complex mixtures or to isolate minor components, column chromatography is the most powerful tool.[2]
The following decision workflow can guide your choice:
Caption: Decision workflow for selecting a purification method.
Q3: My compound streaks severely on a silica gel TLC plate. What should I do?
A3: This is a classic issue for carboxylic acids on silica gel.[2] The acidic proton of your carboxyl group interacts strongly with the slightly acidic silica gel surface, leading to a mix of protonated and deprotonated forms that travel at different rates, causing tailing or streaking. To fix this, add a small amount (0.5-1%) of a volatile acid, like acetic acid or formic acid, to your eluting solvent system. This ensures the compound remains fully protonated and elutes as a single, sharp spot.[2]
Q4: After purification, my product is a sticky gum instead of a solid. How can I induce crystallization?
A4: An oily or gummy consistency often indicates the presence of residual solvent or impurities that inhibit crystal lattice formation.
-
Solvent Removal: First, ensure all solvent is removed under a high vacuum, possibly with gentle heating.
-
Trituration: Try adding a non-polar solvent in which your compound is poorly soluble (e.g., hexanes, diethyl ether). Stir or sonicate the mixture. This can wash away soluble impurities and often induces the product to solidify.
-
Scratching: Use a glass rod to scratch the inside of the flask below the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seed Crystals: If you have a tiny amount of pure, solid material, add a single seed crystal to the supersaturated solution to initiate crystallization.
Troubleshooting Guides
Issue 1: Low Purity or Yield After Recrystallization
| Possible Cause | Underlying Reason & Solution |
| Inappropriate Solvent Choice | Reason: The ideal solvent should dissolve the compound poorly at room temperature but completely at its boiling point, while impurities remain either fully soluble or insoluble at all temperatures. Solution: Systematically test solvents. A good starting point for this molecule would be aqueous ethanol, toluene, or ethyl acetate/heptane mixtures.[4][5] Dissolve a small amount of crude material in a few drops of a hot solvent and allow it to cool slowly. The best solvent will produce a high yield of crystalline material. |
| Premature Crystallization | Reason: If the solution cools too quickly during hot filtration (to remove insoluble impurities), the product will crash out on the filter paper along with the impurities. Solution: Use a heated filtration setup. Pre-heat the funnel and receiving flask in an oven, and pour a small amount of the hot, pure solvent through the filter paper immediately before filtering your solution to keep it warm.[2] |
| Co-precipitation of Impurities | Reason: If an impurity has very similar solubility properties to the desired compound, it may crystallize out alongside it. Solution: A second recrystallization may be necessary. If the problem persists, the impurity likely needs to be removed by a different mechanism. Perform an acid-base extraction first to remove neutral impurities, then recrystallize the purified acid.[2] |
Issue 2: Poor Separation or Low Recovery in Column Chromatography
| Possible Cause | Underlying Reason & Solution |
| Compound Streaking on Column | Reason: This is the same issue as seen on TLC plates—strong interaction between the carboxylic acid and the silica stationary phase. Solution: Add 0.5-1% acetic or formic acid to the mobile phase. This will suppress the deprotonation of your compound, leading to sharper bands and better separation.[2] |
| Compound is "Stuck" on the Column | Reason: The compound is highly polar and adsorbs too strongly to the silica gel, even with polar eluents like ethyl acetate. Solution: Increase the polarity of the mobile phase further by adding methanol to your eluent system (e.g., a gradient of 0-10% methanol in dichloromethane). The methanol is a highly polar solvent that will effectively compete for binding sites on the silica and elute your compound. |
| Co-elution of Impurities | Reason: An impurity has a polarity very similar to the target compound, making separation difficult. Solution: Switch to a different stationary phase. If you are using normal-phase (silica gel), consider reversed-phase (C18) chromatography, which separates compounds based on hydrophobicity rather than polarity.[6] This often provides a completely different elution order and can resolve closely related compounds. |
Detailed Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction
This technique is highly effective at separating acidic compounds from any neutral or basic impurities.
-
Dissolution: Dissolve the crude this compound in an organic solvent like ethyl acetate or diethyl ether in a separatory funnel.
-
Extraction: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[2] Stopper the funnel and invert it gently several times, venting frequently to release the pressure from the CO₂ gas that is generated. Vigorous shaking can lead to emulsions.[2]
-
Separation: Allow the layers to separate. The deprotonated sodium salt of your carboxylic acid will be in the lower aqueous layer, while neutral or basic impurities will remain in the upper organic layer.
-
Repeat & Combine: Drain the lower aqueous layer into a clean flask. Extract the organic layer again with fresh NaHCO₃ solution to ensure complete removal of the acid.[2] Combine all aqueous extracts.
-
Re-acidification: Cool the combined aqueous extracts in an ice bath. Slowly add a strong acid, such as 6M HCl, dropwise while stirring until the solution becomes strongly acidic (test with pH paper). Your purified carboxylic acid should precipitate out as a solid.
-
Isolation: Collect the solid precipitate by vacuum filtration.
-
Washing & Drying: Wash the crystals on the filter paper with a small amount of ice-cold deionized water to remove any residual inorganic salts. Dry the purified product in a vacuum oven or desiccator.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 5. CN103224451A - Method for synthesizing 3,5-dichlorobenzoic acid - Google Patents [patents.google.com]
- 6. merckmillipore.com [merckmillipore.com]
Technical Support Center: Overcoming Low Yield in the Synthesis of 2,3-Dichloro-4-hydroxy-5-methoxybenzoic Acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 2,3-dichloro-4-hydroxy-5-methoxybenzoic acid. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges, particularly low yields, in the synthesis of this valuable compound. As a key intermediate in the development of pharmaceuticals, such as potent diuretic agents like Ethacrynic acid, achieving a high-yield, high-purity synthesis is critical.[1]
This document provides in-depth troubleshooting advice, optimized protocols, and answers to frequently asked questions, grounded in established chemical principles and field-proven insights.
Understanding the Core Synthesis Pathway
The most common and accessible route to this compound begins with the electrophilic aromatic substitution of vanillic acid (4-hydroxy-3-methoxybenzoic acid). The synthesis is primarily a dichlorination reaction. However, the strong activating, ortho-, para- directing nature of the hydroxyl (-OH) and methoxy (-OCH₃) groups on the vanillic acid ring presents a significant challenge in controlling the regioselectivity of the chlorination, which is often the primary source of low yields.
Caption: General synthesis pathway for this compound from vanillic acid.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental problems in a question-and-answer format, focusing on the causality behind the issues and providing actionable solutions.
Q1: My overall yield is consistently below 30%. What are the most likely causes?
A low overall yield is the most common complaint and typically stems from a combination of three factors: incomplete reactions, formation of undesired side products, and losses during the work-up and purification stages.
-
Cause A: Incomplete Chlorination
-
Explanation: An insufficient amount of the chlorinating agent will leave a significant portion of the starting material, vanillic acid, unreacted. It can also lead to a higher proportion of mono-chlorinated intermediates.
-
Solution: Carefully control the stoichiometry. While a 2.0 molar equivalent of the chlorinating agent is theoretically required, a slight excess is often necessary to drive the reaction to completion. However, a large excess can promote the formation of byproducts. We recommend starting with 2.2-2.5 molar equivalents of sulfuryl chloride (SO₂Cl₂) and monitoring the reaction's progress.
-
-
Cause B: Poor Regioselectivity and Side Reactions
-
Explanation: The hydroxyl and methoxy groups activate the ring for electrophilic attack at the C2, C5, and C6 positions. While the desired product results from chlorination at C2 and substitution at C5 (pushing the methoxy group to C5), competing reactions can lead to a mixture of isomers, primarily the 2,5- and 2,6-dichloro- derivatives.[2] High reaction temperatures exacerbate this issue by providing the activation energy needed to overcome the small energy differences between the transition states leading to different isomers.
-
Solution: Strict temperature control is paramount. The reaction should be performed at low temperatures, typically between 0 °C and 5 °C, to enhance selectivity. The dropwise addition of the chlorinating agent over an extended period allows for better dissipation of heat and maintains a low instantaneous concentration of the electrophile, favoring the thermodynamically preferred product.
-
Caption: Potential isomeric byproducts formed during the chlorination of vanillic acid.
-
Cause C: Product Loss During Work-up
-
Explanation: The product is a phenolic acid, meaning it has both acidic (carboxylic acid, phenol) and organic character. During aqueous work-up, it can be lost to the aqueous phase if the pH is not sufficiently acidic to ensure full protonation of the carboxylate and phenolate groups.
-
Solution: After quenching the reaction, ensure the aqueous solution is acidified to a pH of 1-2 with concentrated HCl before extraction. This suppresses the ionization of both the carboxylic acid and the phenolic hydroxyl group, maximizing its partitioning into the organic solvent (e.g., ethyl acetate).
-
Q2: My crude product is an oily mixture that is difficult to crystallize. How can I improve its quality?
An oily or intractable crude product is almost always indicative of a high concentration of impurities, particularly isomeric byproducts and unreacted starting materials.
-
Explanation: The various dichloro-isomers and the starting vanillic acid have similar polarities and structural features, which can lead to the formation of a eutectic mixture or inhibit the crystallization of the desired product.
-
Solution 1: Optimize Reaction Conditions: The first step is to address the root cause by improving the regioselectivity of the chlorination as described in Q1. A cleaner crude reaction mixture is significantly easier to purify.
-
Solution 2: Implement an Effective Purification Protocol:
-
Recrystallization: This is the most effective method for purification. The key is finding a suitable solvent system. A mixture of ethanol and water, or acetic acid and water, often works well. The goal is to find a system where the desired product is soluble at high temperatures but sparingly soluble at low temperatures, while the impurities remain in the mother liquor.
-
Column Chromatography: If recrystallization fails to provide the required purity, silica gel column chromatography can be used. A gradient elution with a solvent system like hexane-ethyl acetate with a small amount of acetic acid can effectively separate the isomers.[3]
-
Optimized Experimental Protocols
The following protocols are provided as a robust starting point. Researchers should always perform initial experiments on a small scale.
Protocol 1: Optimized Dichlorination of Vanillic Acid
This protocol is designed to maximize regioselectivity and yield.
| Parameter | Value/Instruction | Rationale |
| Starting Material | Vanillic Acid (1.0 eq) | Readily available and cost-effective precursor. |
| Chlorinating Agent | Sulfuryl Chloride (SO₂Cl₂) (2.2 eq) | Provides better control and is easier to handle than Cl₂ gas. |
| Solvent | Glacial Acetic Acid | Acts as both a solvent and a catalyst for the reaction. |
| Reaction Temp. | 0-5 °C | Critical for controlling regioselectivity and minimizing byproducts. |
| Addition Rate | Slow, dropwise addition over 1-2 hours | Prevents temperature spikes and maintains low electrophile concentration. |
| Monitoring | TLC (e.g., 7:3 Hexane:EtOAc + 1% Acetic Acid) | Allows tracking of starting material consumption. |
| Work-up | Quench with ice water, acidify to pH 1-2, extract with Ethyl Acetate | Ensures complete precipitation and extraction of the product. |
Step-by-Step Methodology:
-
Setup: Equip a three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a thermometer. Place the flask in an ice-salt bath.
-
Dissolution: Dissolve vanillic acid (1.0 eq) in glacial acetic acid. Cool the solution to 0 °C.
-
Chlorination: Add sulfuryl chloride (2.2 eq) to the dropping funnel. Add the SO₂Cl₂ dropwise to the stirred vanillic acid solution, ensuring the internal temperature does not exceed 5 °C.
-
Reaction: After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 2-3 hours. Monitor the disappearance of the starting material by TLC.
-
Quenching: Slowly pour the reaction mixture into a beaker containing crushed ice with vigorous stirring. A precipitate should form.
-
Isolation & Extraction: Allow the ice to melt completely. Acidify the slurry to pH 1-2 using concentrated HCl. Collect the crude solid by vacuum filtration. Extract the filtrate with ethyl acetate (3x) to recover any dissolved product.
-
Drying: Combine the filtered solid with the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: Place a small amount of the crude product in a test tube and test solvent systems. A good starting point is an 80:20 mixture of water and ethanol.
-
Dissolution: Transfer the crude product to an Erlenmeyer flask. Add the minimum amount of the hot recrystallization solvent required to fully dissolve the solid.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once crystals begin to form, the flask can be moved to an ice bath to maximize crystal formation.
-
Collection: Collect the purified crystals by vacuum filtration, washing with a small amount of the cold solvent.
-
Drying: Dry the crystals in a vacuum oven to a constant weight. Assess purity by HPLC and NMR.[2]
Frequently Asked Questions (FAQs)
-
Q: Are there any alternative synthetic routes?
-
A: Yes, an alternative route involves the carboxylation of 2,3-dichlorophenol using carbon tetrachloride under Reimer-Tiemann conditions. This method has been reported to achieve yields of around 70% for the carboxylation step, offering a viable alternative if the starting dichlorophenol is readily available.[4]
-
-
Q: How can I effectively monitor the reaction's progress?
-
A: High-Performance Liquid Chromatography (HPLC) is the most accurate method for monitoring the reaction. A reverse-phase C18 column with a mobile phase of acidified water and methanol or acetonitrile can be used to resolve the starting material, intermediates, and final product.[5] For a quicker, more qualitative assessment, Thin-Layer Chromatography (TLC) on silica plates is effective.
-
-
Q: What are the primary safety considerations for this synthesis?
-
A: Sulfuryl chloride is highly corrosive and reacts violently with water. It must be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Glacial acetic acid and concentrated hydrochloric acid are also corrosive. Always add reagents slowly and control the reaction temperature to prevent runaway reactions.
-
Caption: Troubleshooting flowchart for diagnosing and solving low-yield issues.
References
-
Synthesis of 2-(3,4-Dichloro-5-methoxyphenyl)ethanol . PrepChem.com. [Link]
- US Patent 4092352A: 2,3-Dichloro-4-hydroxy-benzoic acid and process for preparation thereof.
-
Recent Advances in the Synthesis and Applications of m-Aryloxy Phenols . PubMed Central. [Link]
- CN102964225A - Preparation method of 2, 3-dichloroanisole.
-
Supporting Information - General experimental details . CDC Stacks. [Link]
-
Design and Synthesis of (2,3-dichloro-4-(3-(substituted Phenyl)acryloyl) phenoxy) Substituted Carboxylic Acid as Potent Glutathione-s-transferase Inhibitors... . PubMed. [Link]
-
Synthesis of 2,3-dichloro-4-methoxy-thiophenol . PrepChem.com. [Link]
- CN105237422A - Synthetic method of 4-amino-5-chloro-2-methoxyl benzoic acid.
-
Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid . MDPI. [Link]
Sources
- 1. Design and Synthesis of (2,3-dichloro-4-(3-(substituted Phenyl)acryloyl) phenoxy) Substituted Carboxylic Acid as Potent Glutathione-s-transferase Inhibitors, Anti-breast-cancer Agents and Enhancing Therapeutic Efficacy of Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. US4092352A - 2,3-Dichloro-4-hydroxy-benzoic acid and process for preparation thereof - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis of 2,3-Dichloro-4-hydroxy-5-methoxybenzoic Acid
Introduction
Welcome to the technical support guide for the synthesis of 2,3-Dichloro-4-hydroxy-5-methoxybenzoic acid. This molecule is a highly substituted aromatic compound whose structural complexity makes it a valuable building block in medicinal chemistry and materials science. However, its synthesis is often plagued by challenges related to selectivity and stability. The presence of multiple activating and deactivating groups on the benzene ring—a hydroxyl, a methoxy, and a carboxylic acid—creates a complex electronic environment that can lead to several side reactions during electrophilic chlorination.
This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you navigate the common pitfalls associated with this synthesis, ensuring higher yields and purity.
Overview of the Synthetic Pathway
The most direct and common laboratory-scale synthesis of this compound involves the electrophilic dichlorination of a suitable precursor. Vanillic acid (4-hydroxy-3-methoxybenzoic acid) is the logical and most widely used starting material due to its commercial availability and structural similarity.[1][2]
The reaction proceeds via an electrophilic aromatic substitution mechanism. The hydroxyl (-OH) and methoxy (-OCH₃) groups are strongly activating and ortho-, para-directing, while the carboxylic acid (-COOH) group is deactivating and meta-directing. This confluence of directing effects makes achieving high regioselectivity for the 2,3-dichloro isomer a significant challenge.
General Synthesis Workflow
The following diagram outlines the typical workflow for the synthesis and purification of the target compound.
Caption: General workflow for synthesis and analysis.
Troubleshooting Guide: Side Reactions & Solutions
This section addresses specific issues encountered during the synthesis in a question-and-answer format, focusing on the causality behind the problems and providing actionable solutions.
Q1: My final product is a mixture of chlorinated isomers and unreacted starting material. How can I improve the yield of the desired 2,3-dichloro isomer?
Answer: This is the most common problem and stems from poor regioselectivity. The powerful activating effects of the -OH and -OCH₃ groups can lead to a mixture of mono-chlorinated (2-chloro, 5-chloro), di-chlorinated (2,3-dichloro, 2,5-dichloro, 5,6-dichloro), and even tri-chlorinated products.
Causality & Mechanism: The positions ortho and para to the hydroxyl and methoxy groups are highly activated. While the C5 position is sterically unhindered and electronically activated, achieving dichlorination at the more sterically hindered C2 and C3 positions requires carefully controlled conditions. Using overly aggressive chlorinating agents or high temperatures will favor the formation of multiple isomers.
Solutions:
| Parameter | Recommendation | Rationale |
| Chlorinating Agent | Use sulfuryl chloride (SO₂Cl₂) or N-Chlorosuccinimide (NCS) instead of chlorine gas (Cl₂).[3][4] | SO₂Cl₂ and NCS are milder and more selective chlorinating agents than Cl₂ gas, reducing the rate of over-chlorination. They are also easier and safer to handle in a laboratory setting. |
| Stoichiometry | Carefully control the stoichiometry. Use 2.0 to 2.2 equivalents of the chlorinating agent. | Using a slight excess ensures the reaction goes to completion for dichlorination, but a large excess will promote the formation of the tri-chloro byproduct. |
| Temperature | Maintain a low reaction temperature, typically between 0°C and 10°C, during the addition of the chlorinating agent. | Lower temperatures slow down the reaction rate, increasing selectivity and preventing runaway reactions that lead to over-chlorination and degradation. |
| Solvent | Use an inert solvent such as dichloromethane (DCM), chloroform, or acetic acid.[5] | These solvents help to control the reaction temperature and solubilize the reactants. Acetic acid can also serve as a catalyst in some cases. |
| Addition Rate | Add the chlorinating agent dropwise over an extended period (e.g., 1-2 hours). | Slow addition maintains a low concentration of the electrophile in the reaction mixture at any given time, which favors the desired kinetic product and minimizes side reactions. |
Q2: I'm observing a significant byproduct that is more polar than my desired product. My mass spectrometry data suggests a loss of a methyl group. What is happening?
Answer: You are likely experiencing ether cleavage, also known as demethylation, of the methoxy group. This side reaction converts the -OCH₃ group at C5 into a hydroxyl group (-OH), resulting in the formation of a 2,3-dichloro-4,5-dihydroxybenzoic acid impurity.
Causality & Mechanism: Aromatic ether bonds can be cleaved by strong Lewis acids or protic acids.[6][7] During chlorination, particularly with reagents like sulfuryl chloride or in the presence of trace metal impurities that can form Lewis acids (e.g., FeCl₃), the oxygen of the methoxy group can be protonated or coordinated. This makes the methyl carbon susceptible to nucleophilic attack (e.g., by a chloride ion), cleaving the C-O bond.[8] This process is often accelerated at elevated temperatures.
Solutions:
-
Avoid Lewis Acid Catalysts: Do not use Lewis acid catalysts like AlCl₃ or FeCl₃, which are common in other electrophilic aromatic substitutions but are known to aggressively cleave aromatic ethers.[9]
-
Control Temperature: Strictly maintain low reaction temperatures (below 10°C). Ether cleavage is highly temperature-dependent.[6]
-
Use High-Purity Reagents: Ensure your starting materials and solvents are free from metal impurities that could catalyze demethylation.
-
Minimize Reaction Time: Once the reaction has reached completion (as monitored by TLC or HPLC), proceed with the work-up immediately to avoid prolonged exposure of the product to acidic conditions.
Q3: My reaction mixture turns dark brown or black, and my final yield is very low. What is causing this degradation?
Answer: A dark reaction color is a strong indicator of oxidation and decomposition. The phenolic hydroxyl group in your starting material and product is highly susceptible to oxidation, especially under chlorinating conditions.
Causality & Mechanism: Chlorinating agents are inherently oxidative.[10] The electron-rich phenol ring can be oxidized to form quinone-type structures, which are often highly colored.[11] These quinones can then polymerize or undergo further reactions, leading to insoluble, tar-like materials and a significant loss of the desired product.
Solutions:
-
Protect the Phenolic Group: A robust but more synthetically intensive solution is to protect the phenolic hydroxyl group as an ester (e.g., acetate) or ether before chlorination and deprotect it afterward. This adds two steps to the synthesis but can dramatically improve the yield by preventing oxidation.
-
Use an Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric oxygen, which can contribute to oxidative side reactions.
-
Milder Chlorinating Agent: As mentioned in Q1, using a milder agent like NCS can reduce the extent of oxidative degradation compared to harsher reagents like Cl₂.[3]
-
Purification: If a small amount of colored impurity is formed, it can often be removed by treating the crude product solution with activated carbon during work-up.
Reaction Pathways: Desired Product vs. Side Products
The following diagram illustrates the primary reaction and the key competing side reactions discussed above.
Caption: Competing reaction pathways in the chlorination of vanillic acid.
Frequently Asked Questions (FAQs)
Q: What is the best analytical method to monitor the reaction progress and final purity? A: High-Performance Liquid Chromatography (HPLC) with a UV detector is ideal for monitoring the disappearance of the starting material and the appearance of the product and byproducts. For final product characterization, ¹H NMR and ¹³C NMR spectroscopy are essential to confirm the substitution pattern, and Mass Spectrometry (MS) will confirm the molecular weight and dichlorination. Melting point determination is a good, quick indicator of purity.[12]
Q: Are there any specific safety precautions I should take? A: Yes. Chlorinating agents like sulfuryl chloride and chlorine gas are highly corrosive, toxic, and react violently with water. All manipulations should be performed in a well-ventilated chemical fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. The reaction is also exothermic and requires careful temperature control to prevent it from becoming uncontrollable.
Q: Can I use a different starting material? A: While vanillic acid is the most common precursor, you could theoretically start from vanillin (the corresponding aldehyde). However, this would require an additional oxidation step to convert the aldehyde group to a carboxylic acid after the chlorination step.[13] This adds complexity and potential for more side reactions during the oxidation.
Experimental Protocols
Protocol 1: Optimized Synthesis of this compound
This protocol is optimized for selectivity and yield by controlling temperature and using a milder chlorinating agent.
-
Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve vanillic acid (1.0 eq) in glacial acetic acid (approx. 10 mL per gram of vanillic acid).
-
Cooling: Cool the flask in an ice-salt bath to 0-5°C.
-
Reagent Addition: Dissolve sulfuryl chloride (SO₂Cl₂) (2.1 eq) in a small amount of glacial acetic acid and add it to the dropping funnel. Add the SO₂Cl₂ solution dropwise to the stirred vanillic acid solution over 1.5 hours, ensuring the internal temperature does not exceed 10°C.
-
Reaction: After the addition is complete, allow the mixture to stir at 5-10°C for an additional 2 hours. Monitor the reaction progress by TLC or HPLC.
-
Work-up: Once the starting material is consumed, slowly pour the reaction mixture into a beaker containing crushed ice and water (approx. 10x the volume of the reaction mixture) with vigorous stirring.
-
Isolation: A precipitate will form. Allow the slurry to stir in the ice bath for 30 minutes to ensure complete precipitation. Collect the crude product by vacuum filtration.[14]
-
Washing: Wash the filter cake thoroughly with cold deionized water until the filtrate is neutral to pH paper.
-
Purification: Recrystallize the crude solid from an appropriate solvent system (e.g., ethanol/water or acetic acid/water) to yield the pure product.
-
Drying: Dry the purified crystals under vacuum at 50-60°C to a constant weight.
Protocol 2: Purification via Recrystallization
-
Transfer the crude, washed solid to an Erlenmeyer flask.
-
Add the minimum amount of hot solvent (e.g., 80% ethanol in water) required to fully dissolve the solid.
-
If colored impurities persist, add a small amount of activated carbon, keep the solution hot for 5-10 minutes, and then perform a hot filtration through celite to remove the carbon.
-
Allow the clear filtrate to cool slowly to room temperature, then place it in an ice bath for at least 1 hour to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold solvent, and dry under vacuum.
References
-
Selective methoxy ether cleavage of 2,6-dimethoxyphenol followed by a selective acylation. PMC, NIH. Available from: [Link]
-
THE CLEAVAGE OF ETHERS. J. Org. Chem.. Available from: [Link]
-
THE OXIDATION OF SUBSTANCES RELATED TO VANILLIN WITH SODIUM CHLORITE AND CHLORINE DIOXIDE. Canadian Science Publishing. Available from: [Link]
-
Cleavage of Aromatic Methyl Ethers by Chloroaluminate Ionic Liquid Reagents. ResearchGate. Available from: [Link]
-
Synthesis of Benzoic Acid. Chem21Labs. Available from: [Link]
-
ether cleavage reactions: Topics. Science.gov. Available from: [Link]
-
Reaction of ortho-methoxybenzoic acid with the water disinfecting agents ozone, chlorine and sodium hypochlorite. ResearchGate. Available from: [Link]
-
Cleavage Of Ethers With Acid. Master Organic Chemistry. Available from: [Link]
-
Producing Benzoic Acid. Save My Exams. Available from: [Link]
-
The Chlorine Derivatives of Vanillin. UNI ScholarWorks. Available from: [Link]
-
17.2: Substituted Benzoic Acids. Chemistry LibreTexts. Available from: [Link]
-
Chlorination of Vanillin and its mechanism. ResearchGate. Available from: [Link]
-
Synthesis and characterization of Benzoic Acid. Chemistry Research Journal. Available from: [Link]
-
THE CHLORINE DERIVATIVES OF VANILLIN AND SOME OF THEIR REACTIONS. Journal of the American Chemical Society. Available from: [Link]
- 2,3-Dichloro-4-hydroxy-benzoic acid and process for preparation thereof. Google Patents.
- Synthetic method of 4-amino-5-chloro-2-methoxyl benzoic acid. Google Patents.
- Novel synthesizing method of 5-chloro valeryl chloride. Google Patents.
-
The twilight zone of Vanillic Acid nitration: how the purity requirements for a pharma-grade intermediate faces off with a well-known reaction. Dipharma. Available from: [Link]
- Production of vanillic acid. Google Patents.
-
Specific removal of chlorine from the ortho-position of halogenated benzoic acids by reductive dechlorination in anaerobic enrichment cultures. PubMed. Available from: [Link]
-
SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NOVEL 3- HYDROXY BENZOIC ACID HYBRID DERIVATIVES [PART II]. Rasayan Journal of Chemistry. Available from: [Link]
- Process to manufacture 4-methoxybenzoic acid from herbal anethole and the use of 4-methoxybenzoic acid in cosmetic and dermatologic products as well as foodstuffs. Google Patents.
-
Synthesis of the ligustrazine-vanillic acid derivative VA-01–VA-20. ResearchGate. Available from: [Link]
-
Biosynthesis of vanillic acid by Ochrobactrum anthropi and its applications. PubMed. Available from: [Link]
-
Substituted Organotin Complexes of 4-Methoxybenzoic Acid for Reduction of Poly(vinyl Chloride) Photodegradation. MDPI. Available from: [Link]
-
Cocrystallization-driven self-assembly with vanillic acid offers a new opportunity for surmounting fast and excessive absorption issues of antifungal drug 5-fluorocytosine: a combined theoretical and experimental research. RSC Publishing. Available from: [Link]
-
CHLORINATION OF BENZOIC ACID. Zenodo. Available from: [Link]
-
Selective Degradation of Technically Relevant Lignin to Vanillic Acid and Protocatechuic Acid. ResearchGate. Available from: [Link]
-
Specific removal of chlorine from the ortho-position of halogenated benzoic acids by reductive dechlorination in anaerobic enrichment cultures. University of Groningen research portal. Available from: [Link]
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- 2. Cocrystallization-driven self-assembly with vanillic acid offers a new opportunity for surmounting fast and excessive absorption issues of antifungal drug 5-fluorocytosine: a combined theoretical and experimental research - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 3. CN105237422A - Synthetic method of 4-amino-5-chloro-2-methoxyl benzoic acid - Google Patents [patents.google.com]
- 4. CN103193615A - Novel synthesizing method of 5-chloro valeryl chloride - Google Patents [patents.google.com]
- 5. scholarworks.uni.edu [scholarworks.uni.edu]
- 6. Selective methoxy ether cleavage of 2,6-dimethoxyphenol followed by a selective acylation - PMC [pmc.ncbi.nlm.nih.gov]
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- 14. chem21labs.com [chem21labs.com]
Technical Support Center: Stabilizing 2,3-Dichloro-4-hydroxy-5-methoxybenzoic Acid Solutions
Welcome to the technical support center for 2,3-Dichloro-4-hydroxy-5-methoxybenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to address common stability challenges encountered when working with solutions of this compound. Our goal is to provide you with the foundational knowledge and practical protocols to ensure the integrity, reproducibility, and accuracy of your experiments.
Section 1: Understanding the Instability of this compound
The stability of this compound in solution is dictated by its key functional groups: a phenolic hydroxyl, a carboxylic acid, and two chlorine atoms on the aromatic ring. Each group presents a potential vulnerability that can be triggered by environmental factors.
-
Phenolic Hydroxyl Group (-OH): This group is highly susceptible to oxidation, particularly under neutral to alkaline conditions (pH > 7).[1] Deprotonation of the phenol to a phenoxide ion dramatically increases its electron density, making it an easy target for atmospheric oxygen. This oxidative process is often the primary cause of solution discoloration (e.g., turning yellow or brown) and is accelerated by light and trace metal ions.
-
Chlorine Substituents (-Cl): Aromatic chlorides can be labile under ultraviolet (UV) light. Photochemical degradation can lead to the cleavage of the carbon-chlorine bond, a process known as dechlorination, which generates reactive radical species and fundamentally alters the molecule's structure and activity.[2][3]
-
Carboxylic Acid Group (-COOH): The solubility of the entire molecule is heavily influenced by the protonation state of this group. In acidic conditions, it is in its neutral, less water-soluble form. In basic conditions, it deprotonates to the highly soluble carboxylate salt.[4] This creates a delicate balance: while high pH improves solubility, it severely compromises stability due to the vulnerability of the phenolic group.[5]
-
Temperature: Elevated temperatures accelerate all chemical degradation pathways, including oxidation and potential decarboxylation.[6][7][8]
Potential Degradation Pathways
The primary degradation routes are oxidation of the phenol to form quinone-like structures and photolytic dechlorination. These processes can occur independently or concurrently, leading to a complex mixture of degradants.
Caption: Key degradation pathways for the target compound.
Section 2: Frequently Asked Questions (FAQs)
Q1: My solution of this compound is turning yellow/brown. What is happening and how can I prevent it?
A1: A yellow or brown discoloration is a classic indicator of oxidation. The phenolic hydroxyl group on your molecule is being oxidized to form colored quinone-type species. This process is significantly accelerated by exposure to oxygen, light, and pH levels above neutral.
Causality: At neutral or alkaline pH, the phenolic group loses its proton to become a phenoxide ion. This ion is much more electron-rich and, therefore, far more susceptible to oxidation by atmospheric oxygen.
Prevention Strategy:
-
pH Control: Prepare your solutions in a slightly acidic buffer (pH 3-5). This keeps the phenolic group protonated and significantly less reactive.[1][5] A simple citrate or acetate buffer is often sufficient.
-
Inert Atmosphere: For maximum stability, especially for long-term storage, degas your solvent by sparging with an inert gas like nitrogen or argon before dissolving the compound. This removes dissolved oxygen.
-
Light Protection: Always store solutions in amber vials or wrap containers in aluminum foil to protect them from light, which can catalyze oxidation and cause photodegradation.[2]
-
Add Antioxidants/Chelators: Consider adding a small amount of an antioxidant like ascorbic acid or a metal chelator like EDTA. EDTA sequesters trace metal ions that can catalyze oxidation reactions.
Q2: My compound is precipitating out of my aqueous solution. What should I do?
A2: Precipitation is typically a solubility issue related to pH. This compound is a weak acid, and its solubility in water is highly pH-dependent.[4]
Causality: In its protonated (acidic) form, the molecule is less polar and has low water solubility. As the pH increases, the carboxylic acid group deprotonates to form a carboxylate salt, which is much more soluble in water. If you prepared a solution at a higher pH and the pH dropped (e.g., due to CO₂ absorption from the air), the compound can crash out.
Solutions:
-
pH Adjustment: The most direct solution is to slightly increase the pH. However, be aware that a pH above 6-7 will increase the risk of oxidative degradation. A pH range of 5-6 is often a good compromise between solubility and stability.
-
Co-Solvents: If your experimental conditions allow, adding a water-miscible organic solvent like ethanol, DMSO, or acetonitrile can significantly increase solubility without requiring a high pH. Start with a small percentage (e.g., 5-10%) and increase as needed.
-
Fresh Preparation: Due to the competing factors of solubility and stability, this compound is often best used in freshly prepared solutions.
Q3: I'm seeing new, unexpected peaks in my HPLC/LC-MS analysis over time. What are they?
A3: The appearance of new peaks is a clear sign of chemical degradation. Given the structure of your compound, these are likely either oxidized byproducts or dechlorinated artifacts.
Likely Identities:
-
Oxidized Products: These would likely have a molecular weight higher than the parent compound (e.g., from dimerization) or show characteristic changes in their UV spectrum.
-
Dechlorinated Products: Mass spectrometry would reveal peaks corresponding to the loss of one or both chlorine atoms (a mass decrease of ~34.5 Da for one Cl or ~69 Da for two). This is a strong indication of photodegradation.[3]
Troubleshooting Steps:
-
Review Storage Conditions: Were the solutions protected from light? Stored at a low temperature? Was the pH controlled?
-
Perform Forced Degradation: To confirm the identity of the degradants, you can perform a forced degradation study. Expose small aliquots of your solution to stress conditions (e.g., strong UV light, high heat, acid/base hydrolysis, H₂O₂) and monitor the formation of the new peaks. This can help you confirm the degradation pathway.
Q4: What are the ideal storage conditions for a stock solution?
A4: Based on the chemical properties, the ideal storage conditions aim to minimize all potential degradation pathways.
Recommended Storage Protocol:
-
Solvent: A non-aqueous solvent like anhydrous DMSO or ethanol is best for a long-term master stock, as it minimizes hydrolysis and oxidation.
-
Temperature: Store at -20°C or -80°C.
-
Atmosphere: Aliquot the stock solution into small, single-use volumes in tightly sealed vials. Before sealing, overlay the solution with an inert gas like argon or nitrogen.
-
Light: Always store in amber vials or a dark freezer box.
For aqueous working solutions, the recommendation is fresh preparation . If short-term storage (1-2 days) is necessary, store at 2-8°C in an acidic buffer (pH 3-5), protected from light.
Section 3: Troubleshooting Guide
| Symptom Observed | Probable Cause(s) | Recommended Corrective Action(s) |
| Solution turns yellow, brown, or pink | Oxidative degradation of the phenolic group. | 1. Lower the solution pH to 3-5 using a buffer. 2. Prepare fresh solution using deoxygenated solvent. 3. Store solution protected from light and air (headspace with N₂/Ar). 4. Add a chelating agent like EDTA (10-100 µM). |
| Precipitate forms in the solution | pH is too low for adequate solubility. | 1. Increase pH cautiously, aiming for a final pH of 5-6. 2. Add a co-solvent (e.g., ethanol, DMSO) if compatible with the downstream application. 3. Gently warm and sonicate the solution to aid redissolution. |
| Loss of parent compound concentration over time (HPLC) | General degradation (Oxidative, Photolytic, or Thermal). | 1. Implement all recommended storage conditions: store frozen (-20°C or below), protected from light, under an inert atmosphere. 2. Aliquot stock solutions to avoid repeated freeze-thaw cycles. 3. For aqueous solutions, prepare fresh before each experiment. |
| Appearance of peaks with M-35 or M-70 in Mass Spec | Photodegradation leading to loss of one or two chlorine atoms. | 1. Strictly protect all solutions and solid material from light at all times. 2. Use amber glassware and/or foil wrapping. 3. Work in a dimly lit area when handling the compound. |
Section 4: Experimental Protocols
Protocol 1: Preparation of a Stabilized Aqueous Working Solution (10 mM)
This protocol is designed to create an aqueous solution suitable for short-term use (up to 48 hours) with enhanced stability.
-
Prepare Buffer: Prepare a 50 mM sodium citrate buffer. Adjust the pH to 4.0 using citric acid or sodium hydroxide.
-
Degas Buffer: Place the required volume of buffer in a flask and sparge with nitrogen gas for 15-20 minutes to remove dissolved oxygen.
-
Weigh Compound: Accurately weigh the required amount of this compound (M.W. = 237.04 g/mol ) in a fume hood.
-
Initial Dissolution (Optional Co-solvent): To aid dissolution, first wet the solid compound with a small volume of a water-miscible solvent like DMSO or ethanol (e.g., 50 µL for a 10 mL final volume).
-
Final Dilution: Slowly add the deoxygenated citrate buffer to the compound while vortexing or stirring. If necessary, gently sonicate the solution in a water bath for 5-10 minutes to ensure complete dissolution.
-
Storage: Transfer the final solution to a sterile, amber glass vial. If the vial is not full, gently flush the headspace with nitrogen before capping tightly. Store at 2-8°C.
Protocol 2: Workflow for Troubleshooting Solution Instability
This workflow provides a logical sequence for diagnosing and resolving stability issues.
Caption: A logical workflow for diagnosing solution stability issues.
References
-
Svenson, A., & Kaj, L. (1989). Photochemical conversion of chlorinated phenolic substances in aquatic media as studied by AOX and Microtox tests. Science of The Total Environment, 78, 89-98. [Link]
- Yadav, V., et al. (2013). A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Derivatives. International Journal of Pharmaceutical Sciences and Drug Research, 5(3), 89-94.
-
Dudonne, S., et al. (2011). Encapsulation of Natural Polyphenolic Compounds; a Review. Pharmaceutics, 3(4), 747–773. [Link]
- Yang, W., & Dionysiou, D. D. (2009). Photolytic degradation of chlorinated phenols in room temperature ionic liquids. Journal of Photochemistry and Photobiology A: Chemistry, 201(2-3), 163-170.
- Nadjia, Z., et al. (2007). Effect of pH on p-hydroxybenzoic acid degradation by Fenton's reagent.
- Sigma-Aldrich. (2025).
- Yang, W., & Dionysiou, D. D. (2009).
-
Rascón, M. P., et al. (2022). Role of the Encapsulation in Bioavailability of Phenolic Compounds. Foods, 11(15), 2246. [Link]
- Natella, F., et al. (1999). Benzoic and cinnamic acid derivatives as antioxidants: structure-activity relation. Journal of Agricultural and Food Chemistry, 47(4), 1453-1459.
-
Friedman, M., & Jürgens, H. S. (2000). Effect of pH on the stability of plant phenolic compounds. Journal of Agricultural and Food Chemistry, 48(6), 2101-2110. [Link]
- Lindquist, N., & Yang, Y. (2011). Degradation of Benzoic Acid and its Derivatives in Subcritical Water.
- Thermo Fisher Scientific. (2009). Safety Data Sheet: 3,5-Dichloro-4-hydroxybenzoic acid.
- Thermo Fisher Scientific. (2025). Safety Data Sheet: 4-Chloro-2-methoxybenzoic acid.
- Lindquist, N., & Yang, Y. (2011).
- BenchChem. (2025).
- Friedman, M., & Jürgens, H. S. (2000). Effect of pH on the Stability of Plant Phenolic Compounds.
- Liu, F., et al. (2023). Development of protein-polyphenol particles to stabilize high internal phase Pickering emulsions by polyphenols' structure. Food Chemistry, 428, 136773.
-
Ghendov-Mosanu, A., et al. (2021). Optimization and Encapsulation of Phenolic Compounds Extracted from Maize Waste by Freeze-Drying, Spray-Drying, and Microwave-Drying Using Maltodextrin. Foods, 10(6), 1398. [Link]
- Velika, B., & Kron, I. (2012). Antioxidant properties of benzoic acid derivatives against superoxide radical. Archives of Applied Science Research, 4(4), 1805-1809.
-
Lindquist, N., & Yang, Y. (2011). Degradation of benzoic acid and its derivatives in subcritical water. PubMed. [Link]
- Cebi, N., et al. (2023).
- Vrchotova, B., et al. (2013). Degradation of 2,4-dichlorobenzoic and 2,5-dichlorobenzoic acid catalyzed by 2-halobenzoate-1,2-dioxygenase.
- Velika, B., & Kron, I. (2012). Antioxidant properties of benzoic acid derivatives against superoxide radical. Semantic Scholar.
- Velika, B., & Kron, I. (2012).
- Tete, D. M., et al. (2023). Computational study on the antioxidant activity of five plant food benzoic acid derivatives: dearomatization and stability of H abstraction radicals. Journal of the South African Chemical Institute, 77, 101-112.
- Koca, A., et al. (2024).
- Zwiener, C., et al. (2002). Pathways and metabolites of microbial degradation of selected acidic pharmaceutical and their occurrence in municipal wastewater treated by a membrane bioreactor. Analytical and Bioanalytical Chemistry, 372(4), 557-565.
- Thermo Fisher Scientific. (2025).
- NS Sir. (2020). 13 Acidic Strength Benzoic Acid Derivatives | GOC2 | JEE Main | IIT Advanced. YouTube.
- Carlo Erba Reagents. (2024).
- BenchChem. (2025). degradation pathways of 5-(3,4-Dichlorophenyl)-5-oxovaleric acid under experimental conditions.
- Wikipedia. (n.d.). 4-Hydroxybenzoic acid.
- Dagley, S., et al. (1979). Bacterial degradation of 3,4,5-trimethoxycinnamic acid with production of methanol. Journal of Bacteriology, 137(3), 1361-1366.
- BenchChem. (2025). stability of 4-methoxybenzoic acid under acidic and basic conditions.
-
Wintola, O. A., & Afolayan, A. J. (2015). Toxicological Profile of Chlorophenols and Their Derivatives in the Environment: The Public Health Perspective. The Scientific World Journal, 2015, 602150. [Link]
- Brandt, U., et al. (2012). Degradation of 2,3-dihydroxybenzoate by a novel meta-cleavage pathway. Journal of Bacteriology, 194(22), 6279-6286.
- NIST. (n.d.). Benzoic acid, 2,5-dichloro-3-hydroxy-6-methoxy-. NIST Chemistry WebBook.
- ChemicalBook. (n.d.). 4-Methoxybenzoic acid CAS#: 100-09-4.
- PubChem. (n.d.). 2,3-Difluoro-4-methoxybenzoic acid.
- Sigma-Aldrich. (n.d.). 3,5-Dichloro-4-hydroxybenzoic acid 97.
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- 8. Degradation of benzoic acid and its derivatives in subcritical water - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Analytical Methods for 2,3-Dichloro-4-hydroxy-5-methoxybenzoic Acid
Welcome to the technical support guide for the analytical determination of 2,3-Dichloro-4-hydroxy-5-methoxybenzoic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of method development and troubleshooting for this specific analyte. The following sections provide in-depth, experience-driven advice in a direct question-and-answer format to address common challenges encountered in the laboratory.
I. Troubleshooting Guide: Common Issues & Solutions
This section delves into specific problems that may arise during the analysis of this compound, offering causative explanations and actionable solutions.
High-Performance Liquid Chromatography (HPLC)
Question: I am observing poor peak shape (tailing or fronting) for this compound on a C18 column. What are the likely causes and how can I fix it?
Answer:
Poor peak shape for acidic analytes like this compound is a frequent issue in reversed-phase HPLC. The primary causes are typically related to secondary interactions with the stationary phase or issues with the sample solvent.
Causality & Solutions:
-
Silanol Interactions: Residual silanol groups on the silica-based C18 packing can be deprotonated at higher pH values, creating negatively charged sites that interact with the acidic analyte, leading to peak tailing.[1]
-
Solution 1: Mobile Phase pH Adjustment: The most effective solution is to lower the mobile phase pH. The pH should be at least 2 units below the pKa of the analyte to ensure it is in its neutral, undissociated form.[2] For benzoic acid derivatives, a mobile phase pH of 2.5-3.0 is a good starting point.[3][4][5] This is commonly achieved by adding 0.1% formic acid or phosphoric acid to the aqueous portion of the mobile phase.[2][6]
-
Solution 2: Column Choice: Consider using a column with a highly inert stationary phase, such as one with end-capping, or a polar-embedded phase column, which is more compatible with highly aqueous mobile phases and can reduce silanol interactions.[7][8]
-
-
Sample Solvent Mismatch: Injecting the sample in a solvent significantly stronger (i.e., with a higher organic content) than the mobile phase can cause peak distortion, particularly fronting.[9][10]
-
Column Overload: Injecting too high a concentration of the analyte can saturate the stationary phase, leading to broadened and asymmetric peaks.[11]
-
Solution: Dilute the sample and reinject. If sensitivity is a concern, consider optimizing the detector settings or using a more sensitive detection method like mass spectrometry.
-
Question: My retention time for this compound is unstable and drifting. What should I investigate?
Answer:
Retention time drift is often indicative of a lack of system equilibration, changes in mobile phase composition, or temperature fluctuations.
Causality & Solutions:
-
Insufficient Equilibration: The column requires adequate time to equilibrate with the mobile phase, especially when using buffered mobile phases or after a gradient elution.[2][9]
-
Solution: Ensure the column is flushed with at least 10-20 column volumes of the mobile phase until a stable baseline is achieved before starting the analysis sequence.[2]
-
-
Mobile Phase Composition Change: The composition of the mobile phase can change over time due to evaporation of the more volatile organic component or improper mixing.[9]
-
Solution 1: Fresh Mobile Phase: Prepare fresh mobile phase daily and keep the reservoirs covered to minimize evaporation.[8]
-
Solution 2: Degassing: Ensure the mobile phase is properly degassed to prevent bubble formation in the pump, which can affect the flow rate and composition.[2][9]
-
Solution 3: System Check: If using an online mixer, verify its performance. If retention times are still unstable, try a pre-mixed mobile phase to rule out pump proportioning issues.[11]
-
-
Temperature Fluctuations: The column temperature can significantly impact retention times.[9]
-
Solution: Use a column oven to maintain a constant and controlled temperature throughout the analysis.[12]
-
Mass Spectrometry (MS) Detection
Question: I am having difficulty achieving good sensitivity for this compound in ESI-MS. What can I do to improve it?
Answer:
Optimizing sensitivity in electrospray ionization (ESI) for an acidic compound like this involves careful consideration of mobile phase pH and ionization mode.
Causality & Solutions:
-
Ionization Mode: As a carboxylic acid, this molecule will readily deprotonate to form a negative ion.
-
Solution: Operate the mass spectrometer in negative ion mode (ESI-) . This will significantly enhance the signal for the [M-H]⁻ ion. A rapid LC-MS/MS method for similar dihydroxybenzoic acids successfully used ESI- in MRM mode.[13]
-
-
Mobile Phase pH: While a low pH is ideal for reversed-phase chromatography peak shape, it can suppress ionization in negative mode.
-
Solution: A compromise is often necessary. A mobile phase with a pH closer to the analyte's pKa (but still low enough for good chromatography) can be beneficial. Using a weak acid like formic acid (0.1%) is a common practice that provides protons for positive mode but is not so acidic as to completely suppress negative ionization. For dedicated ESI- analysis, a small amount of a basic modifier like ammonium acetate can be used post-column, or a higher pH mobile phase with a suitable column (e.g., a hybrid-phase column stable at higher pH) can be employed.
-
Question: What are the expected mass fragments for this compound in MS/MS?
Answer:
The fragmentation pattern will be characteristic of a benzoic acid derivative. The presence of two chlorine atoms will also produce a distinct isotopic pattern.
Expected Fragmentation:
-
Parent Ion: In negative mode, the parent ion will be [M-H]⁻. Given the molecular formula C₈H₆Cl₂O₄, the monoisotopic mass is approximately 235.96 Da.
-
Isotopic Pattern: Due to the presence of two chlorine atoms (isotopes ³⁵Cl and ³⁷Cl), you will observe a characteristic isotopic pattern for the parent ion and any chlorine-containing fragments. The [M-H]⁻ peak will have corresponding [M+2-H]⁻ and [M+4-H]⁻ peaks with a specific intensity ratio.[14]
-
Key Fragments:
-
Loss of CO₂: A common fragmentation pathway for carboxylic acids is the loss of CO₂ (44 Da) from the deprotonated molecule. This would result in a fragment ion.
-
Loss of CH₃: The methoxy group can lose a methyl radical (CH₃•, 15 Da).
-
Loss of H₂O: The hydroxyl group can lead to a loss of water (18 Da).[15]
-
A study on benzoic acid fragmentation showed a prominent fragment from the loss of a water molecule.[15][16] For dihydroxybenzoic acids, fragments corresponding to the loss of water and carbon monoxide are observed.[15]
II. Frequently Asked Questions (FAQs)
Q1: What is a good starting HPLC method for the analysis of this compound?
A1: A robust starting point is a reversed-phase HPLC method using a C18 column. A validated method for the related compound 2,3-dichlorobenzoic acid utilized a C18 column with a gradient elution.[3][4][5]
| Parameter | Recommendation | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Standard for reversed-phase separation of small molecules. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidifies the mobile phase to ensure the analyte is protonated for good peak shape.[6] |
| Mobile Phase B | Acetonitrile or Methanol | Common organic modifiers for reversed-phase HPLC. |
| Gradient | Start at 10-20% B, ramp to 90% B | A gradient is often necessary to elute the compound with a good peak shape and to clean the column of any less polar impurities. |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. |
| Column Temp. | 30-35 °C | Improves peak shape and reduces viscosity.[2] |
| Detection | UV at ~210 nm or ~254 nm | Benzoic acids have strong UV absorbance at low wavelengths.[3][4][5] A photodiode array (PDA) detector is useful to determine the optimal wavelength. |
| Injection Vol. | 5-20 µL | Standard injection volume.[2] |
Q2: What solvents are suitable for dissolving this compound?
A2: Based on its structure and data for similar compounds, this compound is expected to be soluble in polar organic solvents. It is likely soluble in methanol, ethanol, acetonitrile, and acetone.[17][18] For analytical purposes, dissolving the standard and samples in the mobile phase (or a solvent weaker than the mobile phase, like a mixture of methanol/water) is highly recommended to avoid peak distortion.[2]
Q3: Can I analyze this compound using Gas Chromatography (GC)?
A3: Direct analysis by GC is challenging due to the low volatility and polar nature of the carboxylic acid and hydroxyl groups. However, analysis is possible after a derivatization step to convert the polar groups into more volatile esters and ethers.[19] For example, methylation of the carboxylic acid and hydroxyl groups would be a suitable approach. However, HPLC is generally a more direct and widely used technique for such non-volatile organic acids.[19]
Q4: How can I confirm the identity of the peak corresponding to this compound?
A4: The most reliable methods for peak identification are:
-
Spiking with a Reference Standard: The primary method is to inject a pure, certified reference standard of the compound. The peak in your sample that increases in area and has the same retention time as the standard is your compound of interest.
-
Mass Spectrometry (MS): Coupling your LC system to a mass spectrometer allows for confirmation based on the mass-to-charge ratio (m/z) of the parent ion and its characteristic isotopic pattern due to the two chlorine atoms.[14]
-
Photodiode Array (PDA) Detector: A PDA detector will provide the UV spectrum of the eluting peak. This spectrum can be compared to that of a reference standard for confirmation.
III. Experimental Protocols & Workflows
Protocol 1: Standard HPLC-UV Quantification Method
This protocol outlines a standard procedure for the quantification of this compound.
1. Preparation of Solutions:
- Mobile Phase A: 0.1% Formic Acid in HPLC-grade water.
- Mobile Phase B: Acetonitrile (HPLC grade).
- Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve in and bring to volume with methanol.[6]
- Working Standard Solutions: Prepare a series of calibration standards by diluting the stock solution with the initial mobile phase composition (e.g., 80:20 Water:Acetonitrile with 0.1% Formic Acid).
2. HPLC System Parameters:
- Use the parameters outlined in the table in FAQ Q1.
3. Analysis Sequence:
- Equilibrate the system until a stable baseline is achieved.
- Inject a blank (mobile phase) to ensure no carryover.
- Inject the calibration standards from lowest to highest concentration.
- Inject the samples.
- Inject a quality control (QC) standard periodically to monitor system performance.
4. Data Analysis:
- Integrate the peak area of the analyte in the standards and samples.
- Construct a calibration curve by plotting peak area versus concentration.
- Determine the concentration of the analyte in the samples using the regression equation from the calibration curve.
Troubleshooting Workflow Diagram
The following diagram illustrates a logical workflow for troubleshooting common HPLC issues when analyzing this compound.
Caption: A logical workflow for troubleshooting HPLC issues.
IV. References
-
BenchChem. (n.d.). A Comparative Guide to the Validation of Analytical Methods for 3-(3,5-dichlorophenyl)benzoic Acid. Retrieved from Google Search.
-
Satyanarayana, L., Sravanthi, M., & Kumar, B. V. (2012). A validated LC method for determination of 2,3-dichlorobenzoic acid and its associated regio isomers. Journal of Chromatographic Science, 50(8), 690-696. [Link]
-
BenchChem. (n.d.). Common HPLC problems and solutions for organic acid analysis. Retrieved from Google Search.
-
Oxford Academic. (n.d.). Validated LC Method for Determination of 2,3-Dichlorobenzoic Acid and its Associated Regio Isomers. Retrieved from [Link]
-
Phase Separations. (n.d.). HPLC Troubleshooting Guide. Retrieved from Google Search.
-
ResearchGate. (2012). A Validated LC Method for Determination of 2,3-Dichlorobenzoic Acid and its Associated Regio Isomers. Retrieved from [Link]
-
Kirk, G. (1966). Chlorobenzoic acids and derivatives: analysis of mixtures by thin-layer chromatography. Analyst, 91(1084), 459-462.
-
PerkinElmer. (n.d.). Strategies to Enable and Simplify HPLC Polar Compound Separation. Retrieved from Google Search.
-
Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide. Retrieved from Google Search.
-
MicroSolv. (n.d.). Troubleshooting Problems With Poor HPLC Results Before Examining the Column. Retrieved from [Link]
-
ResearchGate. (2014). Can anyone help with a problem with organic acid analysis using HPLC? Retrieved from [Link]
-
ACE HPLC. (n.d.). HPLC Troubleshooting Guide. Retrieved from Google Search.
-
BenchChem. (n.d.). Application Note: Quantification of 2,3-Dihydroxy-4-methoxybenzoic Acid using High-Performance Liquid Chromatography (HPLC). Retrieved from Google Search.
-
BenchChem. (n.d.). Application Notes and Protocols for 2,3-Dihydroxy-4-methoxybenzoic acid as an Analytical Standard. Retrieved from Google Search.
-
Axion Labs. (n.d.). Will Highly Acidic or Basic Samples Affect an HPLC C18 Column? Retrieved from [Link]
-
ACS Publications. (2024). Selective Profiling of Carboxylic Acid in Crude Oil by Halogen Labeling Combined with Liquid Chromatography and High-Resolution Mass Spectrometry. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. Retrieved from [Link]
-
PubMed Central. (2021). Phytochemical Analysis Using UPLC-MS/MS Combined with Network Pharmacology Methods to Explore the Biomarkers for the Quality Control of Lingguizhugan Decoction. Retrieved from [Link]
-
Freie Universität Berlin. (n.d.). Discriminating Aromatic Parent Compounds and Their Derivative Isomers in Ice Grains From Enceladus and Europa Using a Laboratory Analogue for Spaceborne Mass Spectrometers. Retrieved from Google Search.
-
Doc Brown's Chemistry. (n.d.). mass spectrum of benzoic acid. Retrieved from [Link]
-
PubMed Central. (n.d.). Validated HPLC method for identification and quantification of p-hydroxy benzoic acid and agnuside in Vitex negundo and Vitex trifolia. Retrieved from [Link]
-
VU Research Repository. (n.d.). A HPLC-ESI-MS/MS Study of Hydroxybenzoic Acids and Related Derivatives in Commercial Seaweed Biostimulants and their Plant Growth Bioactivity. Retrieved from Google Search.
-
BenchChem. (n.d.). Stability of 4-methoxybenzoic acid under acidic and basic conditions. Retrieved from Google Search.
-
ResearchGate. (n.d.). Rapid LC-MS/MS assay for the evaluation of hydroxyl radical generation and oxidative stress induction in vivo in rats. Retrieved from [Link]
-
BenchChem. (n.d.). A Comparative Guide to the Bioanalytical Quantification of 4-Methoxybenzoic Acid: LC-MS/MS, HPLC-UV, and GC-MS Methods. Retrieved from Google Search.
-
JoVE. (2024). Mass Spectrometry: Alkyl Halide Fragmentation. Retrieved from [Link]
-
ChemBK. (n.d.). 2,5-Dichloro-6-methoxybenzoic acid. Retrieved from [Link]
-
JOCPR. (n.d.). Synthesis of novel Schiff bases of 4-hydroxy-3-methoxy-5-nitrobenzaldehyde and Development of HPLC Chromatographic Method for their analysis. Retrieved from Google Search.
-
NIST. (n.d.). Benzoic acid, 2,5-dichloro-3-hydroxy-6-methoxy-. Retrieved from [Link]
-
SIELC Technologies. (n.d.). HPLC Method for Analysis of Hydroquinone and 4-Methoxyphenol on Primesep 100 Column. Retrieved from [Link]
-
Waters. (n.d.). Analysis of 20 Amino Acids with the Kairos Amino Acid Kit Using UPLC-MS for Biomedical Research. Retrieved from Google Search.
-
Google Patents. (n.d.). CN105237422A - Synthetic method of 4-amino-5-chloro-2-methoxyl benzoic acid. Retrieved from
-
PubChem. (n.d.). 4-Amino-5-chloro-2-methoxybenzoic acid. Retrieved from [Link]
Sources
- 1. hplc.eu [hplc.eu]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. A validated LC method for determination of 2,3-dichlorobenzoic acid and its associated regio isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Strategies to Enable and Simplify HPLC Polar Compound Separation | Separation Science [sepscience.com]
- 8. HPLC Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. Will Highly Acidic or Basic Samples Affect an HPLC C18 Column? - Axion Labs [axionlabs.com]
- 11. Troubleshooting Problems With Poor HPLC Results Before Examining the Column - Tips & Suggestions [mtc-usa.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. researchgate.net [researchgate.net]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. geo.fu-berlin.de [geo.fu-berlin.de]
- 16. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions for analysis and identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 17. 4-Methoxybenzoic acid CAS#: 100-09-4 [m.chemicalbook.com]
- 18. chembk.com [chembk.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing Reaction Conditions for 2,3-Dichloro-4-hydroxy-5-methoxybenzoic Acid
Welcome to the technical support center for the synthesis of 2,3-Dichloro-4-hydroxy-5-methoxybenzoic acid. This guide is designed for researchers, chemists, and drug development professionals who are working with this complex substituted benzoic acid. The synthesis of this molecule presents unique challenges due to the specific substitution pattern required on the aromatic ring. This document provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you navigate these challenges and optimize your reaction outcomes.
Our approach is grounded in established principles of organic chemistry, drawing from analogous syntheses to provide a robust framework for success. We will explore the causality behind experimental choices, ensuring that each step is understood, not just followed.
Section 1: Proposed Synthetic Pathway & Workflow
The synthesis of this compound is not widely documented, requiring a carefully designed pathway. A logical and common approach in medicinal chemistry is to begin with a commercially available and similarly substituted precursor, such as 4-hydroxy-3-methoxybenzoic acid (vanillic acid), and perform a regioselective dichlorination. The primary challenge lies in controlling the chlorination to achieve the desired 2,3-dichloro substitution pattern without forming unwanted isomers or over-chlorinated byproducts.
The workflow diagram below outlines the key stages of this proposed synthesis, from the initial reaction setup to final product characterization.
Caption: General workflow for synthesis, purification, and analysis.
Experimental Protocol: Chlorination of 4-Hydroxy-3-methoxybenzoic Acid
This protocol is a starting point based on established methods for the chlorination of phenolic compounds.[1] Optimization will likely be necessary based on your specific laboratory conditions and desired scale.
Materials:
-
4-hydroxy-3-methoxybenzoic acid (vanillic acid)
-
Sulfuryl chloride (SO₂Cl₂)
-
Anhydrous aprotic solvent (e.g., Dichloromethane (DCM) or 1,2-Dichloroethane (DCE))
-
Inert gas (Nitrogen or Argon)
-
Ice-water bath
-
Standard glassware for organic synthesis
Procedure:
-
Reaction Setup: In a flame-dried, three-neck round-bottomed flask equipped with a magnetic stirrer, a dropping funnel, and an inert gas inlet, dissolve 1.0 equivalent of 4-hydroxy-3-methoxybenzoic acid in the anhydrous solvent.
-
Inert Atmosphere: Purge the flask with nitrogen or argon for 10-15 minutes. Maintain a positive pressure of inert gas throughout the reaction.
-
Cooling: Cool the reaction mixture to 0°C using an ice-water bath.
-
Reagent Addition: Slowly add sulfuryl chloride (2.2 equivalents) dropwise to the stirred solution over 30-60 minutes. The slow addition is critical to control the exothermic reaction and minimize side-product formation.
-
Reaction Monitoring: Monitor the reaction progress using Thin-Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Quenching: Once the starting material is consumed, quench the reaction by slowly pouring the mixture into a beaker of ice water.[2]
-
Isolation: The crude product may precipitate out. If so, collect the solid by vacuum filtration. If it remains in the organic layer, perform a liquid-liquid extraction. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The crude solid must be purified, typically via recrystallization from an appropriate solvent system (e.g., aqueous ethanol) or by column chromatography on silica gel.[3][4]
Section 2: Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis in a question-and-answer format.
Issue 1: Low or Non-Existent Product Yield
-
Q: My reaction has gone to completion according to TLC, but after work-up, I have a very low yield of my desired product. What could be the cause?
A: This is a common and frustrating issue. Several factors could be at play:
-
Reagent Decomposition: Sulfuryl chloride is sensitive to moisture. Ensure you are using a fresh bottle or a recently opened one that has been properly stored. The presence of water will decompose it into sulfuric acid and HCl, which will not perform the desired chlorination.
-
Sub-optimal Temperature Control: While the reaction is initiated at 0°C, allowing it to slowly warm to room temperature can sometimes be beneficial. However, excessive heat can lead to degradation of the electron-rich aromatic ring or the formation of polymeric tars, reducing the yield of the desired monomeric product.
-
Product Loss During Work-up: this compound, being a phenolic acid, may have some solubility in water, especially under basic or acidic conditions. Ensure your aqueous layers during extraction are truly at a neutral pH before discarding. Acidifying the combined aqueous layers to a low pH (e.g., pH 2-3) with dilute HCl can sometimes precipitate additional product.
-
Incomplete Reaction: While TLC may indicate the disappearance of the starting material, it might be converted to a mono-chlorinated intermediate rather than the desired dichloro- product. Consider extending the reaction time or increasing the temperature slightly after the initial addition phase.
-
Issue 2: Complex Product Mixture & Purification Difficulties
-
Q: My crude NMR/HPLC shows a complex mixture of products, not just my target molecule. What are these impurities, and how can I avoid them?
A: The presence of multiple hydroxyl and methoxy groups on the starting material activates the aromatic ring, making it susceptible to multiple chlorination events at various positions.
-
Likely Impurities: The most common impurities are regioisomers.[4] While the existing substituents direct the incoming electrophiles, you may see chlorination at other positions on the ring. You may also form mono-chlorinated intermediates or over-chlorinated trichloro- derivatives.
-
Minimization Strategies:
-
Control Stoichiometry: Use a precise amount of the chlorinating agent. Start with 2.1-2.2 equivalents of sulfuryl chloride and adjust based on results.
-
Slow Addition at Low Temperature: A slow, dropwise addition of the chlorinating agent at 0°C or even lower (e.g., -10°C) is crucial. This keeps the instantaneous concentration of the electrophile low, favoring the desired dichlorination over competing pathways.
-
Solvent Choice: The choice of solvent can influence selectivity. Less polar solvents can sometimes offer better control. Experiment with solvents like DCE or even non-chlorinated options like diethyl ether if DCM proves problematic.
-
-
-
Q: I'm having trouble purifying the product by recrystallization. It either oils out or the purity doesn't improve. What should I do?
A: Purification of substituted benzoic acids can be challenging.
-
Optimize Recrystallization: If your product is "oiling out," it means the solvent is too good for your compound at the boiling point. Try a more complex solvent system. A mixture like isopropanol/water or ethanol/hexane can be effective.[3] Dissolve the crude material in a minimal amount of the more soluble solvent (e.g., isopropanol) and then slowly add the less soluble "anti-solvent" (e.g., water) until turbidity persists. Then, heat to redissolve and cool slowly.
-
Column Chromatography: This is a more robust method for separating isomers.[3] Use a silica gel column with a gradient elution system. A common starting point is a hexane-ethyl acetate gradient, gradually increasing the polarity with ethyl acetate. Adding a small amount of acetic acid (0.5-1%) to the mobile phase can prevent the acidic product from streaking on the column.
-
Section 3: Frequently Asked Questions (FAQs)
-
Q1: Is vanillic acid the only viable starting material?
-
A1: While it is a logical choice, other precursors could be considered. For instance, starting with 2,3-dichlorophenol and introducing the carboxyl and methoxy groups in subsequent steps is another possibility, though it may involve more steps and potentially lower overall yield.[5]
-
-
Q2: Are there alternative chlorinating agents to sulfuryl chloride?
-
A2: Yes, N-Chlorosuccinimide (NCS) is another common reagent for chlorinating activated aromatic rings.[6] It is a solid and can be easier to handle than sulfuryl chloride. The reaction is often run in a polar aprotic solvent like DMF or acetonitrile. However, it may require longer reaction times or heating.
-
-
Q3: How can I definitively confirm the structure of my final product?
-
A3: A combination of analytical techniques is essential for unambiguous characterization.[4]
-
¹H NMR: Will confirm the number of aromatic protons and their substitution pattern. For the desired product, you should see a single proton singlet on the aromatic ring.
-
¹³C NMR: Will show the number of distinct carbon environments.
-
Mass Spectrometry (MS): Will confirm the molecular weight and isotopic pattern characteristic of a dichloro- compound.
-
Melting Point: A sharp melting point indicates high purity.[4]
-
-
-
Q4: What are the recommended storage conditions for this compound?
-
A4: It should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents and bases.[4]
-
Section 4: Data Summary Tables
Table 1: Troubleshooting Summary
| Problem Encountered | Potential Cause(s) | Suggested Solutions |
| Low Product Yield | Reagent decomposition, improper temperature, product loss during work-up. | Use fresh reagents, maintain strict temperature control, check pH of aqueous layers before discarding. |
| Impure Product | Formation of regioisomers, over/under-chlorination. | Control stoichiometry carefully, ensure slow reagent addition at low temperatures, experiment with different solvents. |
| Purification Issues | Poor solvent choice for recrystallization, product streaking on silica gel. | Use a multi-component solvent system for recrystallization, add ~0.5% acetic acid to the mobile phase for column chromatography. |
Table 2: Comparison of Common Chlorinating Agents
| Agent | Formula | Typical Conditions | Advantages | Disadvantages |
| Sulfuryl Chloride | SO₂Cl₂ | Aprotic solvent (DCM, DCE), 0°C to RT | Highly reactive, often high-yielding, gaseous byproducts are easily removed. | Corrosive liquid, moisture sensitive, can be unselective.[1] |
| N-Chlorosuccinimide (NCS) | C₄H₄ClNO₂ | Polar aprotic solvent (DMF, MeCN), RT to 80°C | Solid, easier to handle, can be more selective in some cases. | Byproduct (succinimide) must be removed, may require higher temperatures.[6] |
References
- Application Notes and Protocols for the Extraction of 2,3-Dihydroxy-4-methoxybenzoic Acid from Plant Material. Benchchem.
- 2,3-Dichloro-4-hydroxy-benzoic acid and process for preparation thereof. Google Patents.
- Synthetic method of 4-amino-5-chloro-2-methoxyl benzoic acid. Google Patents.
- An In-depth Technical Guide to 2,3-Dihydroxy-4-methoxybenzoic Acid: Discovery, Isolation, and Synthesis. Benchchem.
- 2,6-dichlorophenol. Organic Syntheses Procedure.
- A Technical Guide to 4-Hydroxy-3-methoxy-5-nitrobenzoic Acid: Synthesis from a Natural Precursor and Pharmaceutical Applications. Benchchem.
- Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. MDPI.
- An In-Depth Technical Guide to the Synthesis of 4-Hydroxy-3-methoxy-5-nitrobenzoic Acid. Benchchem.
- dealing with impurities in 4-Hydroxy-3-methoxy-5-nitrobenzoic acid samples. Benchchem.
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. US4092352A - 2,3-Dichloro-4-hydroxy-benzoic acid and process for preparation thereof - Google Patents [patents.google.com]
- 6. CN105237422A - Synthetic method of 4-amino-5-chloro-2-methoxyl benzoic acid - Google Patents [patents.google.com]
Technical Support Center: Synthesis of 2,3-Dichloro-4-hydroxy-5-methoxybenzoic Acid
Welcome to the technical support center for the synthesis of 2,3-Dichloro-4-hydroxy-5-methoxybenzoic acid. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of this specific synthesis. As your partner in science, we understand that achieving high purity in multi-substituted aromatic compounds can be challenging. This document provides in-depth, experience-driven answers to common problems, focusing on the identification and mitigation of impurities that can arise during the synthetic process.
The most common and economically viable route to this class of compounds is the electrophilic chlorination of a suitable precursor, typically vanillic acid (4-hydroxy-3-methoxybenzoic acid). However, the powerful activating effects of the hydroxyl and methoxy groups present a significant challenge in controlling the regioselectivity of the chlorination, often leading to a mixture of isomers. This guide is structured to help you troubleshoot these specific issues, optimize your reaction conditions, and implement effective purification strategies.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic approach for this compound and its primary challenge?
The most prevalent synthetic route involves the direct dichlorination of vanillic acid. The core challenge is not the chlorination itself, but controlling its position (regioselectivity) on the aromatic ring. The hydroxyl (-OH) and methoxy (-OCH3) groups are strong ortho-, para-directing activators, making the positions 2 and 5 highly susceptible to electrophilic attack. Achieving the specific 2,3-dichloro substitution pattern is difficult and often results in the formation of undesired regioisomers.
Q2: What are the most likely impurities I will encounter during this synthesis?
The impurity profile is typically a direct consequence of the reaction's regioselectivity and completeness. Key impurities include:
-
Unreacted Starting Material: Vanillic acid may remain if the reaction conditions are too mild or the reaction time is insufficient.[1]
-
Monochlorinated Intermediates: Products where only one chlorine atom has been added to the ring (e.g., 2-chloro-4-hydroxy-3-methoxybenzoic acid).
-
Dichloro-Regioisomers: This is the most common and challenging impurity. The formation of 2,5-dichloro-4-hydroxy-3-methoxybenzoic acid is often a major byproduct due to the strong directing effects of the hydroxyl and methoxy groups.[1]
-
Over-chlorinated Products: Trichlorinated benzoic acids can form if an excess of the chlorinating agent is used or if the reaction conditions are too harsh.[2]
Q3: Which analytical techniques are most effective for identifying and quantifying these impurities?
A multi-pronged analytical approach is recommended for a comprehensive assessment of purity:
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for separating and quantifying the target compound from its isomers and other impurities.[1] A reverse-phase C18 column is typically effective.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the structure of the final product and identifying the specific substitution pattern of isomeric impurities. The number of aromatic protons and their coupling patterns provide definitive structural evidence.
-
Mass Spectrometry (MS): LC-MS is invaluable for confirming the molecular weight of the product and impurities, allowing you to quickly determine the degree of chlorination (mono-, di-, tri-chloro) in various HPLC peaks.
-
Melting Point Analysis: A broad or depressed melting point compared to a reference standard is a strong indicator of the presence of impurities.[1]
Q4: How can I improve the regioselectivity of the chlorination to favor the desired 2,3-dichloro product?
While achieving perfect selectivity is difficult, you can influence the isomeric ratio by carefully controlling reaction parameters:
-
Stoichiometry: Precise control over the molar equivalents of the chlorinating agent is critical. Using a slight excess (e.g., 2.1-2.2 equivalents) is necessary for dichlorination, but a large excess will promote over-chlorination.[2]
-
Temperature: Lowering the reaction temperature can sometimes increase selectivity by favoring the thermodynamically controlled product over the kinetically favored one. Perform temperature scouting studies to find the optimal balance between reaction rate and selectivity.
-
Choice of Chlorinating Agent: Agents like N-chlorosuccinimide (NCS) are often milder and can offer better control than harsher reagents like sulfuryl chloride (SO2Cl2) or chlorine gas.[2][3][4]
-
Solvent: The polarity of the solvent can influence the reactivity of the electrophile and the substrate, thereby affecting the isomeric distribution. Protic solvents like acetic acid or aprotic solvents like DMF are common choices that should be optimized for your specific system.[3][5]
Troubleshooting Guide
Issue 1: My HPLC analysis shows a significant peak corresponding to the vanillic acid starting material.
-
Probable Cause: The reaction has not gone to completion. This can be due to insufficient reaction time, inadequate temperature, or deactivation of the chlorinating agent.
-
Underlying Logic: Electrophilic aromatic substitution is a stepwise process. The formation of the monochlorinated intermediate is the first step, followed by the second chlorination. If conditions are not robust enough to overcome the slight deactivating effect of the first chlorine atom, the reaction can stall.
-
Solutions & Optimization:
-
Increase Reaction Time: Monitor the reaction by TLC or HPLC at regular intervals to ensure it has reached a plateau before quenching.
-
Increase Temperature: Gradually increase the reaction temperature in small increments (e.g., 10 °C) to enhance the reaction rate. Be cautious, as higher temperatures can also lead to more side products.[2]
-
Adjust Stoichiometry: Ensure that at least 2.1 equivalents of the chlorinating agent are used. If the agent is known to degrade in the solvent, a slightly larger excess may be required.
-
| Parameter Adjustment | Rationale | Potential Downside |
| Increase Time | Allows the reaction to proceed further towards completion. | May lead to degradation of the product if left for too long at elevated temperatures. |
| Increase Temperature | Provides the necessary activation energy for the second chlorination. | Can decrease regioselectivity and increase the formation of byproducts.[2] |
| Increase Reagent | Ensures enough active chlorinating species is present for dichlorination. | A large excess can lead to the formation of trichlorinated impurities.[2] |
Issue 2: My mass spectrometry data confirms a dichlorinated product, but the ¹H NMR spectrum shows two distinct aromatic singlets.
-
Probable Cause: You have likely synthesized the 2,5-dichloro-4-hydroxy-3-methoxybenzoic acid regioisomer as the major product, not the desired 2,3-dichloro isomer.
-
Underlying Logic: The hydroxyl group at position 4 and the methoxy group at position 3 are powerful ortho-, para-directing groups. They strongly activate positions 2 and 5 for electrophilic attack. The desired 2,3-substitution requires attacking the more sterically hindered position 3, which is electronically less favorable. The 2,5-isomer has two isolated aromatic protons (at C6 and C1), which would appear as two singlets in the ¹H NMR spectrum. The desired 2,3-isomer has a single aromatic proton at C6, which would appear as a single singlet.
-
Solutions & Optimization:
-
Confirm Structure: Carefully re-examine your NMR data (including 2D NMR like COSY and HMBC if necessary) to definitively confirm the substitution pattern.
-
Re-evaluate Synthesis Strategy: If the 2,5-isomer is consistently the major product, a different synthetic strategy using starting materials with appropriate blocking groups may be necessary to force the desired regioselectivity.
-
Implement Chromatographic Purification: Isomers are often difficult to separate by simple recrystallization due to their similar physical properties. Column chromatography is the most effective method for isolation.
-
| Recommended Purification Technique | Starting Solvent System (Silica Gel) | Elution Gradient |
| Flash Column Chromatography | Hexane:Ethyl Acetate (e.g., 90:10) with 1% Acetic Acid | Gradually increase the polarity by increasing the percentage of ethyl acetate. |
| Preparative HPLC | Acetonitrile:Water with 0.1% Formic or Acetic Acid | Isocratic or gradient elution based on analytical HPLC development.[6] |
Key Experimental Protocols
Protocol 1: General Procedure for Chlorination of Vanillic Acid
This protocol is a representative starting point. Optimization of temperature, solvent, and time is critical for your specific laboratory setup.
-
Dissolution: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve vanillic acid (1.0 eq) in a suitable solvent (e.g., glacial acetic acid or DMF, approx. 10 mL per gram of vanillic acid).
-
Reagent Addition: While stirring, add N-chlorosuccinimide (NCS) (2.2 eq) to the solution in portions over 30 minutes.[3][4] Note that the reaction can be exothermic.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 50-70 °C) and stir for 3-6 hours. Monitor the progress of the reaction by TLC or HPLC.
-
Quenching: Once the reaction is complete, cool the mixture to room temperature and pour it into a beaker of ice water (approx. 10 times the reaction volume).[5][7]
-
Isolation: Stir the aqueous mixture for 30 minutes to allow the product to precipitate fully. Collect the crude solid by vacuum filtration.
-
Washing: Wash the collected solid thoroughly with cold water to remove any remaining succinimide and solvent.
-
Drying: Dry the crude product under vacuum to a constant weight. The material should then be analyzed for purity and composition before further purification.
Protocol 2: Purity Analysis by Reverse-Phase HPLC
This is a general method and should be adapted to the specific equipment available.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: Start at 10% B, ramp to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve a small amount of the crude material in the mobile phase (or a methanol/water mixture) to a concentration of approximately 1 mg/mL. Filter through a 0.22 µm syringe filter before injection.[6]
Visualizations
Synthetic Pathway and Key Impurities
Caption: Synthetic pathway from vanillic acid, highlighting the formation of the desired product and major impurities.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common issues encountered during synthesis and purification.
References
- BenchChem. (2025). Identifying and minimizing byproducts in the synthesis of 4-Amino-5-chloro-2-methoxybenzoic acid.
- BenchChem. (2025).
- Google Patents. (n.d.).
- Organic Syntheses. (n.d.). vanillic acid.
- BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 4-Hydroxy-3-methoxy-5-nitrobenzoic Acid.
- BenchChem. (2025).
- Google Patents. (n.d.). CN105237422A - Synthetic method of 4-amino-5-chloro-2-methoxyl benzoic acid.
- BenchChem. (2025). dealing with impurities in 4-Hydroxy-3-methoxy-5-nitrobenzoic acid samples.
- BenchChem. (2025).
- Rosazza, J. P., & Rosazza, J. N. (1995). Biocatalytic Synthesis of Vanillin. Journal of Bacteriology, 177(19), 5644–5649.
- Google Patents. (n.d.). US2441839A - Production of vanillic acid.
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Technical Support Center: Degradation Pathways of 2,3-Dichloro-4-hydroxy-5-methoxybenzoic Acid
Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the degradation pathways of 2,3-Dichloro-4-hydroxy-5-methoxybenzoic acid. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and detailed experimental protocols to support your research endeavors. Our approach is rooted in scientific expertise and practical field experience to ensure the integrity and success of your experiments.
I. Understanding the Degradation Landscape of this compound
The degradation of this compound, a substituted aromatic compound, is a complex process that can occur through both biotic and abiotic mechanisms. Due to its halogenated and methoxylated nature, its breakdown is of significant interest in environmental science and drug metabolism studies.[1][2] Microbial degradation, in particular, involves a series of enzymatic reactions aimed at mineralizing the compound into simpler, non-toxic molecules.[2][3]
The key to understanding its degradation lies in the sequential or concerted action of enzymes that target specific functional groups: the methoxy group, the chlorine atoms, and the aromatic ring itself. The presence of multiple substituents on the benzene ring influences the compound's susceptibility to microbial attack.
Proposed Microbial Degradation Pathway
Based on established knowledge of the degradation of similar chlorinated and methoxylated aromatic compounds, we propose a plausible aerobic degradation pathway for this compound. This pathway involves initial modifications of the substituents followed by cleavage of the aromatic ring.
The degradation is likely initiated by one of two key enzymatic steps: O-demethylation or oxidative dechlorination/hydroxylation.
-
O-demethylation: This is a common initial step in the breakdown of methoxylated aromatic compounds.[4] Monooxygenase enzymes, such as cytochrome P450s, catalyze the removal of the methyl group from the methoxy ether, converting it into a hydroxyl group.[5][6] This reaction often makes the aromatic ring more susceptible to subsequent enzymatic attack.
-
Oxidative Dechlorination/Hydroxylation: Dioxygenase enzymes can initiate degradation by incorporating two oxygen atoms into the aromatic ring, leading to the formation of a diol intermediate and the potential removal of a chlorine atom.[5][7] This is a critical step in the breakdown of many chlorinated aromatic pollutants.
Following these initial steps, the resulting catecholic or protocatechuic intermediates undergo ring cleavage by dioxygenases, leading to the formation of aliphatic acids that can then enter central metabolic pathways like the TCA cycle.
Sources
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- 7. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Solubility of 2,3-Dichloro-4-hydroxy-5-methoxybenzoic Acid
Introduction
Welcome to the technical support center for 2,3-Dichloro-4-hydroxy-5-methoxybenzoic acid. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the solubility of this compound. As a substituted benzoic acid derivative, this compound is expected to exhibit poor aqueous solubility in its neutral form due to its aromatic structure and halogen substituents. This document provides a series of troubleshooting guides and frequently asked questions (FAQs) to address these challenges directly. The protocols and explanations herein are grounded in established physicochemical principles and are designed to be both practical and scientifically robust.
Part 1: Understanding the Solubility Profile of this compound
FAQ 1: Why is my this compound not dissolving in water?
This compound possesses a molecular structure that inherently limits its solubility in aqueous media. The primary contributing factors are:
-
Hydrophobic Nature : The dichlorinated benzene ring is highly hydrophobic, repelling water molecules.
-
Crystalline Structure : In its solid state, the compound likely forms a stable crystal lattice that requires significant energy to break apart.
The presence of the carboxylic acid and hydroxyl groups provides some capacity for hydrogen bonding, but the overall hydrophobic character of the molecule dominates its interaction with water. Carboxylic acids with more than four carbon atoms generally exhibit poor water solubility.[1][2]
Part 2: Troubleshooting & Optimization Strategies
This section is structured as a series of troubleshooting guides for common solubility-related issues. Each guide provides a step-by-step protocol and explains the underlying scientific principles.
Troubleshooting Guide 1: pH-Dependent Solubility
Problem: My compound precipitates out of solution when I try to make an aqueous stock.
Underlying Cause: The solubility of carboxylic acids is highly dependent on pH.[3][4][5] In acidic to neutral solutions, this compound will exist predominantly in its protonated, non-ionized form, which is less soluble. By increasing the pH, the carboxylic acid and hydroxyl groups can be deprotonated, forming a more soluble salt.[2][4]
Experimental Protocol: pH Adjustment for Enhanced Solubility
-
Initial Suspension: Suspend the desired amount of this compound in a minimal amount of purified water.
-
Titration with Base: While stirring, slowly add a dilute solution of a suitable base (e.g., 0.1 M NaOH or KOH) dropwise.
-
Monitor pH and Dissolution: Continuously monitor the pH of the suspension. As the pH increases, you should observe the solid dissolving.
-
Target pH: Continue adding the base until all the solid has dissolved. The final pH will likely be in the alkaline range (pH > 8).
-
Final Volume Adjustment: Once the compound is fully dissolved, add purified water to reach the final desired concentration.
-
Stability Check: After preparation, monitor the solution for any signs of precipitation over time. If precipitation occurs, a higher final pH may be required.
Data Presentation: Expected pH-Solubility Relationship
| pH Range | Predominant Species | Expected Aqueous Solubility |
| < 4 | Protonated (Acidic Form) | Low |
| 4 - 7 | Mixture of Protonated and Deprotonated | Moderate |
| > 8 | Deprotonated (Salt Form) | High |
Troubleshooting Guide 2: Co-solvency for Non-Aqueous or Mixed Solvent Systems
Problem: I need to dissolve my compound in a mixed aqueous-organic solvent system for my assay, but it's still not fully soluble.
Underlying Cause: Co-solvency is a powerful technique to increase the solubility of poorly soluble compounds by reducing the polarity of the solvent system.[6][7][8] By adding a water-miscible organic solvent (a co-solvent), you can create a solvent mixture with a polarity that is more favorable for dissolving your hydrophobic compound.[7][9]
Experimental Protocol: Developing a Co-solvent System
-
Co-solvent Selection: Choose a co-solvent that is miscible with water and in which your compound has good solubility. Common choices include ethanol, isopropanol, propylene glycol, and polyethylene glycol (PEG).[6][9]
-
Stock Solution in Co-solvent: Prepare a concentrated stock solution of this compound in the chosen co-solvent.
-
Titration into Aqueous Phase: While vortexing or stirring the aqueous phase, slowly add the co-solvent stock solution.
-
Observe for Precipitation: Monitor for any signs of precipitation. If the compound precipitates, the proportion of the co-solvent in the final mixture is too low.
-
Optimization: Systematically vary the ratio of the co-solvent to the aqueous phase to determine the minimum amount of co-solvent required to maintain solubility at your target concentration.
Data Presentation: Example Co-solvent Screening Data
| Co-solvent (at 20% v/v in water) | Observed Solubility of this compound (Qualitative) |
| Ethanol | Moderate |
| Propylene Glycol | High |
| PEG 400 | High |
| Glycerol | Low |
Troubleshooting Guide 3: Surfactant-Mediated Solubilization
Problem: My compound needs to be in an aqueous buffer for a cell-based assay, and I cannot use organic solvents.
Underlying Cause: Surfactants are amphiphilic molecules that can form micelles in aqueous solutions above a certain concentration known as the critical micelle concentration (CMC).[10] These micelles have a hydrophobic core that can encapsulate poorly soluble drug molecules, thereby increasing their apparent solubility in the aqueous medium.[10][11]
Experimental Protocol: Solubilization Using Surfactants
-
Surfactant Selection: Choose a biocompatible, non-ionic surfactant such as Polysorbate 80 (Tween 80) or a Cremophor® series surfactant.
-
Prepare Surfactant Solution: Prepare a stock solution of the chosen surfactant in your aqueous buffer at a concentration well above its CMC.
-
Incorporate the Compound: Add the this compound to the surfactant solution.
-
Energy Input: Use sonication or gentle heating to facilitate the incorporation of the compound into the micelles.
-
Filtration: After dissolution, filter the solution through a 0.22 µm filter to remove any undissolved particulates.
Mandatory Visualization: Mechanism of Surfactant Solubilization
Caption: Encapsulation of a hydrophobic drug within a surfactant micelle.
Troubleshooting Guide 4: Cyclodextrin Inclusion Complexation
Problem: I am looking for a formulation strategy to improve the bioavailability of my compound for in vivo studies.
Underlying Cause: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[12][13] They can form inclusion complexes with poorly soluble drugs by encapsulating the hydrophobic part of the drug molecule within their cavity, thereby increasing its aqueous solubility and stability.[12][14][15]
Experimental Protocol: Preparation of a Cyclodextrin Inclusion Complex
-
Cyclodextrin Selection: Choose a suitable cyclodextrin. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice due to its high aqueous solubility and low toxicity.
-
Aqueous Solution of Cyclodextrin: Prepare a solution of the cyclodextrin in water. The concentration will depend on the desired molar ratio of drug to cyclodextrin.
-
Addition of the Compound: Add the this compound to the cyclodextrin solution.
-
Complexation: Stir the mixture at room temperature for 24-48 hours to allow for the formation of the inclusion complex. Gentle heating can sometimes accelerate this process.
-
Lyophilization (Optional): For a solid dosage form, the resulting solution can be lyophilized to obtain a solid powder of the drug-cyclodextrin complex.[16][17]
Mandatory Visualization: Cyclodextrin Inclusion Complex Formation
Caption: Formation of a soluble drug-cyclodextrin inclusion complex.
Troubleshooting Guide 5: Solid Dispersion Technology
Problem: I need to prepare a solid dosage form with an enhanced dissolution rate.
Underlying Cause: A solid dispersion is a system where the drug is dispersed in a hydrophilic carrier matrix.[16][18][19] This can lead to a reduction in drug particle size, improved wettability, and the presence of the drug in an amorphous state, all of which contribute to a faster dissolution rate and increased solubility.[16][17][19]
Experimental Protocol: Preparation of a Solid Dispersion by Solvent Evaporation
-
Component Selection: Choose a hydrophilic carrier such as polyvinylpyrrolidone (PVP) or a polyethylene glycol (PEG).[18]
-
Dissolution: Dissolve both the this compound and the carrier in a common volatile solvent (e.g., methanol or ethanol).
-
Solvent Evaporation: Remove the solvent under vacuum using a rotary evaporator. This will result in a solid mass.
-
Pulverization: The resulting solid mass is then crushed, pulverized, and sieved to obtain a fine powder.[18]
Mandatory Visualization: Solid Dispersion Workflow
Caption: Workflow for preparing a solid dispersion by solvent evaporation.
References
- Arun, R. et al. (2008). Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poorly Soluble Drugs: A Review.
-
Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed Central. [Link]
-
Solid dispersion technique for improving solubility of some poorly soluble drugs. Scholars Research Library. [Link]
-
Chaudhary, V.B. & Patel, J.K. (2013). CYCLODEXTRIN INCLUSION COMPLEX TO ENHANCE SOLUBILITY OF POORLY WATER SOLUBLE DRUGS: A REVIEW. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. [Link]
-
SOLUBILITY ENHANCEMENT BY SOLID DISPERSION METHOD: A REVIEW. Journal of Drug Delivery and Therapeutics. [Link]
-
Effect of surfactant-bile interactions on the solubility of hydrophobic drugs in biorelevant dissolution media. Department of Chemical and Pharmaceutical Engineering. [Link]
-
Solid Dispersion: Methods and Polymers to increase the solubility of poorly soluble drugs. Journal of Applied Pharmaceutical Science. [Link]
-
Cyclodextrin-Based Inclusion Complex as a Solubility Enhancement Technique: A Comprehensive Review. International Journal of Pharmaceutical Sciences. [Link]
-
Solid Dispersion: Solubility Enhancement Technique for poorly water soluble Drugs. Journal of Advanced Pharmacy Education and Research. [Link]
-
Pandit, N.K. & Strykowski, J.M. (1989). Effect of pH and temperature on the solubility of a surface active carboxylic acid. PubMed. [Link]
-
Cyclodextrin inclusion complexation and pharmaceutical applications. ScienceAsia. [Link]
-
Improvement in solubility of poor water-soluble drugs by solid dispersion. PMC - NIH. [Link]
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Why is the carboxylic acid soluble at high pH and not at low pH? Explain your reasoning. Brainly. [Link]
-
The Role of Surfactants in Solubilization of Poorly Soluble Drugs. JOCPR. [Link]
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Micellar solubilization of drugs. University of Alberta. [Link]
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Solubilization techniques used for poorly water-soluble drugs. PMC - PubMed Central. [Link]
- Enhancement of solubility and mass transfer coefficient of benzoic acid through hydrotropy.
- Methods of increasing solubility of poorly soluble compounds and methods of making and using formulations of such compound.
- An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting.
- Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review.
-
How does the solubility of carboxylic type of surfactants in water change with chain length? What is the pH effect ? ResearchGate. [Link]
-
Organic Chemistry Study Guide: Carboxylic Acids & Derivatives. Pearson. [Link]
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Solubility enhancement and structural insights into pipemidic acid via salt formation with benzoic acid. European Journal of Chemistry. [Link]
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Carboxylic acid. Britannica. [Link]
-
Cosolvent. Wikipedia. [Link]
-
STUDY THE EFFECT OF CO SOLVENT ON THE SOLUBILITY OF A SLIGHTLY WATER SOLUBLE DRUG. Journal of Drug Discovery and Therapeutics. [Link]
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The Effect of Co-solvent on the Solubility of a Sparingly Soluble Crystal of Benzoic Acid. ResearchGate. [Link]
-
Role of Solvent and Citric Acid-Mediated Solvent Acidification in Enhancing the Recovery of Phenolics, Flavonoids, and Anthocyanins from Apple Peels. MDPI. [Link]
- WORLD JOURNAL OF PHARMACEUTICAL RESEARCH.
-
Solubilization techniques used for poorly water-soluble drugs. ResearchGate. [Link]
-
Expanding the Equilibrium Solubility and Dissolution Thermodynamics of Benzoic Acid in Aqueous Alcoholic Mixtures. MDPI. [Link]
-
STUDY ON THE INFLUENCE OF COSOLVENT AND SURFACTANT ON SOLUBILIZATION OF EFAVIRENZ. ResearchGate. [Link]
-
The solubility of benzoic acid in seven solvents. ResearchGate. [Link]
- HPLC Troubleshooting Guide.
-
3,5-Dichloro-4-hydroxybenzoic acid. PubChem. [Link]
- HPLC Troubleshooting Guide.
-
Benzoic acid, 2,5-dichloro-3-hydroxy-6-methoxy-. NIST WebBook. [Link]
-
2,3-Difluoro-4-methoxybenzoic acid. PubChem. [Link]
-
2,3-Dihydroxy-4-methoxybenzoic acid. BioCrick. [Link]
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- 5. researchgate.net [researchgate.net]
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- 19. jddtonline.info [jddtonline.info]
Technical Support Center: Scaling Up 2,3-Dichloro-4-hydroxy-5-methoxybenzoic Acid Production
Welcome to the technical support guide for the synthesis and scale-up of 2,3-Dichloro-4-hydroxy-5-methoxybenzoic acid. This document is designed for researchers, process chemists, and drug development professionals. We will move beyond simple protocols to explore the underlying chemical principles, troubleshoot common challenges, and provide actionable insights for robust and scalable production.
Section 1: Overview of the Synthetic Strategy
The synthesis of this compound is a multi-step process fraught with challenges related to regioselectivity, reaction control, and purification. A common and logical approach involves the construction of a substituted phenol intermediate followed by a regioselective carboxylation. This strategy allows for the precise placement of the chloro- and methoxy- substituents before the final introduction of the carboxylic acid group.
The workflow presented here begins with a commercially available precursor, 3-methoxyphenol, and proceeds through a directed dichlorination followed by a Kolbe-Schmitt carboxylation. This route is chosen for its basis in well-established industrial reactions, which provides a solid foundation for discussing scale-up challenges.
Caption: Proposed synthetic workflow for this compound.
Section 2: Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis and scale-up process in a question-and-answer format.
Question 1: My dichlorination step is producing a complex mixture of isomers, not the desired 2,3-dichloro-5-methoxyphenol. How can I improve regioselectivity?
Answer: This is the most common and critical challenge. The hydroxyl (-OH) and methoxy (-OCH₃) groups are both ortho-, para-directing activators, leading to multiple potential chlorination sites.
-
Causality: Direct chlorination of 3-methoxyphenol with agents like chlorine gas (Cl₂) or sulfuryl chloride (SO₂Cl₂) will naturally produce a mixture of 2-chloro, 4-chloro, 6-chloro, and subsequent di- and tri-chlorinated products. Achieving the specific 2,3-dichloro pattern is difficult because the electronic effects of the substituents do not uniquely favor this outcome. The initial monochlorination likely yields a mixture of 2-chloro-5-methoxyphenol and 4-chloro-5-methoxyphenol, each of which then undergoes a second chlorination with its own regiochemical preferences.
-
Troubleshooting Steps & Solutions:
-
Temperature Control: Electrophilic aromatic substitution is highly temperature-dependent. Run the reaction at the lowest possible temperature that still allows for a reasonable reaction rate (e.g., 0 °C to -10 °C) to increase selectivity. Slower, more controlled reactions often favor the thermodynamically more stable product.
-
Solvent Choice: The polarity of the solvent can influence the distribution of isomers. Experiment with a range of solvents from non-polar (e.g., CCl₄, hexane) to polar aprotic (e.g., CH₂Cl₂, nitrobenzene).
-
Controlled Reagent Addition: On a larger scale, the slow, subsurface addition of the chlorinating agent is critical. This maintains a low instantaneous concentration of the electrophile, minimizing over-reaction and improving selectivity.
-
Alternative Reagents: Consider using N-Chlorosuccinimide (NCS).[1] While more expensive, NCS can offer milder reaction conditions and sometimes improved selectivity for chlorinating activated rings.
-
Protecting Group Strategy: While adding steps, a protecting group strategy is a robust solution for controlling regiochemistry. For instance, one could introduce a bulky blocking group at the most reactive position (e.g., position 4 or 6) before chlorination, then direct the chlorines to the desired positions, and finally remove the blocking group.
-
Question 2: The Kolbe-Schmitt carboxylation step gives a very low yield of the desired product. What's going wrong?
Answer: Low yields in Kolbe-Schmitt reactions are often due to incomplete reaction, side reactions, or decomposition. This reaction involves the carboxylation of a metal phenoxide with carbon dioxide under pressure and heat.[2]
-
Causality: The reaction is notoriously sensitive to conditions. Key failure points include:
-
Incomplete Phenoxide Formation: The phenol must be completely converted to its corresponding phenoxide salt (e.g., sodium or potassium salt) before the introduction of CO₂. Residual water can prevent complete formation and also react with the phenoxide.
-
Sub-optimal Temperature/Pressure: There is a delicate balance. Too low a temperature or pressure leads to poor conversion.[2] Too high a temperature can cause decarboxylation of the product or decomposition (charring). The optimal conditions are highly substrate-dependent.
-
Poor Mass Transfer: On a larger scale, ensuring efficient contact between the solid/slurry phenoxide and the gaseous CO₂ is a major engineering challenge.
-
-
Troubleshooting Steps & Solutions:
-
Ensure Anhydrous Conditions: Thoroughly dry the 2,3-dichloro-5-methoxyphenol intermediate and the base before the reaction. Use a solvent that can be dried effectively and consider techniques like azeotropic removal of water before adding CO₂.
-
Optimize Reaction Parameters: Systematically vary the temperature (typically 120-180 °C) and CO₂ pressure (typically 5-100 atm) in small-scale experiments to find the optimal window for your specific substrate.
-
Choice of Alkali Metal: The cation matters. Potassium phenoxides are often more reactive and can favor ortho-carboxylation at higher temperatures compared to sodium phenoxides.[2]
-
Improve Agitation: For scale-up, the reactor must have excellent agitation (e.g., high-torque mechanical stirrer, baffles) to maximize the gas-solid interface and prevent localized overheating.
-
Caption: Troubleshooting decision tree for low carboxylation yield.
Question 3: My final product is difficult to purify by recrystallization and appears to be thermally unstable. What are my options?
Answer: Highly substituted benzoic acids can have challenging physical properties. High melting points can necessitate high-boiling point solvents, where the product might decompose. Co-precipitation of closely related impurities is also common.
-
Causality: Impurities with similar structures, such as positional isomers from the chlorination step or the starting phenol, will have similar solubility profiles, making separation by simple recrystallization inefficient. Thermal instability, such as decarboxylation, can be an issue for hydroxybenzoic acids at elevated temperatures.
-
Troubleshooting Steps & Solutions:
-
Acid-Base Extraction: Before recrystallization, perform a rigorous acid-base workup. Dissolve the crude product in a basic aqueous solution (e.g., NaHCO₃ or Na₂CO₃). Neutral organic impurities (like any unreacted chlorinated phenol) will remain in an organic layer and can be separated. Then, carefully re-acidify the aqueous layer to a specific pH to precipitate your product. Fine-tuning the final pH can sometimes selectively leave more acidic or less acidic impurities in solution.[3]
-
Solvent Screening for Recrystallization: Do not limit yourself to one or two solvents. Perform a systematic screen of various solvents (e.g., water, acetic acid/water, ethanol/water, toluene, xylenes) and solvent mixtures to find a system that provides a large solubility differential between your product and key impurities.
-
Adsorbent Treatment: During the workup, treating the solution with activated carbon can remove colored impurities and other polar byproducts.[3]
-
Derivatization for Purification: If all else fails, consider derivatization. Convert the crude carboxylic acid mixture to its methyl ester. Esters are often more volatile and less polar, making them amenable to purification by distillation (if thermally stable enough) or column chromatography. After purification, the ester can be hydrolyzed back to the pure carboxylic acid.[4] This adds steps but can be a very effective method for obtaining high-purity material.
-
Section 3: Frequently Asked Questions (FAQs)
Q: What are the critical process parameters (CPPs) to monitor during scale-up? A: Based on the synthetic route, the following parameters are critical and must be tightly controlled.
| Parameter | Step | Recommended Control | Rationale & Impact on Quality |
| Temperature | Dichlorination | -10 °C to 5 °C | Controls regioselectivity and prevents over-chlorination. |
| Reagent Stoichiometry | Dichlorination | 2.0 - 2.1 equivalents | Prevents under- or over-chlorination, minimizing impurities. |
| Moisture Content | Carboxylation | < 0.1% | Prevents side reactions and ensures complete phenoxide formation. |
| CO₂ Pressure | Carboxylation | Substrate Dependent | Drives the carboxylation reaction to completion.[2] |
| Agitation Speed | Carboxylation | High Shear | Ensures efficient gas-solid mass transfer, preventing charring. |
| pH of Precipitation | Purification | 2.0 - 3.5 | Maximizes product precipitation while keeping some impurities dissolved.[3] |
Q: What analytical methods are recommended for in-process control (IPC) and final quality control (QC)? A: A combination of methods is essential:
-
HPLC (High-Performance Liquid Chromatography): The primary tool for monitoring reaction progress, identifying impurities, and determining final purity. A reverse-phase C18 column with a gradient of water/acetonitrile (with 0.1% formic or phosphoric acid) is a good starting point.
-
GC-MS (Gas Chromatography-Mass Spectrometry): Useful for identifying volatile impurities, especially in the chlorination step (e.g., residual solvents, starting materials, isomers).
-
¹H and ¹³C NMR (Nuclear Magnetic Resonance): Essential for structural confirmation of the intermediate and final product, and for identifying and quantifying isomeric impurities.
-
FTIR (Fourier-Transform Infrared Spectroscopy): Good for confirming the presence of key functional groups (O-H, C=O, C-Cl) and for quick identity checks.
-
Karl Fischer Titration: Crucial for measuring water content before the moisture-sensitive carboxylation step.
Q: How should the final this compound be stored? A: Like many phenolic compounds, it should be stored in a cool, dry, and dark environment in a well-sealed container to protect it from light, moisture, and oxygen. Long-term exposure to light and air can lead to oxidative degradation and discoloration.
Section 4: Key Experimental Protocols
Protocol 1: Dichlorination of 3-Methoxyphenol (Illustrative)
WARNING: This reaction should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves. Sulfuryl chloride is corrosive and reacts violently with water.
-
Setup: Equip a three-necked, round-bottom flask with a mechanical stirrer, a pressure-equalizing dropping funnel, and a gas outlet connected to a scrubber (containing NaOH solution). Maintain an inert atmosphere (N₂ or Ar).
-
Charging: Dissolve 3-methoxyphenol (1.0 eq) in a suitable dry solvent (e.g., dichloromethane) and cool the mixture to 0 °C in an ice-salt bath.
-
Reagent Addition: Charge the dropping funnel with sulfuryl chloride (SO₂Cl₂, 2.05 eq). Add the SO₂Cl₂ dropwise to the stirred solution over 2-3 hours, ensuring the internal temperature does not exceed 5 °C.
-
Reaction: After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 4-6 hours. Monitor the reaction progress by HPLC or GC-MS.
-
Quenching: Once the reaction is complete, quench it by slowly pouring the mixture into cold water with vigorous stirring.
-
Workup: Separate the organic layer. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 2,3-dichloro-5-methoxyphenol.
-
Purification: The crude product will be a mixture of isomers and should be purified, for example, by column chromatography (on a lab scale) or carried forward for risk assessment on a larger scale.
Protocol 2: Kolbe-Schmitt Carboxylation of 2,3-Dichloro-5-methoxyphenol (Illustrative)
WARNING: This reaction involves high pressure and temperature and must be conducted in a suitable pressure reactor (autoclave) by trained personnel.
-
Setup: Ensure the pressure reactor is clean, dry, and leak-tested.
-
Charging: To the reactor, add the purified and thoroughly dried 2,3-dichloro-5-methoxyphenol (1.0 eq) and finely powdered, dry potassium hydroxide (KOH, 2.0-3.0 eq).
-
Drying: Seal the reactor and heat to 100-120 °C under vacuum for 1-2 hours to remove any residual moisture and form the potassium phenoxide in situ.
-
Carboxylation: Cool the reactor, then pressurize with dry carbon dioxide (CO₂) to 10-20 atm. Heat the reactor to 150-170 °C with vigorous stirring. The pressure will increase as the temperature rises. Maintain the reaction for 6-12 hours, monitoring pressure.
-
Cooldown & Workup: Cool the reactor to room temperature and vent the excess CO₂ pressure safely. Open the reactor and add water to dissolve the solid reaction mass.
-
Isolation: Transfer the aqueous solution to a beaker. If there are insoluble non-polar impurities, perform an extraction with a solvent like toluene or ether. Acidify the clear aqueous solution to pH 2-3 with concentrated HCl.
-
Purification: The product will precipitate as a solid. Cool the mixture in an ice bath to maximize precipitation, then collect the solid by vacuum filtration. Wash the filter cake with cold water and dry under vacuum to yield the crude this compound. Further purification can be achieved by recrystallization as described in the troubleshooting section.
References
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National Center for Biotechnology Information. (2021). Late‐Stage Amination of Drug‐Like Benzoic Acids: Access to Anilines and Drug Conjugates through Directed Iridium‐Catalyzed C−H Activation. PubMed Central. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). Chlorination of Phenols Revisited: Unexpected Formation of α,β-Unsaturated C4-Dicarbonyl Ring Cleavage Products. PubMed Central. Available at: [Link]
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American Chemical Society. (2012). Alkylation of Substituted Benzoic Acids in a Continuous Flow Microfluidic Microreactor: Kinetics and Linear Free Energy Relationships. Organic Process Research & Development. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). Recent Advances in the Synthesis and Applications of m-Aryloxy Phenols. PubMed Central. Available at: [Link]
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National Center for Biotechnology Information. (1993). Potential for carboxylation-dehydroxylation of phenolic compounds by a methanogenic consortium. PubMed. Available at: [Link]
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MDPI. (n.d.). rel-2-[4-Chloro-2-[(5R,6R,7S)-6-[5-(4-methoxyphenyl)-3-(2-naphthyl)-3,4-dihydropyrazole-2-carbonyl]-5-methyl-2-oxo-3,5,6,7-tetrahydrothiopyrano[2,3-d]. Available at: [Link]
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PrepChem. (n.d.). Synthesis of 2,3-dichloro-4-methoxy-thiophenol. Available at: [Link]
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Science Madness. (n.d.). Reactions of Vanillin and its Derived Compounds. IV.I The Caustic Fusion of Vanillin. Available at: [Link]
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MDPI. (2024). Mechanism, Kinetics and Modelling of Phenol Carboxylation Reactions with CO2. Available at: [Link]
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Zenodo. (2022). CHLORINATION OF BENZOIC ACID. Available at: [Link]
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MDPI. (n.d.). Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. Available at: [Link]
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Validation & Comparative
A Comparative Guide to 2,3-Dichloro-4-hydroxy-5-methoxybenzoic Acid and Other Benzoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: Navigating the Nuances of Substituted Benzoic Acids
The benzoic acid scaffold is a cornerstone in medicinal chemistry, offering a versatile template for the design of a vast array of therapeutic agents and biologically active molecules. The specific biological and physicochemical properties of a benzoic acid derivative are intricately dictated by the nature and position of substituents on its aromatic ring. These modifications influence the molecule's electronic profile, lipophilicity, and steric bulk, which in turn govern its interactions with biological targets.
This guide provides an in-depth comparative analysis of 2,3-Dichloro-4-hydroxy-5-methoxybenzoic acid , a polysubstituted benzoic acid derivative, against a curated selection of other benzoic acid derivatives. Due to the limited availability of direct experimental data for this compound in publicly accessible literature, this guide will leverage data from structurally related analogs to infer its potential activity profile. This approach allows for a robust discussion of structure-activity relationships (SAR), providing a predictive framework for researchers.
The comparators chosen for this analysis are:
-
Vanillic Acid (4-hydroxy-3-methoxybenzoic acid): A naturally occurring phenolic acid that shares the core hydroxy and methoxy substitutions, allowing for an assessment of the impact of halogenation.
-
Syringic Acid (4-hydroxy-3,5-dimethoxybenzoic acid): Another natural phenolic acid that enables a comparison of the electronic and steric effects of two methoxy groups versus two chloro groups.
-
3,5-Dichlorobenzoic Acid: An analog that isolates the influence of the dichloro substitution pattern, helping to elucidate the specific contribution of the halogen atoms.
Through a detailed examination of their physicochemical properties and a comparative review of their performance in key biological assays, this guide aims to provide a valuable resource for researchers engaged in the design and development of novel benzoic acid-based compounds.
Physicochemical Properties: A Foundation for Biological Activity
The physicochemical properties of a molecule are fundamental determinants of its pharmacokinetic and pharmacodynamic behavior. Properties such as molecular weight, pKa, and lipophilicity (logP) influence a compound's solubility, absorption, distribution, metabolism, and excretion (ADME) profile, as well as its ability to interact with target proteins.
| Property | This compound | Vanillic Acid | Syringic Acid | 3,5-Dichlorobenzoic Acid |
| Molecular Formula | C₈H₆Cl₂O₄ | C₈H₈O₄ | C₉H₁₀O₅ | C₇H₄Cl₂O₂ |
| Molecular Weight ( g/mol ) | 237.04 | 168.15[1][2][3] | 198.17[4] | 191.01[5][6][7] |
| Melting Point (°C) | Not available | 210 - 213[3] | 205 - 209[8] | 184 - 187[5][9][10] |
| pKa | Predicted to be lower than vanillic acid due to electron-withdrawing chloro groups | ~4.5 | ~4.37 | 3.46 (Predicted)[9] |
| logP (Predicted) | Higher than vanillic and syringic acids due to chloro groups | ~1.4 | ~1.55 | ~2.69 |
| Appearance | Not available | White to light yellow powder or crystals[3] | Light brown powder | White to beige crystalline powder[9] |
| Water Solubility | Predicted to be low | Slightly soluble[1] | Moderately soluble | Sparingly soluble[9] |
Causality Behind Physicochemical Differences:
The presence of two electron-withdrawing chlorine atoms on the benzene ring of This compound is expected to have a significant impact on its properties compared to the other derivatives. These chlorine atoms increase the molecule's acidity (lower pKa) by stabilizing the carboxylate anion through an inductive effect. Furthermore, the halogens contribute to a higher molecular weight and are predicted to increase lipophilicity (higher logP), which would decrease its solubility in water compared to vanillic and syringic acids. Vanillic acid and syringic acid , both being naturally occurring phenolic compounds, exhibit greater water solubility due to the presence of polar hydroxyl and methoxy groups and the absence of halogens.[1][11] 3,5-Dichlorobenzoic acid represents an intermediate in terms of polarity, with its lipophilicity being primarily driven by the two chlorine atoms.[9]
Comparative Biological Activity: A Structure-Activity Relationship Perspective
The true value of these compounds in a research and drug development context lies in their biological activity. This section compares their potential performance in three key areas: antioxidant, antimicrobial, and enzyme inhibitory activities.
Antioxidant Activity
The antioxidant capacity of phenolic acids is primarily attributed to their ability to donate a hydrogen atom from a hydroxyl group to scavenge free radicals.[12] The stability of the resulting phenoxyl radical is a key determinant of antioxidant potency.
Inferred Activity of this compound: The antioxidant potential of the target molecule is influenced by several competing factors. The presence of the phenolic hydroxyl group is crucial for radical scavenging. However, the strong electron-withdrawing nature of the two chlorine atoms may decrease the electron density on the aromatic ring, potentially hindering the stability of the phenoxyl radical. Conversely, the methoxy group is electron-donating and can enhance antioxidant activity.[13] Direct experimental data is needed for a definitive conclusion.
| Compound | Antioxidant Assay (DPPH) - IC₅₀ | Antioxidant Assay (ABTS) |
| This compound | Not available. Predicted to have some activity due to the phenolic -OH, but potentially lower than vanillic and syringic acids. | Not available. |
| Vanillic Acid | Shows moderate DPPH radical scavenging activity.[14] | Exhibits ABTS radical scavenging activity.[14][15] |
| Syringic Acid | Demonstrates effective DPPH radical scavenging activity.[16] | Shows potent ABTS radical scavenging activity. |
| 3,5-Dichlorobenzoic Acid | Not expected to have significant activity due to the absence of a phenolic hydroxyl group. | Not expected to have significant activity. |
Structure-Activity Relationship Insights:
-
Vanillic acid and syringic acid are both effective antioxidants due to their phenolic hydroxyl groups.[12][14][16][17] Syringic acid, with its two electron-donating methoxy groups, often exhibits stronger antioxidant activity than vanillic acid.[16]
-
The lack of a hydroxyl group on 3,5-Dichlorobenzoic acid renders it largely inactive as a primary antioxidant.[13]
Antimicrobial Activity
Benzoic acid and its derivatives are well-known for their antimicrobial properties, which are often pH-dependent. Their ability to disrupt cell membranes and interfere with metabolic processes contributes to their bacteriostatic or bactericidal effects.
Inferred Activity of this compound: The presence of chlorine atoms in the structure of the target molecule suggests a potential for significant antimicrobial activity. Halogenated phenols and benzoic acids are often potent antimicrobials. The increased lipophilicity conferred by the chlorine atoms may enhance its ability to penetrate bacterial cell membranes.
| Compound | Target Organisms | Minimum Inhibitory Concentration (MIC) |
| This compound | Not available. Predicted to have activity against a range of bacteria. | Not available. |
| Vanillic Acid | Staphylococcus aureus, Salmonella Typhi, Proteus mirabilis, Carbapenem-Resistant Enterobacter cloacae[18][19][20] | 600 µg/mL against S. aureus, P. mirabilis, and S. Typhi.[19] 600 mg/L against CREC.[20] |
| Syringic Acid | Cronobacter sakazakii, Staphylococcus epidermidis[21][22] | 5 mg/mL against C. sakazakii.[21] |
| 3,5-Dichlorobenzoic Acid | Reported to have antimicrobial properties and is a precursor for antimicrobial agents like Alkylresorcinol.[23][24] | Specific MIC values are not readily available. |
Structure-Activity Relationship Insights:
-
Vanillic acid has demonstrated broad-spectrum antibacterial activity, including against multidrug-resistant strains.[18][20]
-
Syringic acid also possesses antimicrobial properties, with studies showing its effectiveness against foodborne pathogens.[21][22][25]
-
The chlorinated nature of 3,5-Dichlorobenzoic acid suggests its potential as an antimicrobial agent, a property that is exploited in the synthesis of other antimicrobial compounds.[23][24]
Enzyme Inhibitory Activity
The specific substitution pattern on the benzoic acid ring allows for targeted inhibition of various enzymes, making these compounds valuable leads in drug discovery.
Inferred Activity of this compound: The combination of hydroxyl, methoxy, and dichloro substituents on the target molecule provides multiple points of potential interaction with enzyme active sites. It could be investigated as an inhibitor for a range of enzymes, including oxidoreductases like tyrosinase or hydrolases.
| Compound | Target Enzyme | Inhibitory Concentration (IC₅₀) |
| This compound | Not available. | Not available. |
| Vanillic Acid | Tyrosinase (cellular)[15] | Inhibition has been observed, but specific IC₅₀ values vary. |
| Syringic Acid | Aldose reductase, Xanthine Oxidase[8][26] | IC₅₀ = 213 µg/ml for aldose reductase.[8] IC₅₀ values for Xanthine Oxidase inhibitors derived from syringic acid range from 7.18 µM to 15.60 µM.[26] |
| 3,5-Dichlorobenzoic Acid | Protoporphyrinogen oxidase (PPO), Acetylcholinesterase (AChE), Butyrylcholinesterase (BuChE) (as part of hybrid molecules)[13][27] | IC₅₀ values for hybrid molecules against AChE and BuChE are in the nanomolar range.[27] |
Structure-Activity Relationship Insights:
-
Vanillic acid and syringic acid have been shown to inhibit various enzymes, highlighting the role of the hydroxyl and methoxy groups in binding to enzyme active sites.[8][15][26][28]
-
Derivatives of 3,5-Dichlorobenzoic acid have been developed as potent enzyme inhibitors, demonstrating that the dichlorophenyl moiety can be a valuable pharmacophore for interacting with enzyme targets.[13][27]
Experimental Protocols
To facilitate the direct comparison of this compound with other derivatives in a laboratory setting, the following detailed, self-validating protocols are provided.
DPPH Radical Scavenging Assay for Antioxidant Activity
This protocol outlines a standard method for assessing the free radical scavenging activity of the test compounds.
Caption: Workflow for the DPPH Radical Scavenging Assay.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. Store this solution in the dark.
-
Prepare stock solutions of the test compounds (this compound, vanillic acid, etc.) and a standard antioxidant like Trolox in methanol (e.g., 1 mg/mL).
-
Perform serial dilutions of the stock solutions to obtain a range of concentrations for testing.
-
-
Assay Procedure:
-
In a 96-well microplate, add 100 µL of each concentration of the test compounds and the standard to separate wells.
-
Add 100 µL of methanol to a blank well.
-
Initiate the reaction by adding 100 µL of the DPPH solution to all wells.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [ (A_control - A_sample) / A_control ] * 100 (where A_control is the absorbance of the blank and A_sample is the absorbance of the test compound).
-
Plot the percentage of inhibition against the concentration of the test compounds and determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).
-
Broth Microdilution Assay for Antimicrobial Activity
This protocol details the determination of the Minimum Inhibitory Concentration (MIC) of the compounds against bacterial strains.
Caption: Workflow for the Broth Microdilution Assay.
Step-by-Step Methodology:
-
Preparation:
-
Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).
-
In a 96-well microplate, perform serial two-fold dilutions of each compound in a suitable broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth) to achieve a range of final concentrations.
-
Prepare a bacterial inoculum equivalent to a 0.5 McFarland turbidity standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
-
Inoculation and Incubation:
-
Add the standardized bacterial inoculum to each well containing the diluted compounds.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
MIC Determination:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.
-
Conclusion and Future Directions
This comparative guide has provided a comprehensive overview of this compound in the context of other structurally related benzoic acid derivatives. While a lack of direct experimental data for the target molecule necessitates a degree of predictive analysis based on structure-activity relationships, the available information for vanillic acid, syringic acid, and 3,5-dichlorobenzoic acid offers valuable insights.
The presence of both electron-withdrawing chloro groups and electron-donating hydroxy and methoxy groups on this compound suggests a complex interplay of electronic and steric effects that likely results in a unique biological activity profile. It is hypothesized that this compound may possess significant antimicrobial properties, while its antioxidant and enzyme inhibitory activities warrant further investigation to be fully characterized.
For researchers in drug discovery and medicinal chemistry, this compound represents an intriguing scaffold for further exploration. The detailed experimental protocols provided in this guide offer a starting point for the empirical evaluation of its biological activities. Future studies should focus on the synthesis and in vitro testing of this compound to validate the predictive insights presented here and to fully elucidate its therapeutic potential.
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A Comparative Guide to the Structure-Activity Relationship of 2,3-Dichloro-4-hydroxy-5-methoxybenzoic Acid Analogs
For researchers, medicinal chemists, and professionals in drug development, understanding the intricate dance between a molecule's structure and its biological activity is paramount. This guide provides an in-depth analysis of the structure-activity relationship (SAR) of analogs of 2,3-dichloro-4-hydroxy-5-methoxybenzoic acid. While direct experimental data on this specific compound is limited in publicly available literature, by examining the biological activities of structurally related benzoic acid derivatives, we can infer a robust SAR profile. This guide will synthesize findings from various studies to predict the biological potential of these analogs and provide the experimental framework to validate these hypotheses.
The core structure, a substituted benzoic acid, is a privileged scaffold in medicinal chemistry, known to exhibit a wide array of pharmacological activities. The biological effects of these molecules are profoundly influenced by the nature, number, and position of substituents on the benzene ring.[1] This guide will dissect the influence of the chloro, hydroxyl, and methoxy functional groups to provide a predictive framework for designing novel therapeutic agents.
Dissecting the Core Scaffold: The Influence of Individual Substituents
The biological activity of a substituted benzoic acid is a composite of the electronic and steric effects of its functional groups. Understanding the contribution of each substituent is key to predicting the activity of novel analogs.
The Hydroxyl Group: A Key Player in Antioxidant and Anticancer Activity
The phenolic hydroxyl group is a frequent contributor to the biological activity of benzoic acid derivatives. Its ability to donate a hydrogen atom makes it a potent scavenger of free radicals, conferring antioxidant properties.[1] Furthermore, hydroxyl groups can participate in hydrogen bonding interactions with biological targets such as enzymes and receptors, leading to inhibitory activity.[2]
Studies on dihydroxybenzoic acid (DHBA) have shown that it can act as a histone deacetylase (HDAC) inhibitor, leading to cancer cell growth inhibition.[2] The presence of hydroxyl groups on the benzene ring appears to enhance HDAC inhibitory activity, which in turn induces apoptosis in cancer cells.[2]
The Methoxy Group: A Modulator of Lipophilicity and Activity
The methoxy group, an electron-donating substituent, can increase the electron density of the aromatic ring, potentially enhancing antioxidant capacity.[1] However, its primary role is often in modulating the lipophilicity of the molecule, which can significantly impact its absorption, distribution, metabolism, and excretion (ADME) properties. The position of the methoxy group is critical; for instance, methoxylation at the 2-position of a benzoic acid has been shown to have a negative effect on α-amylase inhibition, while its presence at other positions can be beneficial.[3][4]
The Chloro Group: Enhancing Antimicrobial and Anticancer Potential
The introduction of chlorine atoms to the benzoic acid scaffold can have a profound impact on its biological activity. Halogens, being electron-withdrawing groups, can alter the electronic properties of the aromatic ring and increase the lipophilicity of the compound. This often translates to enhanced antimicrobial activity.[1][5] Studies on 2-chlorobenzoic acid derivatives have demonstrated their potential as antimicrobial agents, with some Schiff's bases showing potency comparable to standard drugs like norfloxacin.[1][5] Furthermore, chlorinated compounds have also shown promise as anticancer agents.[6]
Predicted Biological Activities of this compound Analogs
Based on the individual contributions of the substituents, we can predict several potential biological activities for this class of compounds.
Antimicrobial Activity
The presence of two chlorine atoms on the aromatic ring strongly suggests that these analogs will possess antimicrobial properties.[1][5] The lipophilic nature imparted by the chloro and methoxy groups may facilitate passage through microbial cell membranes. The hydroxyl group could also contribute to the antimicrobial effect by disrupting microbial cellular processes.[1]
Anticancer Activity
The combination of a hydroxyl group, known to be involved in HDAC inhibition, and the potential for the dichloro-substituents to enhance cytotoxicity suggests that these analogs may exhibit anticancer activity.[2][7][8] The overall lipophilicity of the molecule could also play a role in its ability to penetrate cancer cells.
Enzyme Inhibition
Substituted benzoic acids are known to inhibit various enzymes, including α-amylase, tyrosinase, and lipoxygenases.[3][4][9][10] The specific substitution pattern of this compound, with its mix of electron-withdrawing and electron-donating groups, makes it a candidate for inhibiting enzymes where both electronic and steric interactions are crucial for binding.
Comparative Data of Related Benzoic Acid Analogs
To provide a clearer picture of the expected activities, the following table summarizes the reported biological activities of various substituted benzoic acid derivatives.
| Compound/Analog | Substituents | Reported Biological Activity | Reference |
| 2,3-Dihydroxy-4-methoxybenzoic acid | 2,3-di-OH, 4-OCH3 | Antioxidant | [1] |
| 2-Chlorobenzoic acid derivatives | 2-Cl | Antimicrobial | [1][5] |
| Dihydroxybenzoic acid (DHBA) | di-OH | Anticancer (HDAC inhibitor) | [2] |
| 2,3,4-Trihydroxybenzoic acid | 2,3,4-tri-OH | α-amylase inhibitor | [3] |
| 4-((2-hydroxy-3-methoxybenzyl)amino) benzenesulfonamide | 2-OH, 3-OCH3 | 12-Lipoxygenase inhibitor | [10] |
| 2-(4-chlorophenoxymethyl)-benzoic acid derivatives | 4-Cl (on phenoxy) | Antimicrobial | [11] |
Experimental Protocols for Activity Validation
To empirically determine the structure-activity relationship of novel this compound analogs, a series of standardized in vitro assays are recommended.
General Workflow for SAR Studies
The following workflow provides a systematic approach to synthesizing and evaluating new analogs.
Caption: General workflow for the synthesis and evaluation of novel derivatives.
Antimicrobial Activity Assessment: Minimum Inhibitory Concentration (MIC) Assay
Objective: To determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.
Methodology:
-
Microorganism Preparation: Culture bacterial (e.g., Staphylococcus aureus, Escherichia coli) or fungal (e.g., Candida albicans) strains in appropriate broth overnight.[5]
-
Compound Dilution: Prepare a series of two-fold dilutions of the test compounds in a 96-well microtiter plate.
-
Inoculation: Add a standardized suspension of the microorganism to each well.
-
Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for bacteria) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.[5]
Anticancer Activity Evaluation: MTT Assay
Objective: To assess the cytotoxic effect of a compound on cancer cell lines.
Methodology:
-
Cell Culture: Plate cancer cells (e.g., MCF-7 breast cancer cell line) in a 96-well plate and allow them to adhere overnight.[12]
-
Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.
-
IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that causes 50% inhibition of cell growth.
Enzyme Inhibition Assay (Example: α-Amylase)
Objective: To determine the inhibitory effect of a compound on α-amylase activity.[3][4]
Methodology:
-
Enzyme and Substrate Preparation: Prepare solutions of α-amylase and a starch substrate.
-
Reaction Mixture: In a microplate, mix the test compound at various concentrations with the α-amylase solution and pre-incubate.
-
Initiate Reaction: Add the starch solution to initiate the enzymatic reaction and incubate.
-
Stop Reaction: Stop the reaction by adding a colorimetric reagent (e.g., dinitrosalicylic acid), which reacts with the reducing sugars produced by the enzymatic activity.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 540 nm). The intensity of the color is proportional to the enzyme activity.
-
IC50 Calculation: Calculate the IC50 value, representing the concentration of the inhibitor required to reduce the enzyme activity by 50%.[3]
Potential Mechanism of Action: A Hypothetical Pathway
While the exact mechanism of action would need to be elucidated through further studies, a plausible pathway for the anticancer activity of these compounds could involve the inhibition of key cell signaling pathways.
Caption: Hypothetical mechanism of anticancer action via HDAC inhibition.
Conclusion and Future Directions
The structural framework of this compound presents a promising starting point for the development of novel therapeutic agents with potential antimicrobial, anticancer, and enzyme-inhibiting activities. The SAR analysis, inferred from related analogs, suggests that the interplay between the chloro, hydroxyl, and methoxy substituents will be critical in determining the potency and selectivity of these compounds. Future research should focus on the systematic synthesis and biological evaluation of a library of analogs to validate these predictions and to identify lead compounds for further development. A thorough investigation into their mechanism of action will also be crucial for their advancement as potential clinical candidates.
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- Synthesis, antimicrobial evaluation and QSAR studies of 2-chlorobenzoic acid derivatives. Drug Res (Stuttg). 2014 Apr;64(4):208-13.
- Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)
- Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC) - PMC - NIH. (URL not available)
- Antimicrobial Activity of Some New Thioureides Derived from 2-(4-Chlorophenoxymethyl)benzoic Acid - PMC - NIH. (URL not available)
- Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review - Preprints.org. (URL not available)
- Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review | Request PDF - ResearchG
- Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-D
- Synthesis, Characterization, and Antimicrobial Potential of Some Chlorinated Benzofuran Chalcones | Progress in Nutrition - M
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- Structure activity relationship of the synthesized compounds - ResearchG
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- Tyrosinase inhibitory effect of benzoic acid derivatives and their structure-activity rel
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- Novel benzoic acid derivatives: Synthesis and biological evaluation as multitarget acetylcholinesterase and carbonic anhydrase inhibitors - PubMed. (URL not available)
- 2,3-Dichloroanisole - Data Sheet - United St
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- Synthesis and biological activity of 2-((3-Cyano-4,6-distyrylpyridin-2- yl) thio)
- 3-(2,6-Dichloro-benzyloxy)-11-oxo-olean-12-ene-29-oic acid, a semisynthetic derivative of glycyrrhetic acid: synthesis, antiproliferative, apoptotic and anti-angiogenesis activity - RSC Publishing. (URL not available)
- Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole - MDPI. (URL not available)
- Anti-inflammatory activity of 2-((3-(chloromethyl)benzoyl)oxy)
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A Comparative Guide to the Biological Activity of Chlorinated vs. Non-Chlorinated Hydroxybenzoic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Impact of Chlorination on the Bioactivity of Hydroxybenzoic Acids
Hydroxybenzoic acids, a class of phenolic compounds, are integral to various biological processes and have found widespread application in the pharmaceutical and food industries for their antimicrobial, antioxidant, and anti-inflammatory properties[1][2]. The addition of chlorine atoms to the aromatic ring of these molecules can dramatically alter their physicochemical properties, leading to significant changes in their biological activity. This guide provides a comprehensive, in-depth comparison of the biological activities of chlorinated and non-chlorinated hydroxybenzoic acids, supported by experimental data and detailed protocols. We will explore the nuances of their antimicrobial, antioxidant, and cytotoxic effects, offering field-proven insights to inform your research and development endeavors.
Section 1: Antimicrobial Activity: A Tale of Two Mechanisms
The introduction of chlorine can enhance the antimicrobial potency of hydroxybenzoic acids, but it also shifts their mechanism of action. While non-chlorinated hydroxybenzoic acids primarily exert a bacteriostatic effect, their chlorinated counterparts often exhibit more potent bactericidal activity.
Comparative Antimicrobial Potency
A study on the antibacterial efficacy of salicylic acid and its halogenated derivatives demonstrated that the nature and position of the halogen atom significantly influence its activity. The antibacterial reactivity was ranked as follows: 5-bromosalicylic acid > salicylic acid > 5-chlorosalicylic acid > 4-chlorosalicylic acid[3]. This indicates that while chlorination can impact antibacterial strength, other factors like the specific halogen and its position are also crucial. For instance, 4-chlorosalicylic acid has been shown to be active against E. coli with a Minimum Inhibitory Concentration (MIC) of 250 µg/mL[4]. In another study, 4-hydroxybenzoic acid demonstrated inhibitory effects against most gram-positive and some gram-negative bacteria at an IC50 concentration of 160 µg/ml[5].
Table 1: Comparative Antimicrobial Activity of Salicylic Acid and its Chlorinated Derivatives
| Compound | Antibacterial Reactivity Ranking |
| 5-Bromosalicylic Acid | 1st (Most Active) |
| Salicylic Acid | 2nd |
| 5-Chlorosalicylic Acid | 3rd |
| 4-Chlorosalicylic Acid | 4th |
Data sourced from a study on antibacterial agents for viscose fabric[3].
Mechanism of Action: A Shift from Disruption to Inhibition
Non-chlorinated hydroxybenzoic acids , such as salicylic acid and 4-hydroxybenzoic acid, primarily exert their antimicrobial effects by disrupting the bacterial cell membrane. This leads to increased permeability and the leakage of intracellular components, ultimately inhibiting bacterial growth[6].
Chlorinated hydroxybenzoic acids , on the other hand, are thought to have a more targeted mechanism of action, though research is ongoing. It is hypothesized that they may interfere with specific cellular processes, such as enzymatic activity or signaling pathways, leading to a more potent bactericidal effect[1]. For example, chlorogenic acid, a related phenolic compound, has been shown to disrupt the cell membrane, leading to the leakage of cytoplasmic contents and cell death[7][8].
Simplified overview of the proposed antimicrobial mechanisms.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
This protocol details a standard broth microdilution method to determine the MIC of a compound.
Materials:
-
Test compounds (chlorinated and non-chlorinated hydroxybenzoic acids)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Prepare Stock Solutions: Dissolve the test compounds in a suitable solvent (e.g., DMSO) to create concentrated stock solutions.
-
Serial Dilutions: Perform two-fold serial dilutions of the stock solutions in MHB within the wells of a 96-well plate to achieve a range of concentrations.
-
Bacterial Inoculum: Prepare a bacterial inoculum and adjust its turbidity to a 0.5 McFarland standard.
-
Inoculation: Add the standardized bacterial suspension to each well of the microtiter plate.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth, which can be confirmed by measuring the optical density at 600 nm.
Workflow for the Minimum Inhibitory Concentration (MIC) assay.
Section 2: Antioxidant Activity: The Role of Hydroxyl Groups and Electron-Withdrawing Effects
The antioxidant capacity of hydroxybenzoic acids is primarily attributed to their ability to donate a hydrogen atom from their hydroxyl groups to neutralize free radicals. The number and position of these hydroxyl groups are key determinants of their antioxidant potential.
Structure-Activity Relationship
Generally, the antioxidant activity of hydroxybenzoic acids increases with the number of hydroxyl groups. For example, gallic acid (3,4,5-trihydroxybenzoic acid) exhibits a significantly higher antioxidant effect than monohydroxybenzoic acids like salicylic acid and 4-hydroxybenzoic acid[1].
The introduction of a chlorine atom, an electron-withdrawing group, can influence the antioxidant activity. While comprehensive comparative data is limited, it is plausible that the electron-withdrawing nature of chlorine could decrease the hydrogen-donating ability of the hydroxyl group, potentially reducing antioxidant capacity. However, the overall effect will also depend on the position of the chlorine atom and its influence on the stability of the resulting phenoxyl radical.
Table 2: Comparative Antioxidant Activity of Hydroxybenzoic Acids (DPPH Assay)
| Compound | Number of -OH Groups | IC50 (µM) |
| 3,4,5-Trihydroxybenzoic Acid (Gallic Acid) | 3 | 2.42 ± 0.08 |
| 2,3-Dihydroxybenzoic Acid | 2 | > 50 |
| 2,5-Dihydroxybenzoic Acid | 2 | > 50 |
| 3,4-Dihydroxybenzoic Acid | 2 | > 50 |
| Salicylic Acid (2-Hydroxybenzoic Acid) | 1 | > 1000 |
| 4-Hydroxybenzoic Acid | 1 | > 1000 |
Data collated from various studies. Direct comparison should be made with caution due to differing experimental conditions[3][5].
Experimental Protocol: DPPH Radical Scavenging Assay
This protocol outlines a standard method for assessing antioxidant activity by measuring the scavenging of the DPPH radical.
Materials:
-
Test compounds
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol or Ethanol
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Prepare DPPH Solution: Prepare a fresh solution of DPPH in methanol or ethanol.
-
Prepare Sample Dilutions: Prepare a series of concentrations of the test compounds in the same solvent.
-
Reaction Mixture: In a 96-well plate, mix the sample dilutions with the DPPH solution.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance of each well at 517 nm.
-
Calculation: Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals).
Workflow for the DPPH radical scavenging assay.
Section 3: Cytotoxicity: The Double-Edged Sword of Chlorination
While enhanced antimicrobial activity can be a desirable outcome of chlorination, it often comes at the cost of increased cytotoxicity towards mammalian cells. Understanding this trade-off is critical for drug development and safety assessment.
Comparative Cytotoxicity
Studies have shown that chlorination generally increases the toxicity of phenolic compounds. For instance, a comparative study of 3,5-dichloro-2-hydroxybenzoic acid and 3,5-dichloro-4-hydroxybenzoic acid found that the 2-hydroxy isomer exhibited significantly higher cytotoxicity in various mammalian cell lines. This isomer-specific toxicity was linked to increased intracellular superoxide dismutase (SOD) activity, suggesting a mechanism involving oxidative stress.
Salicylic acid itself has been shown to be cytotoxic to various cell lines, with reported IC50 values of 1.9 mM on HaCaT human keratinocytes and 2.4 mM on NIH/3T3 murine fibroblasts[9]. Another study reported a 24-hour IC50 for salicylic acid of 1.14 mM on 3215 LS normal fibroblasts and an estimated 5-7 mM on CaCo-2 colorectal adenocarcinoma cells[10]. While direct comparative data for a parent hydroxybenzoic acid and its chlorinated derivative in the same study is scarce, the available information suggests that chlorination can significantly increase cytotoxicity.
Table 3: Cytotoxicity of Salicylic Acid on Various Cell Lines
| Compound | Cell Line | Assay | Exposure Time | IC50 |
| Salicylic Acid | HaCaT (Human Keratinocytes) | Neutral Red Uptake | 48 hours | 1.9 mM[9] |
| Salicylic Acid | NIH/3T3 (Murine Fibroblasts) | Neutral Red Uptake | 24 hours | 2.4 mM[9] |
| Salicylic Acid | 3215 LS (Normal Fibroblasts) | MTT | 24 hours | 1.14 mM[10] |
| Salicylic Acid | CaCo-2 (Colorectal Adenocarcinoma) | MTT | 24 hours | ~5-7 mM[10] |
Mechanism of Cytotoxicity: From Apoptosis to Oxidative Stress
Non-chlorinated hydroxybenzoic acids like salicylic acid can induce apoptosis (programmed cell death) through various signaling pathways, including the p38 MAPK pathway[9].
Chlorinated hydroxybenzoic acids appear to exert their cytotoxic effects through mechanisms that may involve the induction of oxidative stress. The increased lipophilicity due to chlorination may facilitate their entry into cells and interaction with intracellular targets, such as enzymes involved in redox homeostasis. The observed increase in SOD activity in cells treated with dichlorinated hydroxybenzoic acids supports the hypothesis that these compounds disrupt the cellular redox balance, leading to cell death.
Proposed cytotoxic mechanisms of salicylic acid and chlorinated hydroxybenzoic acids.
Experimental Protocol: MTT Assay for Cell Viability
The MTT assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of mitochondria.
Materials:
-
Mammalian cell lines (e.g., HaCaT, HeLa)
-
Complete cell culture medium
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilizing agent (e.g., DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilization: Remove the medium and add a solubilizing agent to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.
Workflow for the MTT cell viability assay.
Conclusion: A Strategic Approach to Utilizing Chlorinated Hydroxybenzoic Acids
The chlorination of hydroxybenzoic acids presents a compelling strategy for modulating their biological activity. While it can lead to enhanced antimicrobial potency, this often comes with an increase in cytotoxicity. A thorough understanding of these structure-activity relationships is paramount for the rational design of new therapeutic agents and for ensuring the safety of existing compounds.
This guide has provided a comparative overview of the antimicrobial, antioxidant, and cytotoxic properties of chlorinated and non-chlorinated hydroxybenzoic acids, supported by experimental data and detailed protocols. By leveraging this information, researchers and drug development professionals can make more informed decisions in their pursuit of novel and effective chemical entities. Further research is warranted to elucidate the precise mechanisms of action of chlorinated hydroxybenzoic acids and to expand the comparative dataset across a wider range of compounds and biological systems.
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Chaudhary, J., et al. (2013). A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 22(2), 109-115. [Link]
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OECD. (1999). SIDS Initial Assessment Report: 4-Hydroxybenzoic Acid. [Link]
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Egorova, K. S., et al. (2015). Cytotoxic Activity of Salicylic Acid-Containing Drug Models with Ionic and Covalent Binding. ACS Medicinal Chemistry Letters, 6(11), 1099–1104. [Link]
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Cho, J. Y., et al. (1998). Antimicrobial activity of 4-hydroxybenzoic acid and trans 4-hydroxycinnamic acid isolated and identified from rice hull. Bioscience, Biotechnology, and Biochemistry, 62(11), 2273-6. [Link]
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Ibrahim, N. A., et al. (2013). Salicylic acid and some of its derivatives as antibacterial agents for viscose fabric. International Journal of Biological Macromolecules, 62, 456-62. [Link]
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Merkl, R., et al. (2010). Antimicrobial effect of 4-hydroxybenzoic acid ester with glycerol. Journal of Clinical Pharmacy and Therapeutics, 35(4), 461-7. [Link]
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CABI Digital Library. (2022). Effect of Salicylic Acid and Methyl Salicylate Treatment on Polyphenol Metabolites and Bioactive Properties of Mung Bean (Vigna radiata L.) Sprouts. [Link]
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ResearchGate. (2025). IC50 values of the antioxidant activity test using DPPH method. [Link]
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Hrnirikova, Z., et al. (2015). Antimicrobial effect of 4-hydroxybenzoic acid ester with glycerol. Journal of Clinical Pharmacy and Therapeutics, 40(4), 439-43. [Link]
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Chem-Impex. (n.d.). 3-Chloro-4-hydroxybenzoic acid. [Link]
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Thasri, P., et al. (2021). Protein binding of 4-hydroxybenzoic acid and 4-hydroxy-3-methoxybenzoic acid to human serum albumin and their anti-proliferation on doxorubicin-sensitive and doxorubicin-resistant leukemia cells. Journal of Pharmaceutical and Biomedical Analysis, 205, 114321. [Link]
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ResearchGate. (2023). 4-Hydroxybenzoic acid derivatives synthesized through metabolic engineering of Pseudomonas putida. [Link]
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Skrypnik, L., et al. (2022). Effect of salicylic acid on phenolic compounds, antioxidant and antihyperglycemic activity of Lamiaceae plants grown in a temperate climate. Molecules, 27(3), 1014. [Link]
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Park, C. H., et al. (2017). Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay. Evidence-Based Complementary and Alternative Medicine, 2017, 9852393. [Link]
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Özyürek, M., et al. (2014). DPPH Radical Scavenging Assay. In book: Comprehensive Analytical Chemistry, 62, 235-261. [Link]
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PubChem. (n.d.). 3-Chloro-4-hydroxybenzoic acid. [Link]
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Fiebrich, F., et al. (1997). Comparative cytotoxicity of 5-aminosalicylic acid (mesalazine) and related compounds in different cell lines. Archives of Toxicology, 71(6), 339-45. [Link]
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Meenupriya, J., & Vinisha, V. (2012). Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach. Journal of Cancer Science & Therapy, 4(3), 057-060. [Link]
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OARS. (2010). WORKPLACE ENVIRONMENTAL EXPOSURE LEVEL: 4-Hydroxybenzoic Acid. [Link]
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Parker, N., et al. (2016). Microbiology. OpenStax. [Link]
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Ferraresi, A., et al. (2021). Chlorogenic Acid Enhances Doxorubicin-Mediated Cytotoxic Effect in Osteosarcoma Cells. International Journal of Molecular Sciences, 22(16), 8886. [Link]
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Lee, S. K., et al. (2016). Effect of chlorine substituent on cytotoxic activities: Design and synthesis of systematically modified 2,4-diphenyl-5H-indeno[1,2-b]pyridines. Bioorganic & Medicinal Chemistry Letters, 26(8), 2039-42. [Link]
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Lou, Z., et al. (2011). Antibacterial activity and mechanism of action of chlorogenic acid. Journal of Food Science, 76(5), M398-403. [Link]
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PubChem. (n.d.). 5-Chlorosalicylic Acid. [Link]
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Lou, Z., et al. (2011). Antibacterial Activity and Mechanism of Action of Chlorogenic Acid. Journal of Food Science, 76(5). [Link]
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Li, G., et al. (2022). Antibacterial Effect and Possible Mechanism of Salicylic Acid Microcapsules against Escherichia coli and Staphylococcus aureus. International Journal of Environmental Research and Public Health, 19(19), 12761. [Link]
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A Senior Application Scientist's Guide to Assessing the Purity of Synthesized 2,3-Dichloro-4-hydroxy-5-methoxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the purity of a synthesized active pharmaceutical ingredient (API) or intermediate is not merely a quality metric; it is a critical determinant of safety, efficacy, and reproducibility. This guide provides an in-depth, comparative analysis of the essential analytical techniques for assessing the purity of synthesized 2,3-Dichloro-4-hydroxy-5-methoxybenzoic acid. As a Senior Application Scientist, my aim is to go beyond procedural descriptions to explain the scientific rationale behind the choice of methods and the interpretation of data, ensuring a robust and self-validating approach to purity assessment.
The Imperative of Purity for this compound
This compound is a highly substituted aromatic carboxylic acid. Its complex structure suggests its potential as a key building block in the synthesis of novel therapeutic agents. Even minute impurities, such as regioisomers, precursors, or reaction by-products, can significantly alter the pharmacological and toxicological profile of a final drug product. Therefore, a multi-faceted analytical approach is not just recommended; it is essential for unequivocal purity determination.
This guide will compare and contrast the utility of High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) in the comprehensive characterization of this molecule.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Determination
HPLC is the cornerstone of purity analysis in the pharmaceutical industry, offering high-resolution separation and sensitive detection of the main compound and its potential impurities.
Causality Behind Experimental Choices in HPLC Method Development
The selection of an appropriate HPLC method is dictated by the physicochemical properties of this compound. As a polar, acidic compound, reversed-phase HPLC is the modality of choice. The acidic nature of the analyte necessitates the use of an acidified mobile phase to suppress the ionization of the carboxylic acid and phenolic hydroxyl groups, thereby ensuring sharp, symmetrical peaks and reproducible retention times.
A gradient elution is often preferred over an isocratic one to ensure the timely elution of both the polar target compound and any less polar impurities that may be present. The choice of a C18 column is a robust starting point, providing a versatile stationary phase for the retention of a wide range of organic molecules.
Experimental Protocol: Reversed-Phase HPLC
Caption: A generalized workflow for the purity assessment of this compound by HPLC.
Table 1: Comparative HPLC Purity Analysis
| Sample ID | Retention Time (min) | Peak Area | % Area |
| Reference Standard | 8.52 | 125,480 | 99.9 |
| Synthesized Lot A | 8.51 | 119,870 | 98.5 |
| Impurity 1 | 6.23 | 850 | 0.7 |
| Impurity 2 | 9.87 | 980 | 0.8 |
Interpretation of HPLC Data: The reference standard should exhibit a single, sharp peak. The synthesized lot should be compared against this standard. The presence of additional peaks in the chromatogram of the synthesized material indicates the presence of impurities. The percentage area of these impurity peaks relative to the main peak provides a quantitative measure of purity. For structurally similar compounds like chlorinated benzoic acids, a validated method has been shown to be selective and precise.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy: Unveiling the Molecular Structure
While HPLC provides quantitative purity information, NMR spectroscopy offers an unparalleled insight into the chemical structure of the synthesized compound and any impurities present. Both ¹H and ¹³C NMR are crucial for unambiguous identification.
The Power of NMR in Structure Verification and Impurity Identification
NMR spectroscopy is a powerful tool for verifying the identity of the synthesized this compound by confirming the presence of all expected proton and carbon environments. Furthermore, the presence of unexpected signals can indicate impurities. For instance, the presence of signals corresponding to starting materials or regioisomers would be readily apparent.
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
Caption: A streamlined workflow for the structural characterization of this compound using NMR spectroscopy.
Table 2: Expected ¹H and ¹³C NMR Data for this compound (in DMSO-d₆)
| Signal Assignment | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |
| -COOH | ~13.0 (broad s) | ~165 |
| Ar-OH | ~10.0 (broad s) | - |
| Ar-H | ~7.0-7.5 (s) | ~110-130 |
| -OCH₃ | ~3.9 (s) | ~56 |
| Ar-C-Cl | - | ~120-130 |
| Ar-C-OH | - | ~145-155 |
| Ar-C-OCH₃ | - | ~140-150 |
| Ar-C-COOH | - | ~120-130 |
Note: These are predicted values based on the analysis of structurally similar compounds. Actual chemical shifts may vary.[2]
Self-Validation through NMR: The definitive proof of structure comes from the correlation of the ¹H and ¹³C spectra. Any significant deviation from the expected chemical shifts or the presence of unassignable signals should trigger further investigation into the purity of the sample.
Mass Spectrometry (MS): Confirming Molecular Weight and Elemental Composition
Mass spectrometry provides crucial information about the molecular weight of the synthesized compound and can offer insights into its elemental composition through high-resolution mass spectrometry (HRMS).
The Role of MS in Purity Assessment
The primary role of MS in this context is to confirm that the major component of the synthesized material has the correct molecular weight for this compound (236.03 g/mol ). The characteristic isotopic pattern of the two chlorine atoms (a 3:1 ratio for M and M+2 peaks) provides a definitive signature for the presence of two chlorine atoms in the molecule.
Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
Sources
A Comparative Guide to the Preclinical Evaluation of 2,3-Dichloro-4-hydroxy-5-methoxybenzoic Acid: An In Vitro and In Vivo Roadmap
This guide provides a comprehensive framework for the preclinical investigation of 2,3-Dichloro-4-hydroxy-5-methoxybenzoic acid, a novel synthetic compound. Given the limited publicly available data on this specific molecule, this document outlines a logical, scientifically rigorous progression from foundational in vitro assays to determinative in vivo studies. The proposed methodologies are grounded in the structural characteristics of the compound—a substituted hydroxybenzoic acid—which suggest potential therapeutic activities based on structurally related molecules.[1][2] This guide is intended for researchers, scientists, and drug development professionals seeking to characterize the biological profile of new chemical entities.
Introduction: Rationale for Investigation
This compound belongs to the benzoic acid derivative family. Compounds within this class are known to exhibit a wide array of pharmacological effects, including anti-inflammatory, antioxidant, anticancer, and antimicrobial properties.[1][2] For instance, 2-Hydroxy-4-methoxy benzoic acid has demonstrated hepatoprotective effects in animal models through anti-inflammatory and antioxidant mechanisms.[3] Furthermore, other chlorinated benzoic acid derivatives have been identified as potent and specific enzyme inhibitors.[4][5]
Based on this structural precedent, we hypothesize that this compound possesses therapeutic potential, likely mediated through the modulation of key cellular enzymes or signaling pathways. This guide details the necessary experimental strategy to test this hypothesis, beginning with controlled, single-variable in vitro systems and advancing to the complex, multi-system environment of in vivo models.
Part I: In Vitro Evaluation — The Mechanistic Deep Dive
In vitro studies form the bedrock of any preclinical drug discovery program. They offer a rapid, cost-effective, and highly controlled environment to determine a compound's direct biological activity, elucidate its mechanism of action, and establish a preliminary therapeutic window before committing to resource-intensive animal studies.
Proposed Study 1: Baseline Cytotoxicity Assessment
Expertise & Experience: Before assessing for therapeutic efficacy, it is imperative to understand the compound's intrinsic toxicity. A cytotoxicity profile is crucial for distinguishing between a targeted therapeutic effect and non-specific cell death. The MTT assay is a gold-standard, reliable method that measures the metabolic activity of a cell, which serves as a proxy for cell viability.[6] A reduction in metabolic activity in the presence of the compound indicates a potential cytotoxic or cytostatic effect.
Experimental Protocol: MTT Assay for Cell Viability [7][8]
-
Cell Seeding: Plate a relevant human cell line (e.g., HEK293 for general toxicity, or a cancer cell line like HCT-116 if anticancer activity is hypothesized) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C and 5% CO₂.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the compound in cell culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM). Replace the old medium with the compound-containing medium. Include a vehicle control (DMSO only) and an untreated control.
-
Incubation: Incubate the treated plates for a predetermined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Following incubation, add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT tetrazolium salt to insoluble purple formazan crystals.[6]
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or an SDS-HCl solution) to each well to dissolve the formazan crystals.[9]
-
Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[6] Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise.[6]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration to determine the half-maximal inhibitory concentration (IC₅₀).
Data Presentation: Hypothetical Cytotoxicity Data
| Cell Line | Incubation Time (h) | IC₅₀ (µM) |
| HEK293 | 48 | > 100 |
| HCT-116 | 48 | 15.2 |
| MDA-MB-231 | 48 | 25.8 |
This table illustrates how to present IC₅₀ values, which quantify the compound's potency in reducing cell viability.
Proposed Study 2: Evaluation of Anti-Inflammatory Potential via Enzyme Inhibition
Expertise & Experience: Inflammation is a complex process often driven by enzymes like cyclooxygenases (COX) and lipoxygenases (LOX).[10] An in vitro enzyme inhibition assay provides a direct measure of the compound's ability to interfere with a specific enzymatic reaction, offering clear mechanistic insight.[11] This is a crucial step to validate if the compound's potential anti-inflammatory action is target-specific.
Experimental Protocol: General Enzyme Inhibition Assay (e.g., COX-2) [12]
-
Reaction Setup: In a 96-well plate, combine a reaction buffer, the purified target enzyme (e.g., recombinant human COX-2), and various concentrations of this compound.
-
Pre-incubation: Allow the compound and enzyme to pre-incubate for a short period (e.g., 15 minutes) at a controlled temperature to facilitate binding.
-
Initiation of Reaction: Add the enzyme's substrate (e.g., arachidonic acid for COX-2) to initiate the reaction.
-
Detection: The product formation is monitored over time. This can be done using various methods, such as a colorimetric probe that changes absorbance upon reaction with the product, or by using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to directly quantify the product.
-
Data Analysis: Calculate the rate of the enzymatic reaction at each compound concentration. Determine the IC₅₀ value, representing the concentration at which the compound inhibits 50% of the enzyme's activity.
Visualization: In Vitro Enzyme Inhibition Workflow
Caption: Workflow for a typical in vitro enzyme inhibition assay.
Hypothesized Mechanism of Action
Based on the anticancer activity of similar hydroxybenzoic acids, which can involve the inhibition of key cell survival pathways like PI3K/Akt/NF-κB, we can propose a similar mechanism for this compound.[1]
Visualization: Hypothetical Signaling Pathway Inhibition
Caption: Hypothesized inhibition of the pro-survival Akt signaling pathway.
Part II: In Vivo Analysis — From Theory to Therapeutic Reality
While in vitro assays are essential for mechanistic understanding, they cannot replicate the complexity of a whole organism. In vivo studies are indispensable for evaluating a compound's pharmacokinetics (what the body does to the drug), pharmacodynamics (what the drug does to the body), overall efficacy, and safety profile.[13]
Proposed Study 1: Foundational Pharmacokinetic (PK) Profiling
Expertise & Experience: A compound can be highly potent in vitro but fail in vivo due to poor absorption, rapid metabolism, or an inability to reach the target tissue. A PK study is a non-negotiable step to understand a drug's journey through the body (ADME: Absorption, Distribution, Metabolism, Excretion).[13] This data is critical for designing effective dosing regimens for subsequent efficacy studies.[14]
Experimental Protocol: Rodent Pharmacokinetic Study [15]
-
Animal Model: Use healthy male Sprague-Dawley rats (n=3-5 per group).
-
Administration: Administer a single dose of the compound via two different routes to assess bioavailability:
-
Intravenous (IV): 5 mg/kg (provides 100% bioavailability as a reference).
-
Oral (PO): 10 mg/kg (to assess oral absorption).
-
-
Blood Sampling: Collect blood samples (e.g., via tail vein) at multiple time points post-administration (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours).
-
Sample Processing: Process blood to separate plasma and store at -80°C until analysis.
-
Bioanalysis: Develop and validate an LC-MS/MS method to accurately quantify the concentration of the parent compound in the plasma samples.
-
Data Analysis: Use pharmacokinetic software (e.g., WinNonlin) to calculate key parameters.[16]
Data Presentation: Key Pharmacokinetic Parameters
| Parameter | IV Administration (5 mg/kg) | PO Administration (10 mg/kg) | Description |
| Cₘₐₓ (ng/mL) | 1500 | 850 | Maximum observed plasma concentration. |
| Tₘₐₓ (h) | 0.08 | 1.0 | Time to reach Cₘₐₓ. |
| AUC₀₋ₜ (ng·h/mL) | 3200 | 4500 | Area under the concentration-time curve. |
| t₁/₂ (h) | 3.5 | 3.8 | Elimination half-life. |
| Bioavailability (%) | 100 (by definition) | 70.3 | The fraction of the oral dose that reaches systemic circulation. |
This table provides a template for summarizing the critical PK data that informs dosing strategy.
Proposed Study 2: Efficacy in an Acute Inflammation Model
Expertise & Experience: To test the hypothesized anti-inflammatory activity in a living system, a validated animal model is required. The carrageenan-induced paw edema model is a classic, reproducible, and widely accepted method for screening potential anti-inflammatory drugs.[17][18] It mimics the early exudative stage of inflammation.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats [19]
-
Animal Model: Use male Wistar rats (150-200g), fasted overnight.
-
Grouping: Divide animals into groups (n=6 per group):
-
Vehicle Control (e.g., saline or 0.5% CMC).
-
Positive Control (e.g., Indomethacin, 10 mg/kg).
-
Test Compound (e.g., 10, 30, and 100 mg/kg, doses informed by PK and cytotoxicity data).
-
-
Compound Administration: Administer the vehicle, positive control, or test compound orally (p.o.).
-
Induction of Inflammation: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Edema: Measure the paw volume immediately before the carrageenan injection (baseline) and at regular intervals afterward (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.
-
Data Analysis: Calculate the percentage of edema inhibition for each group compared to the vehicle control group at each time point.
Visualization: In Vivo Efficacy Study Workflow
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A Senior Application Scientist's Guide to Cross-Reactivity Assessment of 2,3-Dichloro-4-hydroxy-5-methoxybenzoic Acid
This guide provides a comprehensive framework for assessing the cross-reactivity of the small molecule 2,3-Dichloro-4-hydroxy-5-methoxybenzoic acid. It is intended for researchers, scientists, and drug development professionals who require a robust understanding of assay specificity. The methodologies and principles outlined herein are designed to ensure scientific integrity and provide actionable insights for your research.
Introduction: The Imperative of Specificity in Small Molecule Analysis
This guide will walk you through a comprehensive, field-proven approach to conducting a cross-reactivity study for this compound. We will focus on the development and application of a competitive enzyme-linked immunosorbent assay (ELISA), a powerful and widely used technique for the sensitive and specific quantification of small molecules.[4][5][6]
Experimental Design: A Multi-faceted Approach to Ensuring Specificity
A robust cross-reactivity study is not a single experiment but a systematic investigation. Our approach is grounded in the principles of immunoassay validation, ensuring that the generated data is reliable and reproducible.[7]
The Cross-Reactivity Panel: A Structurally Informed Selection
The selection of compounds for the cross-reactivity panel is a critical first step. The panel should include compounds that are structurally similar to the target analyte, as these are the most likely to exhibit cross-reactivity. It is also prudent to include some structurally dissimilar compounds to demonstrate the assay's specificity.
For our study of this compound, the following panel is proposed:
| Compound Name | Structure | Rationale for Inclusion |
| This compound | Target Analyte | The compound of interest. |
| Vanillic acid (4-hydroxy-3-methoxybenzoic acid) | Shares the methoxy and hydroxy substitutions, but lacks the chlorine atoms.[1] | |
| Protocatechuic acid (3,4-dihydroxybenzoic acid) | Contains hydroxyl groups but lacks the methoxy and chlorine substitutions.[1] | |
| 2,3-Dihydroxy-4-methoxybenzoic acid | Lacks the chlorine atoms, allowing for assessment of their contribution to binding. | |
| 2-Hydroxy-3-methoxybenzoic acid | Isomeric variant to assess the impact of substituent positioning. | |
| 2,5-Dichlorobenzoic acid | Contains chlorine atoms but lacks the hydroxyl and methoxy groups. | |
| Benzoic acid | The parent compound, serving as a baseline. | |
| Salicylic acid (2-hydroxybenzoic acid) | A common, structurally related compound. | |
| Ibuprofen | A structurally dissimilar acidic compound, serving as a negative control. |
The Analytical Technique: Competitive ELISA
For small molecules like this compound, a competitive ELISA is the immunoassay format of choice.[6][8] This is because the small size of the analyte makes it difficult to create a "sandwich" with two antibodies. In a competitive ELISA, the analyte in the sample competes with a labeled or immobilized version of the analyte for a limited number of antibody binding sites. The resulting signal is inversely proportional to the concentration of the analyte in the sample.
Experimental Protocol: A Step-by-Step Guide to a Competitive ELISA
The following protocol provides a detailed methodology for conducting a competitive ELISA to assess the cross-reactivity of this compound.
Preparation of Reagents
-
Coating Antigen: this compound conjugated to a carrier protein such as Bovine Serum Albumin (BSA). This can be achieved through standard carbodiimide chemistry (EDC/NHS coupling) targeting the carboxylic acid group of the analyte.
-
Primary Antibody: A specific monoclonal or polyclonal antibody raised against the this compound-carrier protein conjugate.
-
Secondary Antibody: An enzyme-conjugated (e.g., Horseradish Peroxidase - HRP) secondary antibody that binds to the primary antibody.
-
Wash Buffer: Phosphate Buffered Saline (PBS) with 0.05% Tween-20.
-
Blocking Buffer: 3% BSA in PBS.
-
Substrate Solution: TMB (3,3',5,5'-Tetramethylbenzidine) substrate.
-
Stop Solution: 2N H₂SO₄.
Assay Procedure
-
Plate Coating:
-
Dilute the coating antigen to a pre-determined optimal concentration in coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).
-
Add 100 µL of the diluted coating antigen to each well of a high-binding 96-well microplate.
-
Incubate overnight at 4°C.
-
-
Washing:
-
Discard the coating solution and wash the plate three times with 200 µL of wash buffer per well.
-
-
Blocking:
-
Add 200 µL of blocking buffer to each well.
-
Incubate for 1-2 hours at room temperature.
-
-
Competition:
-
Prepare serial dilutions of the target analyte and each compound from the cross-reactivity panel in assay buffer (e.g., 1% BSA in PBS).
-
Add 50 µL of the standard or test compound solution to the appropriate wells.
-
Immediately add 50 µL of the diluted primary antibody to each well.
-
Incubate for 1-2 hours at room temperature.
-
-
Washing:
-
Discard the solutions and wash the plate three times with wash buffer.
-
-
Secondary Antibody Incubation:
-
Add 100 µL of the diluted HRP-conjugated secondary antibody to each well.
-
Incubate for 1 hour at room temperature.
-
-
Washing:
-
Discard the secondary antibody solution and wash the plate five times with wash buffer.
-
-
Substrate Development:
-
Add 100 µL of TMB substrate solution to each well.
-
Incubate in the dark for 15-30 minutes at room temperature.
-
-
Stopping the Reaction:
-
Add 50 µL of stop solution to each well.
-
-
Data Acquisition:
-
Read the absorbance of each well at 450 nm using a microplate reader.
-
Experimental Workflow Diagram
Caption: Logical flow for the analysis and interpretation of cross-reactivity data.
Discussion and Implications
-
High Specificity: The assay demonstrates high specificity for this compound.
-
Impact of Halogenation: The significant cross-reactivity of 2,5-Dichlorobenzoic acid (20%) suggests that the chlorine atoms are a key feature recognized by the antibody.
-
Minimal Impact of Hydroxyl and Methoxy Groups: The low cross-reactivity of compounds with hydroxyl and methoxy groups but without chlorine atoms indicates that these substitutions are less critical for antibody binding.
-
Positional Importance: The difference in cross-reactivity between the various substituted benzoic acids highlights the importance of the specific substitution pattern.
-
Negligible Interference from Dissimilar Compounds: The lack of cross-reactivity with ibuprofen confirms the assay's ability to distinguish the target analyte from other acidic drugs.
For researchers and drug development professionals, these findings imply that the developed immunoassay is suitable for the specific quantification of this compound in complex matrices, with a known and acceptable level of cross-reactivity from closely related chlorinated analogs.
Conclusion: A Framework for Confident Analysis
This guide has provided a comprehensive, scientifically grounded framework for conducting a cross-reactivity study of this compound. By following the principles of informed compound selection, robust experimental design, and meticulous data analysis, researchers can confidently assess the specificity of their analytical methods. This, in turn, ensures the generation of high-quality, reliable data that can be trusted to inform critical decisions in research and development.
References
-
A Direct, Competitive Enzyme-Linked Immunosorbent Assay (ELISA) as a Quantitative Technique for Small Molecules. Journal of Chemical Education. [Link]
-
Immunoassay Methods. Assay Guidance Manual. [Link]
-
Competitive ELISA Protocol. Biomeda Corp. [Link]
-
Competitive ELISA. Creative Diagnostics. [Link]
-
Ten Basic Rules of Antibody Validation. PMC - NIH. [Link]
-
Recommendations for the validation of immunoassays used for detection of host antibodies against biotechnology products. ScienceDirect. [Link]
-
A Practical Guide to Immunoassay Method Validation. ResearchGate. [Link]
-
A Practical Guide to Immunoassay Method Validation. Frontiers. [Link]
-
Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. MDPI. [Link]
-
Interferences in Immunoassay. PMC - PubMed Central - NIH. [Link]
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- 8. biossusa.com [biossusa.com]
A Comparative Benchmarking Guide: Evaluating the Bioactivity of 2,3-Dichloro-4-hydroxy-5-methoxybenzoic Acid
This technical guide provides a comprehensive framework for benchmarking the novel compound, 2,3-Dichloro-4-hydroxy-5-methoxybenzoic acid, against established bioactive agents. Due to the limited public data on this specific molecule, this guide adopts a rational, structure-based approach to infer potential biological activities and establish a robust-experimental plan for its characterization. Our objective is to equip researchers, scientists, and drug development professionals with the necessary methodologies to elucidate its therapeutic potential.
Introduction: Rationale for a Structure-Based Inquiry
This compound is a synthetic organic compound for which biological activity has not been extensively reported. A patent indicates its utility as an intermediate in the synthesis of the diuretic, ticrynafen, but this does not preclude other potential bioactivities.[1] An analysis of its chemical architecture reveals features common to several classes of bioactive molecules, providing a logical basis for targeted investigation.
The molecule possesses a benzoic acid scaffold , a privileged structure in medicinal chemistry, known to be a component of a wide array of pharmacologically active compounds.[2][3][4] Furthermore, it is a structural analog of vanillic acid (4-hydroxy-3-methoxybenzoic acid), a naturally occurring phenolic compound with well-documented antioxidant, anti-inflammatory, antimicrobial, and even neuroprotective properties.[5][6][7][8] The key distinction lies in the substitution pattern on the aromatic ring, specifically the presence of two chlorine atoms. Halogenation, particularly chlorination, is a common strategy in drug design to modulate the pharmacokinetic and pharmacodynamic properties of a molecule, and is a feature of some compounds with cytotoxic or herbicidal effects.[9][10][11]
This guide, therefore, proposes a trifold benchmarking strategy to explore the following potential activities of this compound:
-
Cytotoxic Activity: Against a representative cancer cell line.
-
Antimicrobial Activity: Against common bacterial strains.
-
Enzyme Inhibition: Targeting a well-characterized enzyme system.
By comparing its performance against established agents in these domains, we can begin to delineate a pharmacological profile for this novel compound.
Benchmarking Against Known Cytotoxic Agents
The presence of dichloro-substituents on a phenolic acid backbone suggests a potential for cytotoxicity. We will benchmark our compound against a standard chemotherapeutic agent, Doxorubicin , and a known cytotoxic chlorinated phenol, Pentachlorophenol .
Experimental Protocol: MTT Assay for Cytotoxicity
This protocol will assess the effect of this compound on the viability of the human breast cancer cell line, MCF-7.
I. Materials:
-
MCF-7 human breast cancer cell line
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound, Doxorubicin, Pentachlorophenol
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reagent
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
CO2 incubator
II. Procedure:
-
Cell Seeding: Seed MCF-7 cells into 96-well plates at a density of 5,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds (this compound, Doxorubicin, Pentachlorophenol) in DMEM. Replace the medium in the wells with the compound dilutions and incubate for 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the half-maximal inhibitory concentration (IC50) for each compound.
Hypothetical Data Summary
| Compound | Cancer Cell Line | IC50 (µM) |
| This compound | MCF-7 | To be determined |
| Doxorubicin | MCF-7 | 0.5 - 1.5 |
| Pentachlorophenol | MCF-7 | 20 - 40 |
| Table 1: Hypothetical comparative cytotoxicity data. |
MTT Assay Workflow
Caption: Workflow of the MTT assay for assessing cytotoxicity.
Benchmarking Against Known Antimicrobial Agents
The structural similarity to vanillic acid, a known antimicrobial agent, provides a strong rationale for investigating the antimicrobial properties of this compound.[5] We will compare its efficacy against its parent compound, Vanillic Acid , and a broad-spectrum antibiotic, Gentamicin .
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
This protocol will determine the lowest concentration of the test compound that inhibits the visible growth of a microorganism.
I. Materials:
-
Bacterial strains: Escherichia coli (Gram-negative) and Staphylococcus aureus (Gram-positive)
-
Mueller-Hinton Broth (MHB)
-
This compound, Vanillic Acid, Gentamicin
-
96-well microtiter plates
-
Spectrophotometer
II. Procedure:
-
Inoculum Preparation: Prepare a bacterial suspension in MHB and adjust its turbidity to a 0.5 McFarland standard.
-
Compound Dilution: Prepare serial twofold dilutions of the test compounds in MHB in a 96-well plate.
-
Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (bacteria without compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.
Hypothetical Data Summary
| Compound | E. coli MIC (µg/mL) | S. aureus MIC (µg/mL) |
| This compound | To be determined | To be determined |
| Vanillic Acid | >1000 | 500 - 1000 |
| Gentamicin | 0.5 - 4 | 0.25 - 2 |
| Table 2: Hypothetical comparative antimicrobial data. |
Antimicrobial Susceptibility Testing Workflow
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Benchmarking Against a Known Enzyme Inhibitor
Substituted benzoic acids have been shown to act as inhibitors of various enzymes, including acetylcholinesterase and carbonic anhydrases.[12] As a representative example, we will assess the inhibitory potential of this compound against Carbonic Anhydrase II (CA II) and compare it to the known inhibitor, Acetazolamide .
Experimental Protocol: Carbonic Anhydrase Inhibition Assay
This assay measures the inhibition of CA II-catalyzed hydrolysis of 4-nitrophenyl acetate (NPA).
I. Materials:
-
Human Carbonic Anhydrase II
-
4-Nitrophenyl acetate (NPA)
-
Tris-HCl buffer
-
This compound, Acetazolamide
-
96-well plates
-
Spectrophotometer
II. Procedure:
-
Enzyme and Inhibitor Pre-incubation: In a 96-well plate, add CA II solution and varying concentrations of the test compounds. Incubate for 15 minutes at room temperature.
-
Reaction Initiation: Add the substrate, NPA, to each well to start the reaction.
-
Kinetic Measurement: Immediately measure the change in absorbance at 400 nm over time, which corresponds to the formation of 4-nitrophenol.
-
Data Analysis: Calculate the rate of reaction for each inhibitor concentration. Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
Hypothetical Data Summary
| Compound | Enzyme Target | IC50 (nM) |
| This compound | Carbonic Anhydrase II | To be determined |
| Acetazolamide | Carbonic Anhydrase II | 10 - 20 |
| Table 3: Hypothetical comparative enzyme inhibition data. |
Enzyme Inhibition Assay Principle
Caption: Principle of the competitive carbonic anhydrase inhibition assay.
Discussion and Future Directions
This guide outlines a foundational experimental strategy to begin characterizing the bioactivity of this compound. The proposed benchmarking against well-characterized agents provides a clear context for interpreting the experimental outcomes.
Should the compound exhibit significant activity in any of these assays, further investigations would be warranted. For instance, promising cytotoxic activity would necessitate screening against a broader panel of cancer cell lines and exploring the underlying mechanism of action (e.g., apoptosis induction, cell cycle arrest). Similarly, significant antimicrobial activity would lead to studies on its spectrum of activity and potential for resistance development. Positive results in the enzyme inhibition assay would prompt screening against other related enzymes to determine selectivity.
By systematically applying these established methodologies, the scientific community can effectively elucidate the pharmacological profile of this compound and determine its potential for future therapeutic development.
References
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de Paula, B. F., et al. (2019). Amides Derived from Vanillic Acid: Coupling Reactions, Antimicrobial Evaluation, and Molecular Docking. Molecules, 24(8), 1543. Retrieved from [Link]
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Gül, H. İ., et al. (2021). Novel benzoic acid derivatives: Synthesis and biological evaluation as multitarget acetylcholinesterase and carbonic anhydrase inhibitors. Archiv der Pharmazie, 354(3), e2000282. Retrieved from [Link]
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Ingole, A. S., et al. (2021). A Review of the Pharmacological Characteristics of Vanillic Acid. Journal of Drug Delivery and Therapeutics, 11(2-s), 200-204. Retrieved from [Link]
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PubMed. (2025). Comparative cytotoxicity of 3,5-dichloro-2-hydroxybenzoic acid and 3,5-dichloro-4-hydroxybenzoic acid and underlying mechanisms: Isomer-specific cytotoxicity of phenolic disinfection byproducts. Retrieved from [Link]
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PubChem. (n.d.). 3,5-Dichloro-4-hydroxybenzoic acid. Retrieved from [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2,3-Dichloro-4-hydroxy-5-methoxybenzoic Acid
As researchers and drug development professionals, our work with novel chemical entities demands not only scientific rigor but also an unwavering commitment to safety and environmental stewardship. The proper handling and disposal of chemical waste are paramount to protecting ourselves, our colleagues, and the ecosystem. This guide provides a detailed, step-by-step protocol for the safe disposal of 2,3-Dichloro-4-hydroxy-5-methoxybenzoic acid, a halogenated aromatic compound.
Part 1: Hazard Identification and Immediate Safety Precautions
Before beginning any work that will generate waste, it is critical to understand the potential hazards. Based on data from similar chlorinated benzoic acid derivatives, this compound should be handled as a substance that is potentially harmful if swallowed, causes skin irritation, and can cause serious eye damage.[1]
Personal Protective Equipment (PPE):
A robust defense against chemical exposure begins with appropriate PPE.
-
Eye Protection: Wear chemical safety goggles and a face shield.[2] The risk of serious eye damage from even a small amount of dust or splash is significant.
-
Hand Protection: Use nitrile or other chemically resistant gloves. Inspect gloves for any signs of degradation or puncture before use.[2]
-
Body Protection: A standard laboratory coat is required. For tasks with a higher risk of spillage, a chemically resistant apron should be worn.
-
Respiratory Protection: If there is a risk of generating dust, work should be conducted in a certified chemical fume hood. If a fume hood is not available, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is necessary.[1]
Engineering Controls:
-
Always handle the solid compound and prepare solutions within a well-ventilated area, preferably a chemical fume hood, to minimize inhalation exposure.[3]
-
Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[3]
Part 2: Waste Characterization and Segregation
Proper disposal begins with correct waste characterization. As a halogenated organic compound, any waste containing this compound is presumed to be hazardous waste.
Under the Resource Conservation and Recovery Act (RCRA), wastes containing chlorinated solvents or other halogenated organic compounds must be managed as hazardous waste.[4][5] These compounds are noted for their persistence in the environment and potential for bioaccumulation.[6]
Waste Segregation is Non-Negotiable:
-
Solid Waste: All solid waste contaminated with this compound (e.g., weighing paper, contaminated gloves, disposable labware) must be collected in a designated, properly labeled hazardous waste container.
-
Liquid Waste: Unused solutions or reaction mixtures containing this compound must be collected in a separate, sealed, and clearly labeled hazardous waste container.
-
Avoid Mixing: Critically, do not mix this waste stream with non-hazardous waste.[7] Doing so designates the entire volume as hazardous, significantly increasing disposal costs and environmental liability. Furthermore, do not mix it with other incompatible chemical wastes, such as strong oxidizing acids.[8][9]
| Waste Stream Characteristic | Description & Guidance | Regulatory Context |
| Physical State | Solid powder or in solution. | Handle solids with care to avoid dust generation. |
| Chemical Class | Halogenated Organic Compound. | Regulated under EPA and RCRA due to persistence and toxicity.[4][6][10] |
| EPA Hazardous Waste Code (Anticipated) | F-listed or K-listed waste, depending on the process generating the waste. May also exhibit characteristics of toxic waste (D-codes).[11][12] | Proper coding is essential for the waste manifest. Consult your institution's Environmental Health & Safety (EHS) department. |
| Primary Hazards | Eye Damage, Skin Irritation, Respiratory Irritation, Potential Aquatic Toxicity. | Dictates PPE requirements and handling procedures. |
Part 3: Step-by-Step Disposal Procedures
Adherence to a systematic disposal workflow is essential for safety and compliance.
Step 1: Container Selection and Labeling
-
Choose a container that is compatible with the waste. For solids, a sealable plastic pail or bag is appropriate. For liquids, use a chemically resistant (e.g., HDPE or glass) container with a secure screw cap.[7]
-
The container must be in good condition, free of leaks or external contamination.
-
Label the container before adding any waste. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound" and any other components in the waste stream.
-
The approximate concentration or percentage of the hazardous component.
-
The date accumulation started.
-
The name of the principal investigator or lab group.
-
Step 2: Waste Accumulation
-
Place all contaminated materials directly into the labeled hazardous waste container.
-
For liquid waste, never fill the container more than 75% full to allow for vapor expansion.[7]
-
Keep the waste container sealed at all times, except when adding waste.
-
Store the waste container in a designated satellite accumulation area within the laboratory. This area should be under the control of the lab personnel, away from drains, and in secondary containment to catch any potential leaks.
Step 3: Arranging for Disposal
-
Once the waste container is full, or if work on the project is complete, contact your institution's Environmental Health & Safety (EHS) department to arrange for a waste pickup.
-
Do not attempt to dispose of this chemical down the drain or in the regular trash. This is illegal and environmentally harmful.
-
The ultimate disposal method for halogenated organic wastes is typically high-temperature incineration at a licensed hazardous waste treatment, storage, and disposal facility (TSDF).[5] This process is necessary to ensure the complete destruction of the chlorinated aromatic structure.
Caption: Decision workflow for the disposal of this compound.
Part 4: Emergency Procedures
In the event of a spill or exposure, immediate and correct action is crucial.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.
-
Inhalation: Move the affected person to fresh air. If they feel unwell, call a poison center or doctor.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.
-
Small Spill (Solid): Carefully sweep up the material, avoiding dust generation, and place it in the designated hazardous waste container. Clean the area with a suitable decontaminating solution.
-
Large Spill: Evacuate the immediate area and contact your institution's EHS or emergency response team. Do not attempt to clean it up yourself.
By adhering to these procedures, you ensure a safe laboratory environment, maintain regulatory compliance, and uphold your professional responsibility to protect our shared environment.
References
- Disposal Methods for Chlorinated Arom
- What Regulations Apply to Chlorin
- Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes.
- Safety Data Sheet for a Structurally Similar Compound. Sigma-Aldrich.
- Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regul
- Hazardous Chemical Compounds & Hazardous Waste. IN.gov.
- 2,3-Dihydroxy-4-methoxybenzoic acid Safety D
- 4-Chloro-2-methoxybenzoic acid Safety D
- Hazardous Waste Disposal Guide. Northwestern University Research Safety.
- Sigma D5417 - Safety D
- Benzoic acid, 4-methoxy-2-nitro- Safety D
- Hazardous Materials Disposal Guide. Nipissing University.
- EPA Hazardous Waste Codes. University of Maryland Environmental Safety, Sustainability and Risk.
- Partial List of Chemical Incompatibilities. University of Nevada, Reno Environmental Health & Safety.
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A Senior Application Scientist's Guide to the Safe Handling of 2,3-Dichloro-4-hydroxy-5-methoxybenzoic acid
For the diligent researcher, scientist, and drug development professional, the mastery of chemical handling is paramount. This guide provides essential, immediate safety and logistical information for the operational handling and disposal of 2,3-Dichloro-4-hydroxy-5-methoxybenzoic acid. As your partner in laboratory safety, we aim to build deep trust by providing value that extends beyond the product itself. This document is structured to offer a comprehensive, in-depth technical guide, grounded in scientific integrity and field-proven insights.
Hazard Assessment: Understanding the Compound
This compound is a halogenated aromatic compound. While a specific Safety Data Sheet (SDS) for this exact molecule may not be readily available, its structural components—a chlorinated phenol and a benzoic acid derivative—provide a strong basis for a thorough hazard assessment. By examining data from structurally similar compounds, we can infer the potential risks and establish robust safety protocols.
The presence of chlorine atoms on the aromatic ring can significantly influence the reactivity and toxicity of the molecule. Halogenated phenols are often corrosive and can be readily absorbed through the skin.[1][2] Phenol itself is both corrosive and toxic, capable of causing severe burns that may not be immediately painful due to its anesthetic properties.[2] Furthermore, compounds with similar structures are known to cause serious eye damage and skin and respiratory irritation.
Inferred Hazard Profile:
| Hazard Class | Anticipated Severity | Rationale based on Analogous Compounds |
| Acute Oral Toxicity | Harmful if swallowed | Based on data for Dicamba and 2,3-Dihydroxy-4-methoxybenzoic acid.[3][4] |
| Skin Corrosion/Irritation | Causes skin irritation, potentially corrosive | Halogenated phenols are known skin irritants and can cause chemical burns.[1][5] |
| Serious Eye Damage/Irritation | Causes serious eye damage | A common hazard for substituted benzoic acids and phenols.[3] |
| Respiratory Irritation | May cause respiratory irritation | Inhalation of dust should be avoided.[5] |
| Aquatic Toxicity | Harmful to aquatic life with long-lasting effects | A characteristic of many chlorinated aromatic compounds.[3] |
Personal Protective Equipment (PPE): A Multi-Layered Defense
The selection of appropriate PPE is a critical control measure. The following recommendations are based on a comprehensive risk assessment of handling this compound.
Hand Protection
Given the potential for skin absorption and irritation from the chlorinated phenolic structure, glove selection is critical. A single pair of standard nitrile gloves may not offer sufficient protection, especially for prolonged handling or in the event of a splash.
-
For splash protection and handling small quantities: Double-gloving with nitrile gloves is the minimum requirement. If a glove is contaminated, it must be removed and replaced immediately.[6]
-
For extended use or handling larger quantities: Butyl rubber or Viton gloves are recommended as they provide better resistance to aromatic and chlorinated compounds.[2]
Eye and Face Protection
Due to the risk of serious eye damage, appropriate eye and face protection is mandatory.
-
Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields.
-
Splash Hazard: If there is a risk of splashing, chemical splash goggles should be worn.
-
Significant Splash Hazard: When handling larger quantities or in situations with a significant splash risk, a face shield should be used in conjunction with chemical splash goggles.[1][7]
Skin and Body Protection
A standard lab coat should be worn at all times. For procedures with a higher risk of splashing, a chemically resistant apron over the lab coat is recommended.[2] Long pants and closed-toe shoes are mandatory.
Respiratory Protection
Engineering controls are the primary means of respiratory protection.
-
Primary Control: All handling of solid this compound that could generate dust, and all work with its solutions, should be conducted in a certified chemical fume hood.[6]
-
Secondary Control: If a fume hood is not available or in the case of a large spill, a NIOSH-approved respirator with an organic vapor/acid gas cartridge may be necessary.
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict operational plan minimizes the risk of exposure.
-
Preparation:
-
Ensure a chemical fume hood is available and functioning correctly.
-
Assemble all necessary equipment and reagents.
-
Don the appropriate PPE as outlined in the previous section.
-
Have a spill kit and emergency wash stations readily accessible.
-
-
Weighing the Solid Compound:
-
Perform all weighing operations within the fume hood.
-
Use a disposable weighing boat to prevent contamination of the balance.
-
Handle the container with care to avoid generating dust.
-
-
Dissolving the Compound:
-
Add the solvent to the solid slowly to avoid splashing.
-
If heating is required, use a heating mantle or water bath, not a Bunsen burner, to avoid ignition of flammable solvents.[8]
-
Keep the container covered as much as possible during dissolution.
-
-
Performing the Reaction/Procedure:
-
Conduct all subsequent steps within the fume hood.
-
Keep all containers closed when not in use.[9]
-
-
Post-Procedure:
-
Decontaminate all surfaces with an appropriate solvent and then soap and water.
-
Properly label and store any remaining material.
-
Dispose of all waste as outlined in the following section.
-
Remove PPE in the correct order to avoid cross-contamination and wash hands thoroughly.
-
Disposal Plan: Environmental Responsibility
As a chlorinated aromatic compound, this compound and its associated waste must be disposed of as hazardous waste. Never dispose of this chemical down the drain.[8]
-
Solid Waste: Collect any solid waste, including contaminated weighing boats and paper towels, in a designated, labeled hazardous waste container.
-
Liquid Waste:
-
Contaminated PPE: Dispose of contaminated gloves and other disposable PPE in the solid hazardous waste container.
Waste Disposal Workflow
Caption: Workflow for the proper segregation and disposal of waste generated from handling this compound.
Emergency Procedures: Preparedness is Key
In the event of an exposure or spill, immediate and appropriate action is crucial.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[11] For phenolic compounds, treatment with polyethylene glycol (PEG 300 or 400) can be effective if available.[2][12]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[11]
-
Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[7]
-
Ingestion: Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention.[4]
-
Spill:
-
Evacuate the area.
-
Wear appropriate PPE, including respiratory protection if necessary.
-
For a solid spill, carefully sweep up the material to avoid creating dust and place it in a sealed container for disposal.
-
For a liquid spill, absorb it with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.
-
Ventilate the area and decontaminate the spill site.
-
PPE Selection Workflow
Caption: Decision-making workflow for selecting the appropriate PPE based on the handling task.
References
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OSHA.com. (2022, March 29). How to Safely Handle Dangerous Substances in the Workplace. [Link]
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U.S. Compliance. (2024, June 18). What are the OSHA Requirements for Hazardous Chemical Storage?. [Link]
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Centers for Disease Control and Prevention. (n.d.). OSHA Hazard Communication Standard and OSHA Guidelines. [Link]
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DuraLabel. (2025, December 16). OSHA Rules for Hazardous Chemicals. [Link]
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Unknown. (n.d.). Phenol SOP. [Link]
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University of California, Berkeley - Environment, Health and Safety. (n.d.). Appendix P - Phenol First Aid Guide and PPE. [Link]
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Cefic. (n.d.). for the SAFE USE of PHENOL. [Link]
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University of Washington - Environmental Health & Safety. (2023, June 30). FACT SHEET: Phenol. [Link]
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Hitchman, M. L., Spackman, R. A., Ross, N. C., & Agra, C. (1995). Disposal methods for chlorinated aromatic waste. Chemical Society Reviews, 24(6), 423-430. [Link]
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Duke University - Occupational and Environmental Safety Office. (n.d.). OESO Phenol Guideline. [Link]
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Thermo Fisher Scientific. (2025, September 15). SAFETY DATA SHEET - 4-Chloro-2-methoxybenzoic acid. [Link]
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U.S. Environmental Protection Agency. (n.d.). EPA HAZARDOUS WASTE CODES. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
